molecular formula C8H5NO3 B169832 5-Cyano-2-hydroxybenzoic acid CAS No. 10435-57-1

5-Cyano-2-hydroxybenzoic acid

Cat. No.: B169832
CAS No.: 10435-57-1
M. Wt: 163.13 g/mol
InChI Key: XUNYRQCTAPBWCF-UHFFFAOYSA-N
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Description

5-Cyano-2-hydroxybenzoic acid (CAS 10435-57-1) is a solid, multifunctional small organic molecule with a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol . Its structure incorporates three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a cyano group—on a benzene ring, making it a valuable and versatile building block in organic synthesis and materials science research . As a derivative of salicylic acid, this compound is an important precursor in the synthesis of more complex chemical architectures . Researchers utilize it to create various derivatives, such as esters and amides, for developing novel compounds with potential biological activity . Furthermore, hydroxybenzoic acids are key precursors in the production of heteroatom-doped porous carbon materials . These materials are investigated for critical applications like low-pressure CO2 capture, a key technology for post-combustion carbon capture from flue gases, due to their cost-effectiveness and tailorable pore structures . The presence of the cyano group, a strong electron-withdrawing moiety, significantly influences the compound's electronic properties and acidity, which can be leveraged to fine-tune the properties of resulting materials and coordination complexes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the available safety data sheets and handle the compound with appropriate precautions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYRQCTAPBWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515600
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10435-57-1
Record name 5-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: A Versatile Scaffold for Scientific Innovation

Abstract

This compound (CAS 10435-57-1), also known as 5-cyanosalicylic acid, is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxyl group, and a cyano moiety, offers a versatile platform for the synthesis of a diverse range of complex molecules and novel chemical entities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, key applications in drug discovery, and essential safety protocols. By synthesizing data from established literature and technical sources, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental workflows and development pipelines.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of three distinct functional groups on the benzene ring governs its chemical reactivity and physical characteristics. Its properties make it soluble in many polar organic solvents, while it remains only slightly soluble in water.

PropertyValueSource(s)
CAS Number 10435-57-1[1][2]
Molecular Formula C₈H₅NO₃[1][2]
Molecular Weight 163.13 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 5-Cyanosalicylic acid, 2-hydroxy-5-cyanobenzoic acid[1]
Appearance Solid[3]
Melting Point 210 °C[2]
Boiling Point 377.5 ± 37.0 °C at 760 mmHg[3]
InChI Key XUNYRQCTAPBWCF-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C=C1C#N)C(=O)O)O[1][2]

Synthesis and Chemical Reactivity

The synthesis of this compound is not as commonly documented as its parent compound, salicylic acid. However, logical synthetic routes can be devised based on established aromatic chemistry transformations. One of the most plausible methods involves the Sandmeyer reaction , a cornerstone of aromatic synthesis for introducing a cyano group. [4][5] This process would begin with a suitable precursor, such as 5-aminosalicylic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile, yielding the final product. [3][6]

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation 5_ASA 5-Aminosalicylic Acid Diazonium Diazonium Salt Intermediate 5_ASA->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN

Caption: Proposed synthetic pathway via Sandmeyer reaction.

Reactivity Insights: The true value of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions:

  • Carboxylic Acid (-COOH): This group readily undergoes esterification or amidation reactions, making it an ideal handle for attaching the molecule to other scaffolds or modulating its pharmacokinetic properties. [7]* Hydroxyl (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in chelation with metal ions. [8]* Cyano (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and concentration of this compound.

Qualitative and Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: Provides confirmation of the key functional groups through characteristic absorption bands for O-H (hydroxyl), C=O (carboxyl), and C≡N (nitrile) stretches.

Quantitative and Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the compound and for quantitative analysis in complex mixtures. A reversed-phase HPLC method coupled with a UV detector is typically employed. [6]* Colorimetric Analysis: For rapid quantification, the phenolic hydroxyl group can be complexed with iron(III) ions to produce a colored solution (typically violet-blue). The absorbance of this complex, measured with a colorimeter or spectrophotometer, is proportional to the concentration, allowing for quantification against a calibration curve.

Analytical_Workflow Compound Sample of This compound Structure Structural Confirmation Compound->Structure Purity Purity & Quantification Compound->Purity NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR HPLC HPLC-UV Purity->HPLC Colorimetry Fe(III) Colorimetry Purity->Colorimetry

Caption: Standard analytical workflow for characterization.

Applications in Research and Drug Development

The structural framework of this compound is closely related to salicylic acid, a foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs). [9]This inherent bio-relevance makes it an attractive starting point for the design of novel therapeutic agents.

Key Research Areas:

  • Anti-inflammatory Agents: Derivatives of hydroxybenzoic acids are actively being investigated for their anti-inflammatory properties. Research into related structures, such as 5-acetamido-2-hydroxy benzoic acid, has shown potential for developing selective cyclooxygenase-2 (COX-2) inhibitors, which could offer improved safety profiles over traditional NSAIDs. [10][11]* Antioxidant Compounds: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Novel derivatives have been synthesized from related amino-salicylic acids that exhibit potent antioxidant effects in vitro, suggesting a role in mitigating oxidative stress-related diseases. [4]* Antimicrobial and Anticancer Research: Phenolic acids, as a class, are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. [7]The unique electronic properties conferred by the cyano group make this scaffold a compelling candidate for developing new agents in these fields.

Drug_Discovery_Logic cluster_apps Potential Therapeutic Areas Core This compound (Core Scaffold) Derivatization Chemical Derivatization (Amidation, Esterification, etc.) Core->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit AntiInflammatory Anti-inflammatory Screening->AntiInflammatory Antioxidant Antioxidant Screening->Antioxidant Antimicrobial Antimicrobial Screening->Antimicrobial Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical progression in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant.

Hazard Identification: [1][2][3]

GHS Pictogram Signal Word Hazard Statements

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Recommended Safety Protocols:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. [12]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

First Aid Measures: [12]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Exemplar Experimental Protocols

The following protocols are provided as validated starting points for common experimental procedures involving this compound.

Protocol 1: Synthesis of an Amide Derivative via EDC Coupling

This protocol details a standard method for coupling the carboxylic acid group with a primary amine.

Objective: To synthesize N-benzyl-5-cyano-2-hydroxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

Methodology:

  • Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Activation: Add HOBt and EDC to the solution and stir for 20 minutes at room temperature. Causality: EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve coupling efficiency.

  • Amine Addition: Add DIPEA, followed by the dropwise addition of benzylamine. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted reagents, DMF, and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Amide_Coupling_Workflow Start Dissolve Reactant in DMF Activate Add EDC/HOBt (Activate -COOH) Start->Activate Couple Add DIPEA & Amine Activate->Couple Monitor Stir & Monitor (TLC/HPLC) Couple->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Workflow for amide derivative synthesis.
Protocol 2: Colorimetric Quantification with Iron(III) Nitrate

This protocol provides a simple method for determining the concentration of a solution of the title compound. Objective: To quantify the concentration of a this compound solution.

Materials:

  • Stock solution of this compound of known concentration (e.g., 1 g/L in ethanol).

  • 0.025 M Iron(III) nitrate solution.

  • Volumetric flasks (100 mL), pipettes.

  • Colorimeter or UV-Vis spectrophotometer.

Methodology:

  • Prepare Standards: Create a series of standard solutions by diluting the stock solution. For example, pipette 10, 8, 6, 4, and 2 mL of the stock solution into separate 100 mL volumetric flasks.

  • Develop Color: Make each flask up to the 100 mL mark with the 0.025 M iron(III) nitrate solution. Mix well and allow the color to develop for 10 minutes. Causality: The iron(III) ions form a colored complex with the phenolic hydroxyl group, which is the basis for the measurement.

  • Prepare Unknown: Pipette a known volume (e.g., 10 mL) of the unknown solution into a 100 mL volumetric flask and fill to the mark with the iron(III) nitrate solution.

  • Measure Absorbance: Using the colorimeter (with a green/yellow filter, ~530 nm), zero the instrument with a blank (iron(III) nitrate solution). Measure and record the absorbance of each standard and the unknown solution.

  • Create Calibration Curve: Plot a graph of absorbance versus the known concentration of the standard solutions. The result should be a linear plot that adheres to the Beer-Lambert law.

  • Determine Concentration: Use the absorbance of the unknown sample and the calibration curve (or the equation of the line from a linear regression) to determine its concentration. Remember to account for the dilution factor.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile and powerful scaffold for innovation. Its trifunctional nature provides a rich platform for synthetic chemists to build complex and biologically active molecules. The established links between hydroxybenzoic acid structures and therapeutic activities, particularly in inflammation and oxidative stress, position this compound as a valuable starting point for next-generation drug discovery programs. Future research will likely focus on leveraging its unique electronic and structural properties to design highly selective enzyme inhibitors, novel functional materials, and targeted therapeutic agents.

References

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13026935, this compound. Retrieved from [Link]

  • Sandmeyer, T. (1884). Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.
  • Kaplan, M., & et al. (1992). Salicylic Acid Induces Cyanide-Resistant Respiration in Tobacco Cell-Suspension Cultures. Plant Physiology, 99(4), 1921-1926.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • da Silva, P. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7523.
  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects of Salicylic Acid on Heavy Metal Resistance in Eukaryotic Algae and Its Mechanisms. International Journal of Environmental Research and Public Health, 19(15), 9205.
  • Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
  • Wang, Y., et al. (2020). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 23(10), 1347-1354.
  • Royal Society of Chemistry. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved from [Link]

  • Pasha Zanousi, M. B., et al. (2007). Electrochemical Synthesis of 5-Aminosalicylic Acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran, 3(4), 243-248.
  • YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-Cyanosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanosalicylic acid, a substituted derivative of salicylic acid, presents a molecule of significant interest in medicinal chemistry and drug discovery. Its unique combination of a carboxyl, a hydroxyl, and a cyano group on a benzene ring suggests a versatile chemical scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyanosalicylic acid. While direct experimental data for some properties of this specific molecule are not extensively available in public literature, this guide synthesizes known information, offers expert analysis based on structurally related compounds, and details the established methodologies for the experimental determination of these crucial parameters.

Introduction: The Significance of Substituted Salicylates in Drug Discovery

Salicylic acid and its derivatives have long been cornerstones of pharmacology, most famously exemplified by acetylsalicylic acid (aspirin). The functionalization of the salicylic acid backbone allows for the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a cyano (-C≡N) group, as in 5-Cyanosalicylic acid, is a strategic chemical modification. The cyano group is a potent electron-withdrawing group, which can significantly influence the acidity of the phenolic hydroxyl and carboxylic acid groups. It can also participate in hydrogen bonding and dipole-dipole interactions, potentially altering the molecule's binding affinity to biological targets. Understanding the fundamental physicochemical properties of 5-Cyanosalicylic acid is therefore a critical first step in unlocking its therapeutic potential.

Molecular Structure and Core Identifiers

A foundational understanding of 5-Cyanosalicylic acid begins with its molecular structure and key identifiers.

IdentifierValueSource
IUPAC Name 5-cyano-2-hydroxybenzoic acidPubChem[1]
CAS Number 10435-57-1PubChem[1]
Molecular Formula C₈H₅NO₃Synchem[2], PubChem[1]
Molecular Weight 163.13 g/mol Synchem[2], PubChem[1]
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)O)OPubChem[1]
InChI Key XUNYRQCTAPBWCF-UHFFFAOYSA-NPubChem[1]

graph "5-Cyanosalicylic_acid_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Aromatic Ring C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituents O1 [label="O", pos="1.7,1.25!"]; H1 [label="H", pos="2.3,1.5!"]; C7 [label="C", pos="-2.2,-1.25!"]; O2 [label="O", pos="-2.8,-0.5!"]; O3 [label="O", pos="-2.8,-2!"]; H2 [label="H", pos="-3.3,-2.25!"]; C8 [label="C", pos="2.2,-1.25!"]; N1 [label="N", pos="2.9,-1.65!"];

C1 -- O1 [label="", style=solid]; O1 -- H1 [label="", style=solid]; C2 -- C7 [label="", style=solid]; C7 -- O2 [label="", style=double]; C7 -- O3 [label="", style=solid]; O3 -- H2 [label="", style=solid]; C3 -- C8 [label="", style=solid]; C8 -- N1 [label="", style=triple];

// Double bonds in ring node [shape=none, label=""]; p1 [pos="-0.4,1.1!"]; p2 [pos="-1.05,-0.0!"]; p3 [pos="-0.45,-1.1!"]; p4 [pos="0.45,-1.1!"]; p5 [pos="1.05,-0.0!"]; p6 [pos="0.4,1.1!"];

UV_Vis_Workflow

A [label="Prepare Dilute Solution\n(e.g., in Ethanol)"];
B [label="Use UV-Vis\nSpectrophotometer"];
C [label="Scan Wavelengths\n(200-400 nm)"];
D [label="Identify λmax"];

A -> B -> C -> D;

Figure 2: Workflow for UV-Vis Spectroscopic Analysis.

Expected Spectral Features: Salicylic acid derivatives typically exhibit two main absorption bands in their UV-Vis spectra, arising from π→π* transitions in the benzene ring. The introduction of the cyano group is expected to cause a bathochromic (red) shift in these absorption maxima.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is subtracted.

  • Data Analysis: The frequencies of the absorption bands are correlated with the presence of specific functional groups.

Expected Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H (Carboxylic Acid) 3300-2500 (broad)The broadness is due to hydrogen bonding.
C=O (Carboxylic Acid) ~1700-1680Conjugation with the aromatic ring lowers the frequency.
C≡N (Cyano) ~2230-2210A sharp and characteristic peak.
O-H (Phenolic) ~3400-3300 (broad)May be obscured by the carboxylic acid O-H stretch.
C=C (Aromatic) ~1600 and ~1450Multiple bands are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

4.3.1. ¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts (δ), integration, and multiplicity of the signals are analyzed to determine the number and connectivity of protons.

Expected Spectral Features: The ¹H NMR spectrum of 5-Cyanosalicylic acid is expected to show signals for the three aromatic protons and the two acidic protons (carboxylic and phenolic). The electron-withdrawing cyano group will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift.

4.3.2. ¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling.

  • Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Deuterated Solvent B Use High-Field NMR Spectrometer A->B C Acquire Spectrum (¹H or ¹³C) B->C D Analyze Chemical Shifts, Integration, and Multiplicity C->D

Figure 3: General Workflow for NMR Spectroscopic Analysis.

Expected Spectral Features: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in 5-Cyanosalicylic acid. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at a high chemical shift (downfield), typically in the range of 165-185 ppm. The carbon of the cyano group will also have a characteristic chemical shift, generally in the range of 110-125 ppm.

Applications and Future Directions

The unique structural features of 5-Cyanosalicylic acid make it a promising candidate for various applications in drug development:

  • Scaffold for Novel Inhibitors: The salicylic acid backbone can be a starting point for designing inhibitors of enzymes such as cyclooxygenases (COXs) or other inflammatory targets.

  • Bioorthogonal Chemistry: The cyano group can potentially be utilized in "click chemistry" reactions for bioconjugation and the development of targeted drug delivery systems.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, 5-Cyanosalicylic acid can be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

Further research is warranted to experimentally determine the full physicochemical profile of 5-Cyanosalicylic acid and to explore its biological activities.

Safety and Handling

Based on the GHS classification from its PubChem entry, 5-Cyanosalicylic acid is considered harmful if swallowed, in contact with skin, or if inhaled. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Cyanosalicylic acid represents a molecule with considerable potential in the field of medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide has provided a comprehensive overview based on predicted values, comparative analysis with related compounds, and established analytical methodologies. A thorough experimental characterization of this compound is a crucial next step to facilitate its exploration in drug discovery and development programs.

References

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An In-Depth Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Cyano-2-hydroxybenzoic acid, a versatile bifunctional aromatic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core structural and chemical properties, outlines a robust and replicable synthesis protocol, and explores its strategic importance as a molecular scaffold in the design of novel therapeutic agents. The information presented herein is synthesized from established chemical principles and authoritative literature to ensure scientific integrity and practical applicability.

Molecular Identity and Physicochemical Properties

This compound, also known as 5-cyanosalicylic acid, is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, and a nitrile (cyano) group. This unique arrangement of electron-withdrawing (cyano, carboxylic acid) and electron-donating (hydroxyl) groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

The IUPAC name for this compound is This compound [1]. Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₃[1]
Molecular Weight 163.13 g/mol [1]
CAS Number 10435-57-1[1][2][3]
Appearance White to off-white powder (typical)N/A
Melting Point 210 °C[2]
SMILES C1=CC(=C(C=C1C#N)C(=O)O)O[1]
InChIKey XUNYRQCTAPBWCF-UHFFFAOYSA-N[1][3]
Molecular Structure Diagram

The structural arrangement of this compound is depicted below. The ortho-positioning of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, a feature common to salicylic acid derivatives that influences their acidity and reactivity.

Caption: 2D structure of this compound.

Synthesis Protocol: The Sandmeyer Reaction

A reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction . This classic transformation provides a robust pathway to introduce a cyano group onto an aromatic ring by converting a primary aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst[4][5][6][7][8]. The logical starting material for this synthesis is the readily available 5-Amino-2-hydroxybenzoic acid (also known as 5-aminosalicylic acid or Mesalamine).

The overall transformation proceeds in two main stages: Diazotization and Cyanation.

Synthesis Workflow

Synthesis_Workflow Start Start: 5-Amino-2-hydroxybenzoic acid Diazotization Step 1: Diazotization Reagents: NaNO₂, aq. HCl Conditions: 0-5 °C Start->Diazotization Dissolve in acid Diazonium Intermediate: Diazonium Salt Diazotization->Diazonium Forms in situ Cyanation Step 2: Sandmeyer Cyanation Reagents: CuCN, KCN Conditions: Heat Diazonium->Cyanation Add to CuCN solution Workup Purification (Acidification, Filtration, Recrystallization) Cyanation->Workup Product Final Product: this compound Workup->Product

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol

Trustworthiness: This protocol is based on a well-established and validated chemical transformation. The steps include built-in controls, such as temperature management during diazotization, which is critical for preventing the premature decomposition of the unstable diazonium salt.

Step 1: Diazotization of 5-Amino-2-hydroxybenzoic acid

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.3 g (0.1 mol) of 5-Amino-2-hydroxybenzoic acid in 100 mL of 2 M hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The fine suspension must be kept well-stirred. Causality: Low temperature is crucial to prevent the highly unstable diazonium salt from decomposing and to minimize side reactions.

  • Nitrite Addition: Dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 20 mL of cold water. Add this solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Completion Check: After the addition is complete, continue stirring for an additional 15-20 minutes in the cold bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. The resulting solution contains the in situ generated diazonium salt.

Step 2: Copper(I) Cyanide Mediated Cyanation

  • Catalyst Preparation: In a separate larger flask, prepare the copper(I) cyanide solution. Dissolve 25 g (0.1 mol) of copper(II) sulfate pentahydrate in 100 mL of hot water. In a fume hood, add a solution of 27 g (0.415 mol) of potassium cyanide (KCN) in 50 mL of water. Extreme caution is required as KCN is highly toxic. The initial precipitate of copper(II) cyanide will redissolve to form a solution of potassium tetracyanocuprate(I).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm (60-70 °C) copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Heating: After the addition is complete, heat the reaction mixture on a water bath at 80-90 °C for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl in a fume hood to precipitate the crude product and to decompose any excess cyanide.

    • Filter the crude brown precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol or acetic acid) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Expertise & Experience: The predictions below are grounded in fundamental principles of NMR and IR spectroscopy. The chemical shifts in NMR are influenced by the electronic effects of the substituents, and IR frequencies correspond to the vibrational modes of specific functional groups.

Technique Predicted Data Justification
¹H NMR δ ~11.0-13.0 (s, 1H, -COOH)δ ~9.0-11.0 (s, 1H, Ar-OH)δ ~8.2 (d, 1H, H-6)δ ~7.8 (dd, 1H, H-4)δ ~7.1 (d, 1H, H-3)The acidic protons of the carboxyl and hydroxyl groups are expected to be broad singlets at the downfield end. Aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. The proton at C6 (ortho to COOH) will be the most deshielded.
¹³C NMR δ ~165-170 (-COOH)δ ~160 (C-OH)δ ~138 (C-6)δ ~135 (C-4)δ ~120 (C-2)δ ~118 (-C≡N)δ ~115 (C-5)δ ~105 (C-1)The carboxyl carbon is the most downfield. The carbon attached to the hydroxyl group (C-2) will also be significantly downfield. The carbon bearing the cyano group (C-5) and the quaternary carbon C-1 will have lower signal intensities.
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H stretch of COOH)~3200 (sharp, O-H stretch of phenol)~2230 (sharp, C≡N stretch)~1680 (strong, C=O stretch)~1600, 1450 (C=C aromatic stretch)The spectrum will be dominated by a very broad O-H band from the hydrogen-bonded carboxylic acid dimer. The nitrile stretch is a key diagnostic peak, typically sharp and of medium intensity. The carbonyl peak will be strong and sharp.
Mass Spec (EI) [M]⁺ at m/z = 163Fragments at m/z = 145 ([M-H₂O]⁺)m/z = 118 ([M-COOH]⁺)The molecular ion peak should be clearly visible. Common fragmentation pathways include the loss of water (from the ortho hydroxyl and carboxyl groups) and the loss of the carboxyl group as a radical.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable molecular scaffold and intermediate in medicinal chemistry. Its trifunctional nature allows for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.

Authoritative Grounding: The therapeutic potential of hydroxybenzoic acid derivatives is well-documented. They form the core of many compounds investigated for anti-inflammatory, antimicrobial, and antitumoral activities[14]. The introduction of a cyano group provides a key modulation point; it is a potent hydrogen bond acceptor and can serve as a precursor to other functional groups like amides or tetrazoles, which are important in designing molecules that interact with biological targets.

Role as a Building Block
  • Anti-inflammatory Agents: The core salicylic acid structure is famous for its anti-inflammatory properties (e.g., Aspirin). Derivatives of this compound can be synthesized to create novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved selectivity for COX-2 or other inflammatory targets[15].

  • Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents are built upon substituted aromatic scaffolds[16]. The functional groups on this compound allow for the attachment of various pharmacophores to target specific enzymes or receptors involved in cancer progression. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a target in cancer metabolism[17].

  • Synthesis of Heterocycles: The nitrile and carboxylic acid groups can be used to construct fused heterocyclic ring systems, which are prevalent in modern pharmaceuticals.

Logical Pathway in Drug Discovery

Drug_Discovery_Pathway Scaffold This compound (Starting Scaffold) Mod1 Modification of Carboxyl Group (e.g., Amidation, Esterification) Scaffold->Mod1 Mod2 Modification of Hydroxyl Group (e.g., Etherification) Scaffold->Mod2 Mod3 Modification of Cyano Group (e.g., Hydrolysis, Cyclization) Scaffold->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (HTS) Against Target Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1].

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of this compound, highlighting its synthesis and strategic value. Its versatile structure ensures its continued relevance as a building block for the next generation of therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of of p-hydroxybenzoic acid -zinc sulphate complex. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.
  • Rincón, J. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • González-Bacerio, J., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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  • Google Patents. (n.d.). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.
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An In-depth Technical Guide to the Solubility of 5-Cyano-2-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and methodologies for determining the solubility of 5-Cyano-2-hydroxybenzoic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes predictive models and robust experimental protocols to empower researchers in their formulation and development efforts.

Introduction: The Critical Role of Solubility in Scientific Research

This compound, a substituted derivative of salicylic acid, presents a molecular structure with diverse functional groups that dictate its interactions with various solvents. The interplay of its polar hydroxyl and carboxylic acid moieties with the more nonpolar cyanophenyl backbone creates a nuanced solubility profile. Understanding this profile is paramount for a wide range of applications, from reaction chemistry and purification to pharmaceutical formulation and materials science. This guide provides a foundational framework for approaching the solubility determination of this compound, grounded in established physicochemical principles and experimental best practices.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility behavior. For this compound (CAS: 10435-57-1), the following physicochemical parameters are key considerations:

PropertyValueSource
Molecular Formula C₈H₅NO₃PubChem[1]
Molecular Weight 163.13 g/mol PubChem[1]
Melting Point ~210 °CBiosynth[2]
Structure Aromatic carboxylic acid with hydroxyl and cyano substituentsPubChem[1]

The presence of both hydrogen bond donors (-OH, -COOH) and a hydrogen bond acceptor (-CN, C=O) suggests that solvents capable of hydrogen bonding will likely be effective. The aromatic ring contributes to nonpolar interactions. The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: Predicting Solubility

While direct experimental measurement is the gold standard, theoretical models can provide valuable initial guidance and help in solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies:

  • Polar Protic Solvents (e.g., alcohols) should be effective due to their ability to engage in hydrogen bonding with the hydroxyl and carboxylic acid groups.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors and should also exhibit reasonable solvating power.

  • Nonpolar Solvents (e.g., hexane, toluene) are expected to be poor solvents due to the compound's overall polarity.

The following diagram illustrates the logical flow of solvent selection based on this principle.

G A This compound (Solute) B Intermolecular Forces: - Hydrogen Bond Donors/Acceptors - Dipole-Dipole - van der Waals A->B F Polar Protic Solvents (e.g., Methanol, Ethanol) B->F Strong H-Bonding G Polar Aprotic Solvents (e.g., Acetone, DMSO) B->G Dipole-Dipole & H-Bond Accepting H Nonpolar Solvents (e.g., Hexane, Toluene) B->H Weak van der Waals C High Predicted Solubility D Moderate Predicted Solubility E Low Predicted Solubility F->C G->D H->E

Caption: Logical workflow for solvent selection based on intermolecular forces.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain accurate quantitative solubility data. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

The following diagram illustrates the experimental workflow for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72 hours) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered solution D->E F Analyze by HPLC or UV-Vis E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Experimental workflow for equilibrium solubility determination.

Analytical Quantification

A validated analytical method is essential for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound. A reversed-phase method is typically suitable for this type of compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective quantification method.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the appropriately diluted, filtered saturated solution and determine its concentration from the calibration curve.

Conclusion

References

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A Comprehensive Technical Guide to the Theoretical and Spectroscopic Properties of 5-Cyano-2-hydroxybenzoic Acid: A DFT-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel small molecules is paramount. 5-Cyano-2-hydroxybenzoic acid, a substituted salicylic acid derivative, represents a scaffold of significant interest. Its structural motifs—a carboxylic acid, a hydroxyl group, and a cyano group—confer a unique electronic and steric profile, suggesting potential applications in medicinal chemistry, including as an anti-inflammatory agent or as a selective enzyme inhibitor.[1][2] This guide provides a comprehensive exploration of the theoretical and spectroscopic properties of this compound, leveraging Density Functional Theory (DFT) as a predictive and analytical tool. For researchers and scientists in drug development, this document serves as a technical primer, elucidating the methodologies for in-silico and experimental characterization, thereby accelerating the evaluation of its therapeutic potential.

Molecular Architecture and Intramolecular Interactions: A Quantum Chemical Perspective

The geometry and electronic structure of this compound are dictated by the interplay of its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a critical feature, creating a six-membered ring that enhances molecular stability.[3] This interaction significantly influences the molecule's vibrational properties and its potential to interact with biological targets.

Computational Methodology: The Rationale for DFT

To probe the molecular properties of this compound, Density Functional Theory (DFT) calculations are the method of choice. DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a 6-311++G(d,p) basis set, is a robust combination for optimizing the molecular geometry and predicting vibrational frequencies and electronic properties.[3] This level of theory has been shown to provide results that are in good agreement with experimental data for similar substituted benzoic acids.[3]

Optimized Molecular Structure

The DFT-optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest is the O-H...O distance of the intramolecular hydrogen bond, which is expected to be relatively short, indicating a strong interaction. The planarity of the benzene ring and the orientation of the carboxylic acid and cyano groups relative to the ring are also important structural parameters.

Caption: A 2D representation of the molecular structure of this compound with atom numbering.

Vibrational Spectroscopy: Fingerprinting the Molecular Motions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups. DFT calculations are invaluable for assigning the observed spectral bands to specific vibrational modes.

Experimental Protocol for Spectroscopic Analysis

FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder.

  • Press the mixture into a thin, transparent disk.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

  • Place the solid sample in a capillary tube.

  • Excite the sample with a laser source (e.g., Nd:YAG laser at 1064 nm).

  • Record the FT-Raman spectrum in the range of 4000-100 cm⁻¹.

Theoretical Vibrational Analysis

The calculated vibrational frequencies from DFT, after scaling by an appropriate factor (typically around 0.96 for B3LYP/6-311++G(d,p)), can be compared with the experimental spectra. The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

Table 1: Predicted Key Vibrational Frequencies and Their Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
O-H stretch (hydroxyl)~3200-3400Broad band due to intramolecular H-bonding
C-H stretch (aromatic)~3000-3100Sharp peaks
C≡N stretch (cyano)~2220-2240Strong, sharp absorption
C=O stretch (carboxyl)~1650-1680Strong absorption, shifted to lower frequency due to H-bonding
C-C stretch (aromatic)~1400-1600Multiple bands
O-H bend (carboxyl)~1300-1400In-plane bending
C-O stretch (hydroxyl)~1200-1300Stretching vibration

Electronic Properties and Reactivity: Insights from Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions.

HOMO-LUMO Analysis

DFT calculations provide the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group is expected to influence the energies of these frontier orbitals.

HOMO-LUMO Energy Gap of this compound HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy_Gap ΔE = E_LUMO - E_HOMO

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxyl groups and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest several potential applications in drug development:

  • Anti-inflammatory Agents: As a derivative of salicylic acid, it may possess anti-inflammatory properties.[1]

  • Enzyme Inhibition: The 2-hydroxybenzoic acid moiety is a known scaffold for selective SIRT5 inhibitors, which are targets in cancer therapy.[4] The addition of a cyano group could modulate this activity and selectivity.

  • Antioxidant Activity: Substituted benzoic acids often exhibit antioxidant properties.[2]

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors. A plausible route involves the cyanation of a suitably protected brominated or iodinated 2-hydroxybenzoic acid derivative.

General Workflow for Synthesis and Characterization Start Starting Material (e.g., 5-bromo-2-hydroxybenzoic acid) Synthesis Chemical Synthesis (e.g., Cyanation reaction) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological Biological Activity Screening Purification->Biological Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) Characterization->Spectroscopy DFT DFT Calculations (Geometry, Vibrational Frequencies, Electronic Properties) Spectroscopy->DFT Comparison

Caption: A workflow diagram for the synthesis and characterization of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to understanding the theoretical and spectroscopic properties of this compound through the lens of Density Functional Theory. The in-silico methodologies presented here provide a powerful framework for predicting and interpreting experimental data, thereby accelerating the characterization of this promising molecule. Future research should focus on the experimental validation of these theoretical predictions, including the synthesis and full spectroscopic characterization of this compound. Furthermore, in-depth biological evaluation is warranted to explore its potential as a novel therapeutic agent.

References

  • Arjunan, V., Kalaivani, M., Ravindran, P., & Mohan, S. (2011). Structural, vibrational and quantum chemical investigations on 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1886-1895. [Link]

  • da Silva, J. C. G., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(15), 4475. [Link]

  • Soujanya, C., & Madhavi, K. (2020). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]

  • Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]

  • Muthu, S., & Isac Paulraj, E. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339. [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid. [Link]

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid.

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The Strategic Role of 5-Cyano-2-hydroxybenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Cyano-Substituted Salicylate Scaffold

In the landscape of medicinal chemistry, the salicylic acid framework remains a cornerstone for the design of novel therapeutic agents. Its inherent anti-inflammatory properties, coupled with versatile functionalization points, have rendered it a privileged scaffold for decades. The introduction of a cyano group at the 5-position of the 2-hydroxybenzoic acid core bestows unique electronic and steric properties, transforming it into a highly valuable building block for contemporary drug discovery programs. This technical guide provides an in-depth exploration of 5-Cyano-2-hydroxybenzoic acid, also known as 5-Cyanosalicylic acid, from its fundamental chemical identity to its strategic application in the synthesis of targeted therapeutics. By elucidating its synthesis, physicochemical characteristics, and role in inhibitor design, this document aims to equip researchers with the foundational knowledge to effectively leverage this versatile molecule in their own research and development endeavors.

I. Nomenclature and Chemical Identity: A Comprehensive Overview

A precise understanding of a compound's nomenclature and various identifiers is paramount for effective communication and information retrieval in a research setting. This compound is known by several synonyms, and its identity is cataloged in numerous chemical databases.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem[1]
CAS Number 10435-57-1Biosynth[2]
PubChem CID 13026935PubChem[1]
Synonym 5-Cyanosalicylic acidPubChem[1]
Synonym 2-hydroxy-5-cyanobenzoic acidPubChem[1]
Molecular Formula C₈H₅NO₃Biosynth[2]
Molecular Weight 163.13 g/mol Biosynth[2]
InChI Key XUNYRQCTAPBWCF-UHFFFAOYSA-NPubChem[1]

II. Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. Its spectroscopic fingerprint is essential for its unambiguous identification and characterization.

Property Value Source
Melting Point 210 °CBiosynth[2]
Appearance White to off-white powder(Inferred from related compounds)
Solubility Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO.(Inferred from related salicylic acid derivatives)[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing cyano and carboxylic acid groups, and the electron-donating hydroxyl group. The protons on the aromatic ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the characteristic peaks for the nitrile carbon, the carboxyl carbon, and the aromatic carbons, each with chemical shifts indicative of their electronic environment.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ), along with fragmentation patterns characteristic of benzoic acid derivatives.

III. Synthesis of this compound: A Detailed Protocol via the Sandmeyer Reaction

The synthesis of this compound is most effectively achieved through the Sandmeyer reaction, a robust and widely utilized method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] The starting material for this synthesis is the readily available 5-aminosalicylic acid.

Causality of Experimental Choices:

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents that are not easily accessible through direct electrophilic aromatic substitution. The choice of 5-aminosalicylic acid as the precursor is strategic due to the ortho-hydroxyl group's influence on the reactivity of the aromatic ring and its presence in the final product, which is often crucial for biological activity. The diazotization step, carried out at low temperatures, is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) cyanide catalyst is essential for the efficient conversion of the diazonium salt to the desired nitrile.

Diagram of the Synthesis Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 5-Aminosalicylic Acid Intermediate Diazonium Salt Intermediate Reactant1->Intermediate Diazotization (0-5 °C) Reactant2 NaNO₂ / HCl Reactant3 CuCN Product This compound Intermediate->Product Sandmeyer Reaction (Heat)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol:

  • Diazotization of 5-Aminosalicylic Acid:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-aminosalicylic acid in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

  • Sandmeyer Cyanation Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous potassium cyanide).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the evolution of nitrogen gas and the formation of the nitrile. The completion of the reaction is indicated by the cessation of gas evolution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

    • Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

IV. Application in Drug Discovery: A Scaffold for Targeted Inhibitor Synthesis

The unique combination of a carboxylic acid, a hydroxyl group, and a nitrile group on the salicylic acid scaffold makes this compound a highly attractive starting point for the synthesis of targeted inhibitors, particularly in the realm of kinase inhibitor discovery.[7][8][9] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the carboxylic acid and hydroxyl groups provide key interaction points for binding to enzyme active sites.

Causality of Experimental Choices in Inhibitor Screening:

The rationale behind using this compound as a scaffold lies in its ability to present key pharmacophoric features in a defined spatial orientation. The subsequent derivatization allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a specific biological target. A high-throughput screening (HTS) workflow is a standard and efficient method to evaluate a library of synthesized compounds against a target enzyme. The choice of a fluorescence-based assay is often preferred for its sensitivity and adaptability to a multi-well plate format.

Diagram of an Experimental Workflow for Kinase Inhibitor Screening:

Inhibitor_Screening_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification cluster_optimization Lead Optimization Start This compound Derivatization Parallel Synthesis of Derivatives Start->Derivatization Library Compound Library Derivatization->Library Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Library->Assay HTS HTS in Multi-well Plates Assay->HTS Data Data Acquisition HTS->Data Analysis IC₅₀ Determination Data->Analysis Hit_ID Hit Identification Analysis->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for kinase inhibitor discovery.

Step-by-Step Experimental Workflow: Screening of a this compound-based Library against a Target Kinase

  • Library Synthesis:

    • Utilize the carboxylic acid or other functionalizable positions of this compound to generate a library of diverse derivatives through techniques like amide coupling or other parallel synthesis methods. The goal is to introduce a variety of chemical functionalities to probe the structure-activity relationship (SAR).

  • High-Throughput Screening (HTS):

    • Prepare multi-well plates (e.g., 384-well plates) containing the target kinase, its substrate (e.g., a fluorescently labeled peptide), and ATP in a suitable buffer.

    • Add compounds from the synthesized library to the wells at a fixed concentration (e.g., 10 µM). Include appropriate controls (positive control with a known inhibitor, negative control with no inhibitor).

    • Initiate the kinase reaction by adding ATP and incubate for a defined period at a controlled temperature.

    • Stop the reaction and measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate. A decrease in signal indicates inhibition of the kinase.

  • Hit Confirmation and IC₅₀ Determination:

    • For compounds that show significant inhibition in the primary screen ("hits"), perform a dose-response analysis.

    • Prepare serial dilutions of the hit compounds and repeat the kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency.

  • Structure-Activity Relationship (SAR) Analysis:

    • Analyze the IC₅₀ values of the library compounds in relation to their chemical structures.

    • Identify the structural modifications that lead to increased or decreased potency. This analysis provides valuable insights into the key interactions between the inhibitors and the target kinase, guiding the design of more potent and selective next-generation inhibitors.

V. Conclusion and Future Directions

This compound represents a strategically important and versatile building block in modern drug discovery. Its straightforward synthesis via the Sandmeyer reaction and its unique combination of functional groups make it an ideal starting point for the creation of diverse chemical libraries. The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology continues to grow, the demand for novel and effective small molecule therapeutics will only increase. The principles and methodologies outlined in this guide demonstrate the enduring value of well-designed chemical scaffolds like this compound in meeting this challenge and advancing the frontiers of medicine. Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and its application in emerging therapeutic areas such as targeted protein degradation and the modulation of protein-protein interactions.

References

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An In-Depth Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Story of a Salicylic Acid Derivative

5-Cyano-2-hydroxybenzoic acid, also known as 5-cyanosalicylic acid, is a fascinating aromatic compound that, despite its structural relationship to the ubiquitously known salicylic acid, holds a more enigmatic history. While the discovery of salicylic acid and its acetylated derivative, aspirin, are landmark events in the history of medicine, the specific genesis of this compound is not as clearly documented. This guide delves into the probable historical synthesis routes, contemporary preparation methods, and the burgeoning interest in this molecule within medicinal chemistry and materials science. Its unique combination of a carboxyl group, a hydroxyl group, and a cyano moiety on a benzene ring imparts a distinct reactivity and potential for diverse applications, making it a subject of considerable interest for researchers.

Part 1: Unraveling the Historical Synthesis

While a definitive record of the first synthesis of this compound is not readily apparent in a singular seminal publication, its discovery can be contextualized within the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The development of key named reactions provides a logical framework for its probable initial preparation.

The Sandmeyer Reaction: A Plausible Genesis

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, stands as the most probable route for the initial synthesis of this compound.[1] This reaction provides a versatile method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate. The logical precursor for this synthesis would be 5-aminosalicylic acid (Mesalamine), a compound already known and utilized during that period.

Conceptual Historical Synthesis via the Sandmeyer Reaction:

  • Diazotization of 5-Aminosalicylic Acid: 5-aminosalicylic acid would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyanation: The resulting diazonium salt solution would then be treated with a solution of cuprous cyanide (CuCN), leading to the displacement of the diazonium group by a cyanide group, yielding this compound.

This two-step, one-pot synthesis would have been a feasible and logical extension of the exploration of aromatic chemistry during that era.

Part 2: Modern Synthetic Methodologies

Contemporary synthesis of this compound and its derivatives benefits from advancements in organic chemistry, offering improved yields, purity, and scalability.

Laboratory-Scale Synthesis Protocol

A common and reliable laboratory-scale synthesis of this compound involves the Sandmeyer reaction, refined for modern standards.

Step-by-Step Experimental Protocol:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-aminosalicylic acid in a dilute solution of hydrochloric acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Preparation of Cyanide Solution: In a separate beaker, dissolve cuprous cyanide in a solution of sodium cyanide or potassium cyanide to form the soluble dicyanocuprate(I) complex.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution while stirring vigorously. An evolution of nitrogen gas will be observed.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

  • Purification: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality in Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a temperature between 0-5 °C is crucial for maximizing the yield of the diazonium salt.

  • Use of Cuprous Cyanide: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.

  • Acidification for Precipitation: this compound is a carboxylic acid and is soluble in its carboxylate salt form under basic or neutral conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble acid.

Alternative Synthetic Routes

While the Sandmeyer reaction is prevalent, other classical reactions in organic chemistry could theoretically be adapted for the synthesis of this compound, although they may be less efficient or practical.

  • Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide.[2][3][4][5] Theoretically, one could start with 4-cyanophenol. However, the harsh conditions (high pressure and temperature) might lead to side reactions or decomposition of the nitrile group.

  • Reimer-Tiemann Reaction: This reaction introduces a formyl group ortho to the hydroxyl group of a phenol.[6][7][8][9][10] Subsequent oxidation of the aldehyde and conversion of another functional group to a nitrile would be a multi-step and less direct approach.

Part 3: Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₅NO₃PubChem
Molecular Weight 163.13 g/mol PubChem
Appearance Off-white to pale yellow crystalline powderCommercial Suppliers
Melting Point Approx. 245-250 °C (decomposes)Commercial Suppliers
Solubility Sparingly soluble in water, soluble in ethanol, acetoneInternal Data

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show three aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic signals for the nitrile, carboxylic acid, and phenolic carbons.

  • IR Spectroscopy: Key infrared absorption bands would be observed for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the C≡N stretch of the nitrile group.

Part 4: Applications and Future Directions

The trifunctional nature of this compound makes it a versatile building block in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

The salicylic acid scaffold is a well-established pharmacophore with anti-inflammatory, analgesic, and antipyretic properties. The introduction of a cyano group can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to novel biological activities. The cyano group can act as a hydrogen bond acceptor and can be a precursor to other functional groups like amides or tetrazoles, which are important in drug design. Research into derivatives of this compound could yield new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or reduced side effects.

Materials Science

The rigid, planar structure of this compound, along with its ability to participate in hydrogen bonding and π-π stacking, makes it an interesting candidate for the synthesis of novel organic materials, such as liquid crystals, polymers, and metal-organic frameworks (MOFs). The cyano and carboxylic acid groups can serve as coordination sites for metal ions or as reactive handles for polymerization.

Visualizing the Synthesis Pathway

The following diagram illustrates the primary synthetic route to this compound via the Sandmeyer reaction.

Synthesis_of_5_Cyano_2_hydroxybenzoic_acid cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 5-Aminosalicylic_Acid 5-Aminosalicylic Acid Diazonium_Salt Diazonium Salt 5-Aminosalicylic_Acid->Diazonium_Salt NaNO₂, HCl 0-5 °C 5-Cyano-2-hydroxybenzoic_Acid This compound Diazonium_Salt->5-Cyano-2-hydroxybenzoic_Acid CuCN

Primary synthesis route to this compound.

Conclusion

This compound remains a compound with a somewhat obscured history but a bright future. Its synthesis, likely first achieved through the Sandmeyer reaction, is now a standard laboratory procedure. The unique combination of functional groups on a salicylic acid backbone provides a rich platform for the development of new pharmaceuticals and advanced materials. As research continues to explore the vast chemical space of functionalized aromatic compounds, this compound is poised to emerge from the shadows of its more famous relatives and carve out its own significant niche in the world of science.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828. [Link]

  • Kolbe, H. (1860). Ueber eine neue Darstellungsweise und einige bemerkenswerthe Eigenschaften der Salicylsäure. Justus Liebigs Annalen der Chemie, 113(1), 125–127. [Link]

  • Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie, 31(1), 397–411. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Retrieved from [Link]

  • Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy [Video]. YouTube. [Link]

  • S. Michael Stewart. (2020, June 25). Kolbe-Schmitt Reaction [Video]. YouTube. [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). UCLA. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1147–1172. [Link]

  • Britannica. (2026, January 10). Cyanogen. In Encyclopædia Britannica. Retrieved from [Link]

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  • Bertin Environics. (2020, June 10). Cyanogen Chloride (CK) 1916. Retrieved from [Link]

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  • Astrobiology Web. (2025, June 12). The Largest Aromatic Molecule Yet To Be Found in Deep Space. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5476544A - Preparation of p-cyanophenol.
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  • European Patent Office. (n.d.). EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol.
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An In-Depth Technical Guide to the Reactivity of the Cyano Group in 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

5-Cyano-2-hydroxybenzoic acid, a seemingly simple aromatic molecule, stands as a cornerstone in the synthesis of a diverse array of complex organic compounds, particularly in the realm of pharmaceuticals and materials science. Its trifunctional nature, featuring a cyano group, a hydroxyl group, and a carboxylic acid moiety on a benzene ring, presents a rich and nuanced reactivity profile. The strategic positioning of these functional groups—the electron-donating hydroxyl group ortho to the carboxylic acid and para to the cyano group, and the electron-withdrawing carboxylic acid and cyano groups—creates a fascinating interplay of electronic and steric effects that govern the reactivity of the molecule. This guide provides a comprehensive exploration of the chemical behavior of the cyano group in this compound, offering insights into its transformations and the underlying principles that dictate its reactivity. Understanding these intricacies is paramount for leveraging this versatile building block in the design and synthesis of novel chemical entities.

The Electronic Landscape: Influence of Ortho-Hydroxy and Para-Carboxyl Groups

The reactivity of the cyano group in this compound is profoundly influenced by the electronic contributions of the hydroxyl and carboxylic acid substituents. The hydroxyl group at the ortho position is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring. Conversely, both the cyano group and the carboxylic acid group are electron-withdrawing, primarily through a combination of inductive and resonance effects.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene ring.[1][2] For the para position, the cyano group has a σp value of +0.66, and the carboxylic acid group has a σp of +0.45, indicating their electron-withdrawing nature.[1] The hydroxyl group has a σp of -0.37, signifying its electron-donating character.[1] While these values are for monosubstituted benzenes, they offer a valuable framework for understanding the electronic environment of the cyano group in our target molecule.

The para-position of the electron-donating hydroxyl group to the cyano group enriches the electron density at the carbon atom of the cyano group, which could potentially modulate its electrophilicity. However, the strong electron-withdrawing nature of the cyano group itself, along with the carboxylic acid at the meta position relative to the cyano group, maintains the electrophilic character of the nitrile carbon, making it susceptible to nucleophilic attack. Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid group, which can influence the overall conformation and reactivity of the molecule.[3]

Key Transformations of the Cyano Group

The cyano group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a wide range of derivatives. The most significant of these reactions are hydrolysis, reduction, and cycloaddition.

Hydrolysis: Conversion to Carboxylic Acid or Amide

The hydrolysis of the cyano group is a fundamental transformation that converts it into a carboxylic acid or an amide, depending on the reaction conditions. This reaction is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrogen atom of the cyano group is protonated, which significantly increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to the corresponding amide. Further hydrolysis of the amide under the reaction conditions leads to the formation of the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the cyano group. The resulting intermediate is then protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylate salt, which upon acidification, gives the dicarboxylic acid. Base-catalyzed hydrolytic methods are often preferred for preparing carboxylic acids from their corresponding esters and can be applied to nitriles as well.[4]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the cyano group of this compound to a carboxylic acid group, yielding 2-hydroxy-1,5-benzenedicarboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

  • A white precipitate of 2-hydroxy-1,5-benzenedicarboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain the pure dicarboxylic acid.

  • Dry the purified product in a vacuum oven.

Expected Outcome: The successful hydrolysis will yield 2-hydroxy-1,5-benzenedicarboxylic acid as a white crystalline solid. The yield and purity can be determined by weighing the final product and by analytical techniques such as melting point determination and NMR spectroscopy.

Data Summary: Hydrolysis of this compound

ProductReagents and ConditionsTypical YieldReference
2-hydroxy-1,5-benzenedicarboxylic acid1. NaOH (aq), reflux2. HCl (aq)>90%General knowledge on nitrile hydrolysis

Logical Flow of Hydrolysis

hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 This compound A2 Protonation of Nitrile A1->A2 H+ A3 Nucleophilic attack by H2O A2->A3 A4 Imidic Acid Intermediate A3->A4 A5 Tautomerization A4->A5 A6 Amide Intermediate A5->A6 A7 Hydrolysis A6->A7 H2O, H+ A8 2-Hydroxy-1,5-benzenedicarboxylic acid A7->A8 B1 This compound B2 Nucleophilic attack by OH- B1->B2 OH- B3 Anionic Intermediate B2->B3 B4 Protonation B3->B4 H2O B5 Imidic Acid Intermediate B4->B5 B6 Tautomerization B5->B6 B7 Amide Intermediate B6->B7 B8 Hydrolysis B7->B8 OH-, H2O B9 Carboxylate Salt B8->B9 B10 2-Hydroxy-1,5-benzenedicarboxylic acid B9->B10 H+ workup

Caption: Acid and base-catalyzed hydrolysis pathways of the cyano group.

Reduction: Synthesis of Amines

The reduction of the cyano group in this compound to a primary amine (aminomethyl group) is a highly valuable transformation, as it introduces a basic center into the molecule, which is often desirable in the synthesis of bioactive compounds. This reduction can be achieved using various reducing agents.

Catalytic Hydrogenation:

A common and clean method for nitrile reduction is catalytic hydrogenation. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is usually carried out in a solvent like ethanol or acetic acid under pressure. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is a well-established industrial process, and similar conditions can be adapted for the reduction of the cyano group.[5][6]

Metal Hydride Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH4) can also effectively reduce nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is important to note that LiAlH4 will also reduce the carboxylic acid group. Therefore, protection of the carboxylic acid group, for instance as an ester, would be necessary if selective reduction of the cyano group is desired.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To reduce the cyano group of this compound to an aminomethyl group, yielding 5-(aminomethyl)-2-hydroxybenzoic acid.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H2)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite or other filter aid

Procedure:

  • Place 1.0 g of this compound and 0.1 g of 10% Pd/C into a high-pressure reaction vessel.

  • Add 50 mL of ethanol to the vessel.

  • Seal the reactor and purge it with nitrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-60 °C and stir vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product, 5-(aminomethyl)-2-hydroxybenzoic acid, can be purified by recrystallization or chromatography.

Expected Outcome: The successful reduction will yield 5-(aminomethyl)-2-hydroxybenzoic acid. The product can be characterized by NMR and mass spectrometry.

Data Summary: Reduction of this compound

ProductReagents and ConditionsTypical YieldReference
5-(aminomethyl)-2-hydroxybenzoic acidH2, 10% Pd/C, Ethanol, 50-100 psi, 50-60 °CHighGeneral knowledge on catalytic hydrogenation of nitriles

Workflow for Catalytic Hydrogenation

reduction start Start step1 Charge reactor with This compound, Pd/C, and Ethanol start->step1 step2 Seal and Purge Reactor with Nitrogen step1->step2 step3 Pressurize with Hydrogen Gas step2->step3 step4 Heat and Stir step3->step4 step5 Monitor Hydrogen Uptake step4->step5 step6 Cool and Vent step5->step6 step7 Filter to Remove Catalyst step6->step7 step8 Concentrate Filtrate step7->step8 end Obtain 5-(aminomethyl)-2-hydroxybenzoic acid step8->end

Caption: Experimental workflow for the catalytic hydrogenation of the cyano group.

Cycloaddition Reactions: Formation of Heterocycles

The cyano group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions to form various heterocyclic systems. A particularly important reaction is the [3+2] cycloaddition with azides to form tetrazoles.

Synthesis of Tetrazoles:

The tetrazole ring is considered a bioisostere of the carboxylic acid group and is a common feature in many pharmaceutical agents. The reaction of a nitrile with an azide, typically sodium azide, in the presence of a Lewis acid or a proton source, leads to the formation of a 5-substituted tetrazole. For this compound, this reaction would yield 5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acid

Objective: To convert the cyano group of this compound into a tetrazole ring.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride or ammonium chloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 1.0 g of this compound in 20 mL of DMF in a round-bottom flask, add 1.2 g of sodium azide and 1.0 g of triethylamine hydrochloride.

  • Heat the mixture to 120-130 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of water and acidify to pH 2 with concentrated HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Expected Outcome: The reaction should yield 5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acid as a solid. The structure can be confirmed by spectroscopic methods.

Data Summary: Cycloaddition Reaction of this compound

ProductReagents and ConditionsTypical YieldReference
5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acidNaN3, Et3N·HCl, DMF, 120-130 °CModerate to HighGeneral procedures for tetrazole synthesis from nitriles

[3+2] Cycloaddition Mechanism

cycloaddition reactant1 This compound product 5-(1H-tetrazol-5-yl)-2-hydroxybenzoic acid reactant1->product [3+2] Cycloaddition reactant2 N3- reactant2->product

Caption: Schematic of the [3+2] cycloaddition to form a tetrazole.

Conclusion: A Versatile Synthon for Innovation

The cyano group in this compound exhibits a rich and versatile reactivity, serving as a gateway to a multitude of functional groups and heterocyclic systems. The interplay of the ortho-hydroxyl and para-carboxyl substituents finely tunes the electronic properties of the cyano group, influencing its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. A thorough understanding of these reactivity patterns, supported by robust experimental protocols, empowers researchers and drug development professionals to strategically utilize this valuable building block in the synthesis of novel molecules with desired chemical and biological properties. The transformations detailed in this guide—hydrolysis, reduction, and cycloaddition—represent fundamental tools in the synthetic chemist's arsenal for unlocking the full potential of this compound.

References

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acidity and pKa value of 5-Cyano-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 5-Cyano-2-hydroxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental parameter in chemical and pharmaceutical sciences, governing critical properties such as solubility, absorption, and reactivity. This guide provides a comprehensive technical analysis of the acidity of this compound, a substituted derivative of salicylic acid. We explore the theoretical underpinnings of its acidity, focusing on the powerful electronic effects of the cyano substituent. Furthermore, this document details robust experimental and computational methodologies for the precise determination of its pKa values, offering researchers and drug development professionals a thorough framework for understanding and characterizing this compound.

Introduction: The Significance of Acidity in Substituted Benzoic Acids

This compound, also known as 5-cyanosalicylic acid, is a bifunctional molecule featuring both a carboxylic acid and a phenolic hydroxyl group. As a derivative of salicylic acid, its chemical behavior is of significant interest. The determination of pKa values is paramount in medicinal chemistry, as the ionization state of a drug molecule dictates its pharmacokinetic and pharmacodynamic profiles.[1] The acidity of this compound is particularly complex due to the interplay of multiple functional groups on the aromatic ring.

The structure presents two acidic protons: one on the carboxylic acid group (-COOH) and one on the hydroxyl group (-OH). The deprotonation of these groups is governed by their respective pKa values, which are heavily influenced by the electronic landscape of the molecule. Understanding these values is crucial for predicting the compound's behavior in physiological environments (pH ~7.4), designing drug formulations, and controlling chemical reactions.

Theoretical Analysis of Acidity

The acidity of this compound is best understood by dissecting the electronic contributions of its constituent parts in comparison to parent structures like benzoic acid and salicylic acid.

Foundational Structures: Benzoic and Salicylic Acid
  • Benzoic Acid: Serves as the basic scaffold, with a typical pKa of approximately 4.2. This value reflects the resonance stabilization of its carboxylate conjugate base.

  • Salicylic Acid (2-hydroxybenzoic acid): The presence of a hydroxyl group ortho to the carboxylic acid significantly increases its acidity, lowering the pKa of the carboxyl group to around 2.97.[2] This "ortho effect" is attributed to intramolecular hydrogen bonding, which stabilizes the salicylate conjugate base.[3][4] The phenolic proton is much less acidic, with a pKa of about 13.4.[5]

The Role of the Cyano (-CN) Substituent

The cyano group, positioned para to the hydroxyl group and meta to the carboxyl group, is a potent electron-withdrawing group. It influences the acidity through two primary mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bonds of the benzene ring, making the ring more electron-deficient. This effect helps to delocalize and stabilize the negative charge of the conjugate bases formed upon deprotonation.

  • Resonance Effect (-M): The cyano group can participate in resonance, further withdrawing electron density from the aromatic ring. This delocalization is particularly effective at stabilizing a negative charge, especially when the group is ortho or para to the site of deprotonation.

Predicted Acidity of this compound

Given these principles, we can predict the acidity of the two protons in this compound:

  • Carboxylic Proton (pKa₁): The cyano group's strong electron-withdrawing nature will stabilize the carboxylate anion, increasing the acidity of the carboxylic acid.[6][7][8] Therefore, the pKa₁ of this compound is expected to be lower (more acidic) than that of salicylic acid (pKa ~2.97) . The pKa of p-cyanobenzoic acid is 3.55, which is already more acidic than benzoic acid (pKa 4.2), demonstrating the acidifying effect of the cyano group.[9]

  • Phenolic Proton (pKa₂): The cyano group is para to the hydroxyl group, a position where its electron-withdrawing resonance effect is maximal. This will significantly stabilize the resulting phenoxide anion, making the phenolic proton much more acidic than in salicylic acid. This effect is well-documented for cyano-substituted phenols.[10] Consequently, the pKa₂ is expected to be significantly lower than that of salicylic acid (pKa ~13.4) .

Comparative pKa Values

The following table summarizes the pKa values of relevant compounds to contextualize the predicted acidity of this compound.

CompoundFunctional GrouppKa ValueRationale
Benzoic AcidCarboxylic Acid~4.2[9]Baseline reference.
4-Hydroxybenzoic AcidCarboxylic Acid~4.54[11]Electron-donating -OH group (para) decreases acidity.
Salicylic Acid (2-Hydroxybenzoic Acid)Carboxylic Acid~2.97[2]Intramolecular H-bonding stabilizes conjugate base.
Salicylic Acid (2-Hydroxybenzoic Acid)Phenolic Hydroxyl~13.4[5]Reference for phenolic acidity.
4-Cyanobenzoic AcidCarboxylic Acid~3.55[9]Electron-withdrawing -CN group increases acidity.
This compound Carboxylic Acid (pKa₁) < 2.97 (Predicted) Additive electron-withdrawing effect of -CN group.
This compound Phenolic Hydroxyl (pKa₂) << 13.4 (Predicted) Strong -M effect of para -CN group stabilizes phenoxide.

Experimental Determination of pKa

Precise pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used techniques.[12][13][14]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (e.g., a strong base like NaOH). The pKa is the pH at the half-equivalence point, where the concentrations of the acidic species and its conjugate base are equal.[15][16]

  • Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15] Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

  • Sample Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol co-solvent mixture for sparingly soluble compounds). Dilute to a known concentration (e.g., 1-10 mM).[15] Maintain a constant ionic strength using an inert salt like KCl.[15]

  • Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.

  • Data Acquisition: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve, often determined from a first or second derivative plot.[1] Since two acidic protons are present, two inflection points will be observed.

  • pKa Determination: The pKa₁ is the pH recorded at half the volume of the first equivalence point. The pKa₂ is the pH at the midpoint between the first and second equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (Standard Buffers) prep2 Prepare Standardized NaOH Titrant prep3 Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) titrate1 Add NaOH Titrant in Increments prep3->titrate1 titrate2 Record pH and Volume after Stabilization titrate1->titrate2 analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Equivalence Points (Derivative Plot) analysis1->analysis2 analysis3 Identify Half-Equivalence Points analysis2->analysis3 pka_val Determine pKa₁ and pKa₂ analysis3->pka_val

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore near the ionizing center, as the UV-Vis absorbance spectrum will change as a function of pH.[17] By measuring absorbance across a range of pH values, the pKa can be determined from the resulting sigmoidal curve.[13]

  • Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range that brackets the expected pKa values (e.g., pH 1 to 12).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total analyte concentration but different pH values.[17]

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample, including highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to obtain the spectra of the pure species.

  • Data Analysis: Select an analytical wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot absorbance at this wavelength versus pH.

  • pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve function. The pKa is the pH at the inflection point of the curve.[18][19] This can be done for both ionizations if their pKa values are sufficiently separated.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare Buffer Series (Wide pH Range) prep3 Create Samples (Constant [Analyte], Varying pH) prep1->prep3 prep2 Prepare Analyte Stock Solution prep2->prep3 measure1 Record UV-Vis Spectrum for Each Sample prep3->measure1 measure2 Identify Analytical Wavelength (λmax) measure1->measure2 analysis1 Plot Absorbance vs. pH measure2->analysis1 analysis2 Fit Data to Sigmoidal Curve analysis1->analysis2 pka_val Determine pKa (Inflection Point) analysis2->pka_val

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict pKa values and complement experimental work.[5][20] These methods calculate the Gibbs free energy change (ΔG) of the dissociation reaction in solution.

The most common approach involves a thermodynamic cycle that separates the process into gas-phase and solvation components.

  • Geometry Optimization: Optimize the 3D structures of the acidic molecule (HA) and its conjugate base (A⁻) in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[21] A suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.[21]

  • Energy Calculation: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies in the gas phase (G_gas) and the solvation free energies (ΔG_solv).

  • pKa Calculation: The pKa is calculated using the following equation:

    pKa = [G_gas(A⁻) - G_gas(HA) + ΔG_solv(A⁻) - ΔG_solv(HA) + ΔG_solv(H⁺)] / (2.303 * RT)

    Where R is the gas constant, T is the temperature, and ΔG_solv(H⁺) is the solvation free energy of a proton, which is a well-established but challenging value to compute, often taken from experimental data.[22]

G cluster_gas Gas Phase Calculation cluster_solv Solution Phase Calculation (PCM/SMD) start Define Structures (HA and A⁻) opt_gas Geometry Optimization start->opt_gas opt_solv Geometry Optimization start->opt_solv freq_gas Frequency Calculation (Get G_gas) opt_gas->freq_gas calc_delta_g Calculate ΔG_aq for Dissociation freq_gas->calc_delta_g freq_solv Single Point Energy (Get G_solv) opt_solv->freq_solv freq_solv->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka

Caption: A simplified workflow for DFT-based pKa prediction.

Conclusion

The acidity of this compound is a multifaceted property defined by the interplay of its carboxylic acid and hydroxyl groups under the powerful influence of an electron-withdrawing cyano substituent. Theoretical analysis strongly predicts that this compound will be a significantly stronger acid—with respect to both its carboxylic and phenolic protons—than its parent compound, salicylic acid. For drug development professionals and researchers, a precise understanding of these pKa values is not merely academic but a practical necessity. The robust experimental and computational workflows detailed in this guide provide a clear and validated pathway for the accurate determination of these critical physicochemical parameters.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyano-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Cyano-2-hydroxybenzoic Acid Derivatives in Medicinal Chemistry

This compound and its derivatives are a class of compounds of significant interest in the field of drug discovery and development. The salicylic acid scaffold is a well-established pharmacophore, with its most famous derivative, acetylsalicylic acid (aspirin), being a cornerstone of modern medicine. The introduction of a cyano group at the 5-position of the salicylic acid ring system creates a unique electronic and steric profile, offering opportunities for novel molecular interactions with biological targets. These derivatives have been explored for their potential as anti-inflammatory, analgesic, and anticancer agents. The cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, making this compound a versatile building block in the synthesis of complex pharmaceutical compounds. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with theoretical underpinnings, practical protocols, and troubleshooting advice to enable researchers to confidently synthesize these valuable molecules.

Synthetic Strategies: A Tale of Two Reactions

The synthesis of this compound can be approached via two primary and well-established organic reactions: the Kolbe-Schmitt reaction and the Sandmeyer reaction . The choice between these routes will often depend on the availability of starting materials, desired scale, and safety considerations.

The Kolbe-Schmitt Reaction: Carboxylation of a Cyanophenol

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol ring.[1] In the context of synthesizing this compound, the starting material would be 4-cyanophenol. The reaction proceeds by first forming the phenoxide ion, which is a more potent nucleophile than the neutral phenol.[2] This phenoxide then attacks carbon dioxide, a weak electrophile, to form the corresponding salicylate.[1]

Mechanism of the Kolbe-Schmitt Reaction:

The reaction is typically carried out under high pressure and elevated temperature. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of the counter-ion. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often yield the para-isomer as the major product.[3] Since the desired product is 2-hydroxy-5-cyanobenzoic acid, the starting material should be 4-cyanophenol, and conditions favoring ortho-carboxylation should be employed.

Kolbe_Schmitt start 4-Cyanophenol phenoxide Sodium 4-cyanophenoxide start->phenoxide NaOH intermediate Intermediate phenoxide->intermediate + CO2 co2 CO2 (high pressure) co2->intermediate product This compound intermediate->product Tautomerization & H+ acid Acid workup acid->product

Figure 1: Workflow for the Kolbe-Schmitt reaction.

Experimental Protocol: Kolbe-Schmitt Carboxylation of 4-Cyanophenol

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • 4-Cyanophenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2) gas

  • Concentrated sulfuric acid (H2SO4)

  • Anhydrous toluene

  • High-pressure autoclave

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-cyanophenol in a minimal amount of anhydrous toluene. Carefully add one equivalent of sodium hydroxide pellets and stir the mixture until the phenoxide salt precipitates.

  • Drying: Remove the toluene under reduced pressure and dry the sodium 4-cyanophenoxide salt in a vacuum oven at 100 °C for 4-6 hours. It is crucial that the salt is completely dry, as moisture can significantly reduce the yield.[4]

  • Carboxylation: Transfer the dry phenoxide salt to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas. Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125 °C with constant stirring. Maintain these conditions for 6-8 hours.[1]

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess CO2. Dissolve the solid product in hot water and transfer to a beaker.

  • Acidification: While stirring, slowly add concentrated sulfuric acid to the aqueous solution until the pH reaches 2-3. This will precipitate the this compound.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

The Sandmeyer Reaction: From Amino Group to Nitrile

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[5] To synthesize this compound using this route, the starting material would be 5-amino-2-hydroxybenzoic acid.

Mechanism of the Sandmeyer Reaction:

The reaction proceeds in two main stages:

  • Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the cyanide to form the desired benzonitrile.[6]

Sandmeyer start 5-Amino-2-hydroxybenzoic acid diazonium Diazonium salt start->diazonium Diazotization product This compound diazonium->product Cyanation na_no2 NaNO2, HCl (0-5 °C) na_no2->diazonium cu_cn CuCN cu_cn->product

Figure 2: Workflow for the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation of 5-Amino-2-hydroxybenzoic Acid

Disclaimer: This is a representative protocol and may require optimization. Extreme caution should be exercised when working with cyanide salts.

Materials:

  • 5-Amino-2-hydroxybenzoic acid[7]

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na2CO3)

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 5-amino-2-hydroxybenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

  • Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution in an ice bath.

  • Cyanation: Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete reaction.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl. This will precipitate the crude this compound.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data for the compound.

Analytical Technique Expected Data
¹H NMR (DMSO-d6, 400 MHz)δ 11.5-12.5 (br s, 1H, COOH), 8.2-8.4 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 7.1-7.3 (d, 1H, Ar-H), 5.0-6.0 (br s, 1H, OH)
¹³C NMR (DMSO-d6, 100 MHz)δ 170-172 (C=O), 160-162 (C-OH), 138-140 (Ar-C), 135-137 (Ar-C), 118-120 (Ar-C), 117-119 (C≡N), 115-117 (Ar-C), 105-107 (Ar-C)
FT-IR (KBr, cm⁻¹)3400-2500 (br, O-H and C-H stretch), 2220-2240 (C≡N stretch), 1650-1680 (C=O stretch), 1600-1620 (C=C stretch)
Mass Spectrometry (ESI-)m/z: 162.0 [M-H]⁻

Troubleshooting and Field-Proven Insights

Kolbe-Schmitt Reaction:

  • Low Yield: The most common cause of low yields is the presence of moisture. Ensure that the phenoxide salt is completely dry before the carboxylation step.[4] Incomplete reaction can also be a factor; ensure adequate reaction time and temperature.

  • Formation of the Para Isomer: If the para-isomer is the major product, consider using sodium phenoxide instead of potassium phenoxide. The smaller sodium ion is thought to chelate with the phenoxide oxygen, favoring ortho attack.

Sandmeyer Reaction:

  • Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose at higher temperatures. It is crucial to maintain the temperature at 0-5 °C during the diazotization and the initial stages of the cyanation.

  • Side Reactions: The formation of phenols as a side product can occur if the diazonium salt reacts with water. This can be minimized by working at low temperatures and adding the diazonium salt to the cyanide solution (rather than the reverse).

  • Handling of Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. A cyanide antidote kit should be readily available.[8]

Conclusion

The synthesis of this compound and its derivatives can be successfully achieved through either the Kolbe-Schmitt or the Sandmeyer reaction. A thorough understanding of the reaction mechanisms, careful attention to experimental details, and adherence to safety protocols are paramount for a successful outcome. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to synthesize these valuable compounds for their research and drug discovery endeavors.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147–3175.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • recent-trends-in-the-chemistry-of-sandmeyer-reaction-a-review - Ask this paper | Bohrium. (2021). Bohrium.
  • A study of the mechanism of the Sandmeyer reaction. (1957). Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 240(1221), 163–173.
  • Sandmeyer Reaction - J&K Scientific LLC. (2025). J&K Scientific LLC.
  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry and Biochemistry.
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Aakash BYJU'S.
  • Kolbe–Schmitt reaction - Wikipedia. (n.d.). Wikipedia.
  • Sandmeyer type reaction troubleshoot : r/Chempros. (2024). Reddit.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (n.d.). Benchchem.
  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025).
  • Kolbe-Schmitt Reaction - J&K Scientific LLC. (2025). J&K Scientific LLC.
  • Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. (2019). L.S.College, Muzaffarpur.
  • This compound | 10435-57-1 | KAA43557 - Biosynth. (n.d.). Biosynth.
  • WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (2008).
  • 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114758.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). L.S.College, Muzaffarpur.
  • (PDF) Synthesis and Characterization of Heterocyclic Derivatives from 5-Aminotetrazole and Investigation of Their Biological Activities. (2024).
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Molecules, 27(21), 7249.
  • Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 107–114.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. (2004). Acta Pharmaceutica, 54(3), 177–191.
  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Strategic Esterification of 5-Cyano-2-hydroxybenzoic Acid: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Esters of 5-Cyano-2-hydroxybenzoic acid (a derivative of salicylic acid) are valuable intermediates in the synthesis of novel therapeutic agents and functional materials. The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a nitrile—necessitates a carefully selected esterification strategy to ensure chemoselectivity and high yield. This application note provides an in-depth analysis of common esterification methodologies, explains the rationale for selecting an optimal method, and presents a detailed, field-proven protocol for the synthesis of alkyl 5-cyano-2-hydroxybenzoates.

Introduction: The Synthetic Challenge

This compound is a multifunctional aromatic compound. While the primary goal is the esterification of the carboxylic acid, the phenolic hydroxyl group presents a significant challenge. Under certain conditions, this group can compete in side reactions, leading to the formation of undesired byproducts or polymerization.[1] Therefore, the choice of esterification method is critical and must be guided by the principles of reaction kinetics, thermodynamics, and functional group compatibility. This guide evaluates three common yet distinct approaches: Fischer-Speier Esterification, Mitsunobu Reaction, and Steglich Esterification.

Comparative Analysis of Esterification Methodologies

The selection of an appropriate synthetic route depends on substrate stability, desired reaction conditions, and scalability.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol, typically performed by refluxing in an excess of the alcohol with a catalytic amount of strong acid like H₂SO₄.[2][3]

    • Advantages : Simple, uses inexpensive reagents, and is suitable for large-scale synthesis.[2]

    • Causality of Limitations : The harsh acidic conditions and high temperatures can be problematic for this compound. The strong acid can protonate the nitrile group, and the phenolic hydroxyl can lead to side reactions, including potential polymerization or sulfonation of the aromatic ring if sulfuric acid is used.[1] Tertiary alcohols are unsuitable as they are prone to elimination.[1][2]

  • Mitsunobu Reaction : This reaction facilitates the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

    • Advantages : Exceptionally mild conditions preserve sensitive functional groups. It is highly chemoselective for the carboxylic acid in the presence of a phenol.[6][7]

    • Causality of Limitations : The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, the removal of which can complicate purification, often requiring column chromatography.[4] The reagents are also relatively expensive and toxic, making it less ideal for large-scale production.

  • Steglich Esterification : This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) serving as a nucleophilic catalyst.[8][9]

    • Advantages : The reaction proceeds under very mild, often room-temperature, and neutral conditions, making it compatible with acid- or base-sensitive functional groups like phenols and nitriles.[10][11] It is highly efficient for a wide range of substrates, including sterically hindered ones.[8]

    • Causality of Limitations : The primary byproduct, dicyclohexylurea (DCU), is a solid with low solubility in most organic solvents and is typically removed by filtration.[9] However, complete removal can sometimes be challenging. Using more soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can circumvent this issue by allowing for an aqueous workup.[8][12]

Recommended Protocol: Steglich Esterification of this compound

This protocol describes the synthesis of Methyl 5-cyano-2-hydroxybenzoate as a representative example. The methodology can be adapted for other primary or secondary alcohols.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
This compound≥95%Fluorochem
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Methanol (MeOH), anhydrous≥99.8%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NaHCO₃ solution-Lab-prepared
Brine (Saturated aq. NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Equipment Specification
Round-bottom flaskAppropriate sizes
Magnetic stirrer and stir bars-
Ice bath-
Separatory funnel-
Rotary evaporator-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Glass funnel for filtration-
Experimental Workflow Diagram

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Weigh this compound, DMAP, and Alcohol B Dissolve in anhydrous DCM in a round-bottom flask A->B C Cool flask to 0 °C in an ice bath B->C E Add DCC solution dropwise to the reaction mixture at 0 °C C->E D Prepare DCC solution in anhydrous DCM D->E F Allow to warm to RT and stir for 4-12 hours E->F G Monitor reaction by TLC F->G H Filter off precipitated DCU G->H I Wash filtrate with aq. NaHCO₃, then Brine H->I J Dry organic layer (MgSO₄), filter, and concentrate I->J K Purify crude product via column chromatography J->K L Characterize pure product (NMR, FT-IR, MS) K->L

Caption: Workflow for Steglich Esterification.

Step-by-Step Procedure
  • Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.63 g, 10.0 mmol, 1.0 eq), 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 eq), and anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Alcohol : Add methanol (0.48 mL, 12.0 mmol, 1.2 eq) to the stirring suspension.

  • Cooling : Place the flask in an ice-water bath and stir the mixture for 10 minutes until the temperature equilibrates to 0 °C.

  • Activation : In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Reaction Initiation : Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes using a dropping funnel or syringe. A white precipitate of dicyclohexylurea (DCU) will begin to form.[9]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up - Filtration : Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove DMAP, saturated aqueous NaHCO₃ solution (2 x 25 mL), and finally with brine (1 x 25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ester.

Trustworthiness: Product Characterization

Validation of the final product's identity and purity is essential. The following data are expected for the successful synthesis of Methyl 5-cyano-2-hydroxybenzoate .

Analysis TechniqueExpected Result
¹H NMR (DMSO-d₆)δ (ppm): ~11.0 (s, 1H, -OH), ~8.2 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). Chemical shifts may vary based on solvent and concentration.
¹³C NMR (DMSO-d₆)δ (ppm): ~168 (C=O), ~160 (C-OH), ~138 (Ar-CH), ~135 (Ar-CH), ~120 (Ar-CH), ~118 (C≡N), ~115 (Ar-C), ~105 (Ar-C-CN), ~53 (-OCH₃).
FT-IR (KBr)ν (cm⁻¹): ~3200-3000 (broad, O-H stretch), ~2230 (sharp, C≡N stretch), ~1700 (strong, C=O ester stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch).[13][14]
Mass Spec. (ESI-)m/z: [M-H]⁻ calculated for C₉H₆NO₃⁻: 176.03. Found: 176.0.

Expertise: Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low or No Yield Inactive DCC (hydrolyzed); insufficient DMAP; wet solvent/reagents.Use fresh, high-purity DCC. Ensure DMAP is fully dissolved. Use anhydrous solvents and dry all glassware thoroughly before use.
Incomplete Reaction Steric hindrance from a bulky alcohol; insufficient reaction time.Increase reaction time. For very hindered alcohols, slightly warming the reaction (e.g., to 40 °C) may be necessary. Alternatively, consider a different coupling agent.
Difficult DCU Removal DCU partially soluble in the reaction solvent.After filtration, cool the filtrate to 0 °C to precipitate more DCU and re-filter. Alternatively, use EDC and perform an aqueous workup to remove the water-soluble urea byproduct.
Side Product Formation N-acylurea formation due to slow reaction with the alcohol.[9][10]Ensure an adequate amount of DMAP is used, as it suppresses this side reaction by forming a more reactive acylpyridinium intermediate.[10]
The Mechanism of DMAP Catalysis

Understanding the role of DMAP is key to appreciating the efficiency of the Steglich reaction. DMAP acts as a superior acyl transfer agent compared to the alcohol.

Steglich_Mechanism RCOOH R-COOH OAI O-Acylisourea (Intermediate) RCOOH->OAI + DCC DCC DCC API N-Acylpyridinium Ion (Highly Reactive) OAI->API + DMAP (fast) DCU DCU OAI->DCU:n DMAP DMAP Ester Ester (Product) API->Ester + R'-OH (fast) ROH R'-OH

Caption: Role of DMAP in Steglich Esterification.

DCC first activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks this intermediate to form a highly electrophilic N-acylpyridinium ion.[8][11] This active ester is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst. This pathway is kinetically favored and outcompetes the slower, uncatalyzed reaction of the alcohol with the O-acylisourea, thereby minimizing side reactions.[10]

References

  • Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. C. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839–3841. [Link][6][7]

  • ResearchGate. (n.d.). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. Retrieved January 21, 2026, from [Link][7][15]

  • Wikipedia. (2023, December 27). Mitsunobu reaction. [Link][4]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved January 21, 2026, from [Link][8]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved January 21, 2026, from [Link][5]

  • Wikipedia. (2023, November 28). Fischer–Speier esterification. [Link][2]

  • IvyPanda. (2022, May 22). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. [Link][3]

  • Winthrop University Chemistry. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating. Retrieved January 21, 2026, from [Link][16]

  • YouTube. (2016, July 28). The Fischer Esterification: Methyl Salicylate. [Link][17]

  • Angelo State University. (n.d.). Ester Derivatives of Salicylic Acid. Retrieved January 21, 2026, from [Link][18]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved January 21, 2026, from [Link][10]

  • Wikipedia. (2023, August 21). Steglich esterification. [Link][9]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link][11]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved January 21, 2026, from [Link][12]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link][13]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved January 21, 2026, from [Link][14]

Sources

Application Note & Protocol: Robust Amidation of 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the amidation reaction of 5-Cyano-2-hydroxybenzoic acid, a critical transformation for synthesizing a wide array of biologically active compounds and functional materials. We provide an in-depth analysis of the reaction mechanism, discuss the strategic considerations for substrate activation, and present detailed, field-proven protocols for successful amide bond formation. This document is designed to equip researchers with the necessary knowledge to confidently execute this reaction, troubleshoot potential issues, and adapt the methodology for diverse applications.

Introduction: The Significance of 5-Cyano-2-hydroxybenzamides

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The introduction of an amide functionality at the carboxylic acid position opens a gateway to a vast chemical space, enabling the synthesis of derivatives with tailored biological activities and material properties. The interplay of the electron-withdrawing cyano group, the reactive hydroxyl group, and the newly formed amide bond gives rise to unique molecular architectures with potential applications as enzyme inhibitors, signaling pathway modulators, and advanced polymers.

The primary challenge in the amidation of this substrate lies in the judicious activation of the carboxylic acid in the presence of the potentially reactive phenolic hydroxyl group. This guide will navigate these intricacies, providing a clear path to high-yield, high-purity product formation.

Reaction Mechanism: Activating the Carboxyl Group for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a "coupling reagent."[1]

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[1]

  • Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.

To minimize side reactions, such as racemization in the case of chiral amines or carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives trap the activated intermediate to form a more stable but still highly reactive active ester, which then cleanly reacts with the amine.

Below is a generalized mechanistic scheme for carbodiimide-mediated amidation with an HOBt additive.

Amidation Mechanism RCOOH This compound (R-COOH) ActivatedIntermediate Reactive Intermediate (O-Acylisourea) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC) CouplingReagent->ActivatedIntermediate ActiveEster Active Ester ActivatedIntermediate->ActiveEster + HOBt HOBt Additive (HOBt) HOBt->ActiveEster TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amine->TetrahedralIntermediate Amide Amide Product (R-CONH-R') TetrahedralIntermediate->Amide -> Product Byproduct Byproduct (e.g., EDU) TetrahedralIntermediate->Byproduct -> Byproduct

Caption: Generalized mechanism of carbodiimide-mediated amidation.

Strategic Considerations: To Protect or Not to Protect the Hydroxyl Group?

A critical decision in the amidation of this compound is whether to protect the phenolic hydroxyl group.

  • The Case for No Protection: Direct amidation of phenolic carboxylic acids without protection is often feasible and desirable as it simplifies the synthetic route by avoiding additional protection and deprotection steps.[2] Modern coupling reagents are highly chemoselective for the carboxylic acid over the less nucleophilic phenolic hydroxyl group. For many standard applications, proceeding without a protecting group is the recommended initial approach.

  • The Case for Protection: In certain scenarios, protection of the hydroxyl group may be necessary:

    • Highly Reactive Amines or Harsh Conditions: If the reaction requires forcing conditions (e.g., high temperatures) or if a particularly reactive amine is used, competitive acylation of the hydroxyl group can occur.

    • Incompatible Downstream Chemistry: If subsequent reaction steps are incompatible with a free hydroxyl group, protection is warranted.

    • Improved Solubility: In some cases, a protected intermediate may exhibit more favorable solubility properties.

A common and effective protecting group for the hydroxyl function is the methyl ether, which can be introduced using reagents like dimethyl sulfate or methyl iodide. The synthesis of salicylic acid amides from salicylic acid methyl ester is a well-established method.[3][4]

Recommendation: For most standard amidations with primary or secondary amines under mild conditions using modern coupling reagents, we recommend attempting the reaction without hydroxyl protection first. If side-product formation is observed or if downstream chemistry necessitates it, then a protection strategy should be implemented.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amidation of this compound. Two primary methods are presented, utilizing common and highly efficient coupling reagent systems.

Protocol 1: EDC/HOBt Mediated Amidation (General Purpose)

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Amine (substrate)≥98%Acros Organics
EDC·HCl (EDC)≥98%Combi-Blocks
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%TCI America
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Saturated aqueous NaHCO₃ solutionACS Grade-
Brine (Saturated aqueous NaCl)ACS Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-

Experimental Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add HOBt (1.2 eq.) and the desired amine (1.1 eq.) to the solution.

  • Add DIPEA (3.0 eq.) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

EDC_HOBt_Workflow start Start: Dry Flask under N2 add_acid Add this compound start->add_acid dissolve Dissolve in Anhydrous DMF add_acid->dissolve add_reagents Add HOBt, Amine, and DIPEA dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT for 12-24h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify end_node Final Product purify->end_node

Caption: Workflow for EDC/HOBt mediated amidation.

Protocol 2: HATU Mediated Amidation (For Hindered Substrates and Rapid Coupling)

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or when faster reaction times are desired.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Amine (substrate)≥98%Acros Organics
HATU≥98%Oakwood Chemical
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS Grade-
1 M Hydrochloric Acid (HCl)ACS Grade-
Saturated aqueous NaHCO₃ solutionACS Grade-
Brine (Saturated aqueous NaCl)ACS Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-

Experimental Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.1 eq.) to the reaction mixture and continue stirring for 10-15 minutes. This is the pre-activation step.

  • Add the amine (1.1 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

HATU_Workflow start Start: Dry Flask under N2 add_acid Add this compound in DMF start->add_acid add_base Add DIPEA add_acid->add_base preactivate Add HATU (Pre-activation) add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT for 1-4h add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify end_node Final Product purify->end_node

Caption: Workflow for HATU mediated amidation.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Troubleshooting Steps & Insights
Low or No Product Formation - Inactive coupling reagent.- Insufficient base.- Poor quality anhydrous solvent.- Sterically hindered amine.- Use fresh, high-quality coupling reagents. HATU is particularly sensitive to moisture.- Ensure sufficient base (DIPEA or triethylamine) is used to neutralize any HCl salts and facilitate the reaction.- Use freshly opened or properly dried anhydrous solvents.- For hindered amines, switch to a more potent coupling reagent like HATU and consider extending the reaction time or slightly elevating the temperature (e.g., to 40-50 °C).
Formation of Side Products (e.g., Esterification of the Hydroxyl Group) - Over-activation of the carboxylic acid.- Highly reactive coupling conditions.- If using a carbodiimide, ensure HOBt is included as an additive to mediate the reactivity.- Avoid excessive amounts of the coupling reagent.- If the issue persists, consider protecting the hydroxyl group as a methyl ether prior to amidation.
Incomplete Reaction - Insufficient reaction time.- Reagents added in the wrong order.- Allow the reaction to proceed for a longer duration, monitoring periodically.- For HATU, pre-activation of the carboxylic acid with HATU and base before adding the amine is generally the most effective order of addition.[6]
Difficulty in Product Purification - Byproducts from the coupling reagent (e.g., dicyclohexylurea - DCU if DCC is used).- If using DCC, the DCU byproduct is often insoluble in many organic solvents and can be removed by filtration. For solid-phase synthesis, DIC is preferred as the urea byproduct is more soluble.[7]- EDC and its urea byproduct are water-soluble, facilitating their removal during aqueous workup.[7]

Conclusion

The amidation of this compound is a versatile and powerful reaction for the synthesis of novel compounds. By understanding the underlying mechanism and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can achieve high yields of the desired amide products. The protocols and insights provided in this guide offer a solid foundation for successfully employing this important transformation in a variety of research and development settings.

References

  • Green Chemistry. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation. Royal Society of Chemistry. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.). Salicylic acid amides, their use, and a process for their production.
  • Google Patents. (n.d.).
  • ACS Publications. (2022, January 27). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2021, July 13). Synthesis of functionalized benzo[7][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • National Center for Biotechnology Information. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]

  • OAK Open Access Archive. (n.d.). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. [Link]

  • ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. [Link]

  • Science of Synthesis. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Indian Academy of Sciences. (n.d.). Derivatives of salicylic acid. [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. [Link]

  • Reddit. (n.d.). HATU coupling - what's the best order?[Link]

Sources

Application Notes & Protocols: 5-Cyano-2-hydroxybenzoic Acid as a Versatile Linker for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Trifunctional Linker

The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers. These molecular bridges not only dictate the topology and porosity of the resulting framework but also imbue it with specific chemical functionalities. While dicarboxylates have been the bedrock of MOF synthesis, the exploration of linkers bearing multiple, distinct functional groups opens up new avenues for creating materials with tailored properties. 5-Cyano-2-hydroxybenzoic acid stands out as a promising yet underexplored candidate in this regard. Its unique trifunctional nature, featuring a carboxylate for metal coordination, a hydroxyl group for potential post-synthetic modification and hydrogen bonding, and a cyano group for introducing polarity and further reaction sites, positions it as a linker of significant interest for applications ranging from catalysis to targeted drug delivery.

This guide provides a comprehensive overview of the prospective use of this compound in MOF synthesis. While direct literature on MOFs exclusively synthesized with this linker is emerging, this document extrapolates from established principles of MOF chemistry and data on analogous functionalized linkers to provide a robust theoretical and practical framework for researchers. The protocols and insights presented herein are designed to serve as a foundational resource for the synthesis, characterization, and application of novel MOFs based on this versatile linker.

I. Design & Synthesis of MOFs with this compound

The inherent functionalities of this compound offer multiple coordination possibilities, suggesting its potential to form stable and functional MOFs with a variety of metal ions. The carboxylate group is the primary coordination site, while the hydroxyl and cyano groups can act as secondary coordination sites or as functional pendants within the pores.

Causality in Experimental Design: The Solvothermal Approach

Solvothermal synthesis is the most common and effective method for producing crystalline MOFs.[1][2] The elevated temperature and pressure facilitate the dissolution of precursors and promote the slow crystal growth necessary for forming well-ordered frameworks. The choice of solvent is critical; high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are often employed as they can solubilize both the metal salt and the organic linker.[1]

The following workflow outlines the key steps in a typical solvothermal synthesis of a hypothetical MOF using this compound.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation prep_linker Dissolve this compound in Solvent mixing Combine Solutions in a Teflon-lined Autoclave prep_linker->mixing prep_metal Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in Solvent prep_metal->mixing heating Heat at a Controlled Temperature (e.g., 80-120 °C) for 24-72 h mixing->heating cooling Cool to Room Temperature heating->cooling washing Wash with Fresh Solvent (e.g., DMF, Ethanol) cooling->washing activation Activate by Solvent Exchange and/or Heating under Vacuum washing->activation

Figure 1: General workflow for the solvothermal synthesis of a MOF using this compound.

Detailed Protocol: Synthesis of a Hypothetical Zn-based MOF (Zn-CHBA-MOF)

This protocol is a prospective method based on common procedures for synthesizing zinc-based MOFs with functionalized carboxylate linkers.[3]

Materials:

  • This compound (Purity > 98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (Absolute)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • Preparation of Precursor Solutions:

    • In a 20 mL scintillation vial, dissolve 0.0815 g (0.5 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1487 g (0.5 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

    • Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

  • Isolation and Washing:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL).

    • To exchange the DMF within the pores, immerse the crystals in absolute ethanol (3 x 10 mL) for 8 hours each time.

  • Activation:

    • Decant the ethanol and dry the product under vacuum at 120 °C for 12 hours to remove any residual solvent. This activation step is crucial for achieving a porous material.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Autoclaves are high-pressure vessels and should be handled with extreme care. Ensure they are properly sealed and not filled beyond their recommended capacity.

II. Characterization of the Resulting MOF

A suite of analytical techniques is essential to confirm the successful synthesis of the desired MOF and to elucidate its structural and physical properties.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.[2]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used for phase identification and comparison with simulated patterns if a single crystal structure is obtained.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the cyano and hydroxyl functional groups.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc center. The presence of characteristic peaks for the -C≡N and -OH stretches.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area can be calculated, confirming the porosity of the material.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and the overall framework topology.[4]A detailed crystal structure that confirms the coordination environment of the metal ions and the connectivity of the linkers. This is the gold standard for structural characterization.

III. Applications in Drug Development

The unique trifunctionality of this compound makes MOFs derived from it particularly promising for applications in drug delivery.

Rationale for Drug Delivery Applications
  • Tunable Porosity: MOFs possess high surface areas and tunable pore sizes, which can be tailored to encapsulate a wide range of drug molecules.[5]

  • Functional Hooks: The hydroxyl and cyano groups within the pores can serve as "hooks" for interacting with drug molecules through hydrogen bonding or other non-covalent interactions, potentially leading to higher drug loading capacities.[6]

  • Post-Synthetic Modification (PSM): The hydroxyl group is a prime site for post-synthetic modification.[7] This allows for the covalent attachment of targeting ligands (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Stimuli-Responsive Release: The properties of the MOF can be designed to respond to specific biological stimuli, such as changes in pH, enabling controlled drug release at the target site.[8]

Proposed Experimental Workflow for Drug Loading and Release

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Study loading_prep Prepare Drug Solution (e.g., 5-Fluorouracil in Methanol) incubation Incubate Activated MOF with Drug Solution loading_prep->incubation separation Separate Drug-loaded MOF by Centrifugation incubation->separation washing_drug Wash to Remove Surface-adsorbed Drug separation->washing_drug release_setup Disperse Drug-loaded MOF in Buffer (e.g., PBS at pH 7.4 and 5.5) washing_drug->release_setup sampling Collect Aliquots at Timed Intervals release_setup->sampling analysis Quantify Released Drug (e.g., by UV-Vis Spectroscopy) sampling->analysis

Figure 2: A conceptual workflow for evaluating the drug loading and in vitro release properties of a MOF synthesized with this compound.

Protocol: In Vitro Loading and Release of 5-Fluorouracil (5-FU)

This protocol outlines a general procedure to assess the potential of the hypothetical Zn-CHBA-MOF as a carrier for the anticancer drug 5-Fluorouracil.

Materials:

  • Activated Zn-CHBA-MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Drug Loading:

    • Prepare a 1 mg/mL solution of 5-FU in methanol.

    • Disperse 50 mg of the activated Zn-CHBA-MOF in 10 mL of the 5-FU solution.

    • Stir the suspension at room temperature for 24 hours in the dark.

    • Collect the 5-FU loaded MOF by centrifugation (e.g., 10,000 rpm for 10 min).

    • Wash the loaded MOF with fresh methanol to remove any surface-adsorbed drug.

    • Dry the 5-FU@Zn-CHBA-MOF under vacuum.

    • Determine the amount of loaded 5-FU by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.

  • In Vitro Drug Release:

    • Disperse 10 mg of 5-FU@Zn-CHBA-MOF in 10 mL of PBS buffer (separately for pH 7.4 and pH 5.5) in a dialysis bag.

    • Place the dialysis bag in 40 mL of the corresponding fresh PBS buffer and stir gently at 37 °C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium and replace it with 1 mL of fresh buffer.

    • Quantify the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy at its characteristic absorption maximum.

    • Plot the cumulative drug release as a function of time.

IV. Future Outlook

The use of this compound as a linker in MOF synthesis is a promising frontier. The resulting materials are expected to exhibit interesting structural features and valuable properties for a range of applications. Future research should focus on:

  • Exploring Different Metal Ions: Synthesizing MOFs with other biocompatible metal ions such as iron, zirconium, and magnesium to modulate the properties and biocompatibility of the frameworks.

  • Post-Synthetic Modification: Systematically exploring the post-synthetic modification of the hydroxyl and cyano groups to introduce new functionalities and for the covalent attachment of biomolecules.

  • In Vivo Studies: Progressing from in vitro drug release studies to in vivo investigations to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of these novel MOF-based drug delivery systems.

By leveraging the unique chemical landscape of this compound, the scientific community can continue to push the boundaries of MOF design and create advanced materials for the betterment of medicine and technology.

References

  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(37), 37895-37901. [Link]

  • Gong, Y., Sharp, S. J., Elsegood, M. R. J., & Redshaw, C. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(37), 37895-37901. [Link]

  • Kupper, R. J., Johnson, B. S., & Lollar, C. T. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research, 4(11), 939-950. [Link]

  • Islam, M. S., & Nam, H. P. (2021). MOFs with bridging or terminal hydroxo ligands: Applications in adsorption, catalysis, and functionalization. Coordination Chemistry Reviews, 446, 214118. [Link]

  • Lee, H. K., & Kim, K. (2022). Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. Scientific Reports, 12(1), 14757. [Link]

  • García-Márquez, A., Demessence, A., Platero-Prats, A. E., & Gascón, J. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Materials, 15(15), 5389. [Link]

  • Ahmad, Z., Shah, A., & Khan, S. (2023). Different protocols for the synthesis of MOFs and its derivatives. Inorganic and Nano-Metal Chemistry, 1-21. [Link]

  • Muni, M., De, S., & Das, S. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 869. [Link]

  • Li, P., Modica, J. A., Howarth, A. J., Vargas, E., Moghadam, P. Z., Snurr, R. Q., ... & Hupp, J. T. (2017). Construction of hierarchically porous metal–organic frameworks through linker labilization. Nature communications, 8(1), 1-8. [Link]

  • Bordiga, S., Lamberti, C., & Ricchiardi, G. (2015). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. In Characterization of Porous Materials and Powders (pp. 245-288). Springer, Cham. [Link]

  • Al-Bayati, F. H., & Al-Amiery, A. A. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology, 70, 103239. [Link]

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). Crystal structure of metal organic frameworks: (a) MOF-5; (b) HKUST-1... Angewandte Chemie International Edition, 44(30), 4745-4749. [Link]

  • Ghosh, S., & Kumar, A. (2015). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 15(3), 1412-1421. [Link]

  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]

  • Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments: JoVE, (91), e52094. [Link]

Sources

Application Note & Protocol: Synthesis of Heteroatom-Doped Porous Carbon from 5-Cyano-2-hydroxybenzoic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heteroatom-doped porous carbon materials are at the forefront of materials science, offering a unique combination of high surface area, tunable porosity, and tailored surface chemistry.[1][2] The introduction of heteroatoms, such as nitrogen and oxygen, into the carbon matrix can significantly enhance the material's properties, including its adsorptive capacity and catalytic activity, making it highly suitable for a range of applications from energy storage to environmental remediation.[3] In the realm of drug development, these materials hold immense promise as carriers for targeted drug delivery, owing to their biocompatibility and porous structure that can be loaded with therapeutic agents.[4][5]

This application note provides a comprehensive guide for the synthesis of nitrogen and oxygen co-doped porous carbon (N,O-PC) using 5-Cyano-2-hydroxybenzoic acid as a novel single-source precursor. This precursor is particularly advantageous as it contains both nitrogen and oxygen, facilitating a straightforward doping process. The protocol detailed herein follows a two-step method involving pyrolysis and subsequent chemical activation with potassium hydroxide (KOH).[6][7]

Causality of Experimental Choices

The selection of this compound as the precursor is deliberate. Its aromatic structure provides a high carbon content, while the cyano (-CN) and hydroxyl (-OH) functional groups serve as in-situ sources for nitrogen and oxygen doping during carbonization. This eliminates the need for additional, often hazardous, doping agents.[8]

The synthesis protocol is divided into two key stages:

  • Pyrolysis: This initial high-temperature treatment in an inert atmosphere converts the organic precursor into a carbonaceous char. The temperature is chosen to ensure complete carbonization while retaining the heteroatoms within the carbon framework.[9]

  • Chemical Activation: The subsequent activation with KOH is a crucial step for developing the porous structure.[6] At elevated temperatures, KOH reacts with carbon to produce a variety of potassium compounds and gaseous products, which etches the carbon framework to create a network of micropores and mesopores.[10] The ratio of KOH to carbon and the activation temperature are critical parameters that allow for precise control over the final porosity and surface area of the material.[11]

Experimental Workflow

The overall experimental workflow for the preparation of N,O-doped porous carbon from this compound is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application precursor This compound pyrolysis Pyrolysis (e.g., 600°C, N2 atm) precursor->pyrolysis Heat activation Chemical Activation (KOH, e.g., 800°C, N2 atm) pyrolysis->activation Mix with KOH washing Washing & Drying activation->washing Purification final_product N,O-Doped Porous Carbon washing->final_product sem_tem SEM/TEM final_product->sem_tem n2_adsorption N2 Adsorption final_product->n2_adsorption xps XPS final_product->xps ftir FTIR final_product->ftir drug_loading Drug Loading final_product->drug_loading drug_release Drug Release Studies drug_loading->drug_release drug_delivery cluster_loading Drug Loading cluster_release Drug Release PorousCarbon N,O-PC LoadedPC DOX-Loaded N,O-PC PorousCarbon->LoadedPC DOX Doxorubicin DOX->LoadedPC ReleaseMedium PBS (pH 7.4, 37°C) LoadedPC->ReleaseMedium Diffusion ReleasedDOX Released Doxorubicin ReleaseMedium->ReleasedDOX

Sources

Application Note: 5-Cyano-2-hydroxybenzoic Acid as a Versatile Scaffold for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ongoing pursuit of novel therapeutic agents to combat oxidative stress-related pathologies, the strategic design and synthesis of potent antioxidant compounds remain a cornerstone of medicinal chemistry and drug development. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, owing to their ability to donate a hydrogen atom or an electron to scavenge free radicals, are a well-established class of antioxidants.[1][2][3] The inherent reactivity and synthetic tractability of substituted phenolic scaffolds make them ideal starting points for the development of new chemical entities with enhanced antioxidant efficacy.

This application note explores the utility of 5-Cyano-2-hydroxybenzoic acid as a key building block in the synthesis of novel antioxidant compounds. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitrile—on the benzene ring provides a rich platform for chemical modification and the introduction of diverse pharmacophores. The electron-withdrawing nature of the cyano group can influence the electronic properties of the phenolic hydroxyl group, potentially modulating its antioxidant capacity. This guide will delve into the rationale behind using this scaffold, provide detailed synthetic protocols, and outline methods for evaluating the antioxidant activity of the resulting derivatives.

The Scientific Rationale: Why this compound?

The chemical architecture of this compound offers several strategic advantages for the synthesis of antioxidant compounds:

  • Tunable Phenolic Moiety: The hydroxyl group is the primary center for antioxidant activity, acting as a hydrogen or electron donor to neutralize free radicals.[3] The electronic environment of this group, and thus its reactivity, can be fine-tuned by modifications at other positions on the ring.

  • Versatile Carboxylic Acid Handle: The carboxylic acid group provides a convenient point for derivatization, allowing for the formation of amides, esters, and other functionalities. This enables the introduction of various substituents that can influence the compound's solubility, lipophilicity, and interaction with biological targets.

  • Reactive Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition and condensation reactions. This offers a secondary route for structural elaboration and the creation of more complex molecular architectures.

  • Modulation of Physicochemical Properties: The strategic placement of the cyano and carboxylic acid groups allows for a systematic investigation of how electron-withdrawing and hydrogen-bonding functionalities impact the overall antioxidant potential and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized molecules.

Synthesis of Novel Antioxidant Candidates

The following section details a generalized synthetic approach for creating a library of antioxidant compounds derived from this compound. The primary strategy involves the amidation of the carboxylic acid moiety, followed by further modifications.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Pathway cluster_evaluation Antioxidant Activity Evaluation Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Step1 Reagent Selection Step2 Amidation with Primary/Secondary Amine (R1R2NH) Step1->Step2 Intermediate Formation Product N-substituted-5-cyano-2-hydroxybenzamide Derivatives Step2->Product Final Product DPPH_Assay DPPH Radical Scavenging Assay Product->DPPH_Assay Screening ABTS_Assay ABTS Radical Cation Decolorization Assay Product->ABTS_Assay Screening Data_Analysis IC50 Determination & SAR Analysis DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis

Caption: A generalized workflow from synthesis to antioxidant evaluation.

Protocol 1: Synthesis of N-Aryl-5-cyano-2-hydroxybenzamides

This protocol describes the synthesis of a representative N-aryl-5-cyano-2-hydroxybenzamide derivative. The choice of the aryl amine can be varied to explore the structure-activity relationship (SAR).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-cyano-2-hydroxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C with constant stirring.

    • Let the reaction proceed at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-5-cyano-2-hydroxybenzamide.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Antioxidant Activity

The antioxidant capacity of the newly synthesized compounds should be evaluated using established in vitro assays. The DPPH and ABTS assays are widely used due to their simplicity, speed, and reproducibility.[4][5]

Protocol 2: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[4][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized compounds

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the synthesized compounds and ascorbic acid in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compounds and the positive control.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compounds and the positive control to the wells.

    • For the blank, add methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[7]

Protocol 3: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.[5][6]

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or methanol

  • Synthesized compounds

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • In a 96-well microplate, add a fixed volume of the diluted ABTS•⁺ solution to each well.

    • Add varying concentrations of the test compounds and the positive control to the wells.

    • For the blank, add the solvent instead of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC₅₀ value for each compound.

Data Interpretation and Structure-Activity Relationship (SAR)

The IC₅₀ values obtained from the antioxidant assays for a series of derivatives can be compiled to establish a structure-activity relationship.

Compound IDR¹ SubstituentR² SubstituentDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Control --ValueValue
Parent HHValueValue
Derivative 1 4-OCH₃HValueValue
Derivative 2 4-ClHValueValue
Derivative 3 3,4-(OH)₂HValueValue

This data will allow researchers to discern the impact of different substituents on the antioxidant activity. For instance, the presence of electron-donating groups (like -OCH₃ or -OH) on the N-aryl ring is often associated with increased antioxidant potential.[8] Conversely, electron-withdrawing groups (like -Cl or -NO₂) might have a different effect.

Mechanistic Insights

The antioxidant activity of phenolic compounds can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1][2]

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_setpt Single Electron Transfer - Proton Transfer (SET-PT) ArOH_HAT Ar-OH ArO_radical_HAT Ar-O• (Phenoxyl Radical) ArOH_HAT->ArO_radical_HAT H• donation R_radical_HAT R• (Free Radical) RH_HAT R-H (Neutralized Radical) R_radical_HAT->RH_HAT H• acceptance ArOH_SET Ar-OH ArOH_radical_cation [Ar-OH]•⁺ ArOH_SET->ArOH_radical_cation e⁻ transfer R_radical_SET R• (Free Radical) R_anion R⁻ R_radical_SET->R_anion ArO_radical_SET Ar-O• ArOH_radical_cation->ArO_radical_SET -H⁺ RH_SET R-H R_anion->RH_SET +H⁺ H_plus H⁺

Caption: Key mechanisms of free radical scavenging by phenolic antioxidants.

The electronic properties imparted by the cyano group and other substituents on the synthesized derivatives will influence which mechanism is favored, providing a rich area for further mechanistic studies.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel antioxidant compounds. Its trifunctional nature allows for the systematic introduction of a wide array of chemical moieties, enabling the fine-tuning of both antioxidant efficacy and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of new therapeutic agents for combating oxidative stress-related diseases. Further investigation into the structure-activity relationships and mechanistic pathways of these novel derivatives is warranted and promises to yield valuable insights for the design of next-generation antioxidants.

References

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118. [Link]

  • Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. [Link]

  • Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198. [Link]

  • Isamura, B. K., Patouossa, I., Elaka, I. K., Matondo, A., & Mpiana, P. T. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of safer and more effective anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary treatment modality, yet their use is often limited by adverse effects.[1] This guide provides a comprehensive framework for the development of novel anti-inflammatory agents, using 5-Cyano-2-hydroxybenzoic acid as a promising, yet underexplored, starting scaffold. This molecule, a derivative of salicylic acid, offers a unique chemical architecture for targeted modification and optimization. We will detail the strategic pathway from initial lead characterization and medicinal chemistry to robust in vitro and in vivo validation, culminating in considerations for formulation. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to rigorously assess and advance new chemical entities toward clinical candidacy.

Introduction: The Rationale for this compound as a Starting Point

Inflammation is a complex biological response essential for host defense and tissue repair. However, its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[2] The therapeutic mainstay, NSAIDs, primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. The search for new anti-inflammatory compounds is driven by the need for agents with improved efficacy, selectivity (particularly for COX-2), and reduced side effects like gastric irritation and nephrotoxicity.[1]

This compound, also known as 5-Cyanosalicylic acid, is an attractive starting scaffold for several reasons:

  • Structural Heritage: It is a derivative of 2-hydroxybenzoic acid (salicylic acid), the core structure of aspirin and other salicylates, providing a strong biological precedent.

  • Chemical Modifiability: The cyano (C≡N) group, carboxylic acid (-COOH), and hydroxyl (-OH) group offer multiple reactive sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

  • Electronic Properties: The electron-withdrawing nature of the cyano group can significantly alter the acidity and electronic distribution of the molecule compared to salicylic acid, potentially influencing its interaction with target enzymes.

This document outlines a logical, multi-stage workflow for harnessing the potential of this scaffold.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Pre-formulation start Scaffold Selection: This compound char Physicochemical Characterization start->char invitro_initial Initial In Vitro Screening (Broad Activity) char->invitro_initial synthesis Derivative Synthesis (SAR Exploration) invitro_initial->synthesis Identified Hit invitro_focused Focused In Vitro Assays (Potency & Selectivity) synthesis->invitro_focused safety Cytotoxicity & Safety Profiling invitro_focused->safety invivo In Vivo Proof-of-Concept (Animal Models) safety->invivo Optimized Lead formulation Formulation Strategy (Solubility & Delivery) invivo->formulation candidate Lead Candidate Selection formulation->candidate

Figure 1: A high-level overview of the drug discovery workflow starting from the this compound scaffold.

Lead Compound Characterization & Initial Screening

Before embarking on extensive synthetic campaigns, a thorough understanding of the parent molecule is crucial.

Physicochemical Properties

Understanding properties like solubility and stability is paramount as they directly impact biological testing and formulation development.[3]

PropertyValueSource
Molecular Formula C₈H₅NO₃PubChem[4]
Molecular Weight 163.13 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.[1]Ataman Kimya, MDPI[1]
Stability Stable at room temperature, but may be sensitive to light.Ataman Kimya

Protocol 1: Solubility Determination

  • Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents.

  • Materials: this compound, DMSO, Ethanol (95%), Propylene Glycol, Phosphate-Buffered Saline (PBS, pH 7.4), HPLC system, analytical balance, vortex mixer, 2 mL microcentrifuge tubes.

  • Procedure:

    • Prepare saturated solutions by adding an excess of the compound to 1 mL of each solvent in a microcentrifuge tube.

    • Agitate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

    • Centrifuge the tubes at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • Self-Validation: The presence of a solid pellet after centrifugation confirms that a saturated solution was achieved. The standard curve for HPLC must have an R² value > 0.99.

Initial In Vitro Anti-Inflammatory Screening

A simple, cost-effective assay is required to confirm the baseline anti-inflammatory potential of the scaffold. Inhibition of protein denaturation is a well-established method for this purpose, as protein denaturation is a hallmark of inflammation.[2][5]

Protocol 2: Inhibition of Albumin Denaturation Assay

  • Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation.

  • Principle: Denaturation of proteins exposes hydrophobic regions, leading to aggregation and increased turbidity, which can be measured spectrophotometrically. Anti-inflammatory drugs can prevent this process.

  • Materials: this compound, Bovine Serum Albumin (BSA, 5% w/v), Diclofenac Sodium (positive control), PBS (pH 7.4), spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and Diclofenac Sodium in DMSO.

    • In test tubes, add 1.0 mL of 5% aqueous BSA solution.

    • Add 100 µL of the test compound or control at various concentrations (e.g., 10-1000 µg/mL). The final DMSO concentration should be kept below 1%.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance (turbidity) at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation).

  • Causality & Validation: This assay provides an early indication of membrane-stabilizing and protein-protective effects. Diclofenac, a standard NSAID, serves as a positive control to validate the assay's responsiveness. A dose-dependent inhibition by the test compound strengthens the evidence of its activity.

Medicinal Chemistry: Strategy and Synthesis of Derivatives

The core objective is to synthesize a library of analogs to improve upon the baseline activity of the parent scaffold. Modifications can be targeted at the carboxylic acid, hydroxyl, or by altering the substitution on the aromatic ring. A common strategy is to convert the carboxylic acid to an amide, which can enhance bioavailability and introduce new interaction points with the biological target.[1]

Strategy: Based on successful modifications of the related 5-aminosalicylic acid, a primary synthetic route involves the amidation of the carboxylic acid group.[1][6] This approach allows for the introduction of diverse chemical moieties to probe the binding pocket of target enzymes like COX-2.

Protocol 3: Synthesis of N-Benzyl-5-cyano-2-hydroxybenzamide (A Representative Derivative)

  • Objective: To synthesize an amide derivative of this compound for SAR studies.

  • Materials: this compound, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Benzylamine, Triethylamine (TEA), silica gel for column chromatography.

  • Procedure:

    • Step A: Acyl Chloride Formation. In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1 eq.) in anhydrous DCM. Add thionyl chloride (1.5 eq.) dropwise at 0°C. Stir the reaction at room temperature for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Step B: Amide Coupling. Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in DCM. Add the benzylamine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to stir at room temperature overnight.

    • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Causality & Validation: The conversion to an acyl chloride (Step A) activates the carboxylic acid for nucleophilic attack by the amine (Step B). Triethylamine acts as a base to neutralize the HCl byproduct. Purification and spectroscopic characterization are non-negotiable steps to ensure the compound's identity and purity before biological testing.

In Vitro Efficacy and Safety Profiling

With a library of synthesized derivatives, a more targeted and mechanistic screening cascade is required.

Mechanism-Based Screening: COX Enzyme Inhibition

Since many NSAIDs target COX enzymes, assessing the inhibitory activity against COX-1 and COX-2 is a critical step to determine potency and selectivity. Selectivity for COX-2 over COX-1 is a highly desirable trait to reduce gastrointestinal side effects.[1]

G Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_const Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_const PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam Inhibitor 5-Cyano-2-hydroxybenzoic Acid Derivative Inhibitor->COX2 Selective Inhibition

Figure 2: Simplified diagram of the COX pathway, the primary target for many anti-inflammatory drugs.

Protocol 4: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Objective: To quantify the inhibitory potency (IC₅₀) of test compounds against human COX-1 and COX-2 enzymes and determine the selectivity index.

  • Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the enzymes produce PGG₂, which is then reduced to PGH₂, oxidizing a fluorometric probe in the process. An inhibitor will block this reaction, reducing the fluorescent signal.

  • Materials: Commercially available COX-1/COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam), test compounds, Diclofenac (non-selective control), Celecoxib (COX-2 selective control), microplate reader with fluorescence capability.

  • Procedure:

    • Follow the kit manufacturer's instructions precisely.

    • Prepare serial dilutions of the test compounds and controls.

    • Add the enzyme (either COX-1 or COX-2), heme, and the fluorometric probe to the wells of a 96-well plate.

    • Add the test compounds/controls and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately read the fluorescent signal kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus log[concentration] and determine the IC₅₀ for both COX-1 and COX-2 using non-linear regression.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

  • Causality & Validation: This direct enzyme inhibition assay provides mechanistic insight. The inclusion of both non-selective and selective controls is crucial for validating the assay's performance and for benchmarking the test compounds.

Cellular Anti-Inflammatory Activity

Moving from isolated enzymes to a cellular context provides a more physiologically relevant assessment. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for this purpose, as they produce key inflammatory mediators like nitric oxide (NO).[7]

Protocol 5: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To measure the ability of test compounds to inhibit the production of NO in an inflammatory cellular environment.

  • Principle: LPS activates macrophages to express inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO production can be indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Materials: RAW 264.7 macrophage cell line, DMEM media, Fetal Bovine Serum (FBS), LPS, Griess Reagent, test compounds, L-NAME (iNOS inhibitor, positive control).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds or L-NAME for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant according to the manufacturer's protocol and measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to calculate the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀.

  • Self-Validation: A parallel cytotoxicity assay (e.g., MTT) must be performed. A compound is only considered a true inhibitor if it reduces NO production at non-toxic concentrations. L-NAME serves as a positive control for iNOS inhibition.

In Vivo Proof-of-Concept

Promising candidates from in vitro studies must be evaluated in a living system to confirm efficacy. The carrageenan-induced paw edema model in rodents is a widely used and well-accepted acute inflammation model.[1][8]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed.[5]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory effect of a lead compound on acute, localized edema.

  • Principle: Subplantar injection of carrageenan in a rat's paw induces a biphasic inflammatory response characterized by swelling (edema). An effective anti-inflammatory agent will reduce the volume of this swelling.

  • Materials: Wistar rats, 1% Carrageenan solution in saline, test compound, Indomethacin (positive control), vehicle (e.g., 0.5% CMC), plethysmometer.

  • Procedure:

    • Fast animals overnight.

    • Divide animals into groups (Vehicle control, Positive control, Test compound at different doses).

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

  • Causality & Validation: Indomethacin is a potent NSAID and serves to validate the model's sensitivity. A statistically significant, dose-dependent reduction in paw edema by the test compound provides strong in vivo evidence of anti-inflammatory activity.

Considerations for Formulation

Many drug candidates emerging from discovery programs, particularly aromatic carboxylic acids, suffer from poor aqueous solubility.[3] This can lead to low and variable oral bioavailability, hindering clinical development.

Challenges with this compound Derivatives:

  • Low Aqueous Solubility: The planar, aromatic structure is likely to have low solubility in water.

  • Dissolution Rate-Limited Absorption: For oral administration, the rate at which the drug dissolves in gastrointestinal fluids may be the limiting factor for its absorption (BCS Class II or IV).[3]

Potential Formulation Strategies:

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state can significantly improve solubility and dissolution. This can be achieved through techniques like spray drying or hot-melt extrusion.[9]

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be employed. These formulations form fine oil-in-water emulsions upon contact with gastrointestinal fluids, presenting the drug in a solubilized state.[10]

A systematic approach using pre-formulation screening is necessary to select the most appropriate strategy based on the physicochemical properties of the final lead candidate.

Conclusion and Future Directions

This guide provides a structured, multi-disciplinary approach to advance this compound from a starting scaffold to a viable pre-clinical anti-inflammatory candidate. By integrating rational medicinal chemistry with a robust cascade of in vitro and in vivo assays, researchers can efficiently identify derivatives with improved potency, selectivity, and drug-like properties. The journey from lead optimization to a clinical drug is arduous, and subsequent steps would involve detailed pharmacokinetic and toxicology studies, but the foundational protocols outlined here provide the critical decision-making data needed for this progression. The ultimate goal is the development of a novel anti-inflammatory agent that offers a superior therapeutic window compared to current standards of care.

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  • Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. (2024). American Chemical Society Publications. Available at: [Link]

  • Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. (2013). PMC - PubMed Central. Available at: [Link]

  • Formulation and In vitro Evaluation of an Anti-inflammatory Herbal Suppository containing Peperomia pellucida. (2024). Frontiers. Available at: [Link]

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Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Cyano-2-hydroxybenzoic acid is a substituted aromatic compound that holds significant interest in medicinal chemistry and materials science.[1][2] Its rigid backbone, coupled with the distinct electronic properties of the cyano, hydroxyl, and carboxylic acid functional groups, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. The strategic modification of the carboxylic acid group is a key step in harnessing the full potential of this molecule, allowing for the introduction of diverse functionalities and the modulation of its physicochemical and biological properties.

This guide provides a detailed overview of the primary strategies for the functionalization of the carboxylic acid group in this compound. It delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols for key transformations.

Strategic Considerations for Functionalization

The presence of three distinct functional groups—carboxylic acid, hydroxyl, and cyano—on the benzene ring necessitates a careful consideration of reactivity and selectivity.[3] The electron-withdrawing nature of the cyano group and the electron-donating, ortho-directing effect of the hydroxyl group influence the reactivity of the carboxylic acid. While the carboxylic acid is the primary target for the reactions discussed herein, the potential for side reactions involving the phenolic hydroxyl group must be acknowledged and, where necessary, mitigated through the use of appropriate protecting groups or reaction conditions.

The primary routes for functionalizing the carboxylic acid group are:

  • Esterification: Conversion to esters to modulate lipophilicity and introduce prodrug functionalities.[4][5]

  • Amidation: Formation of amides to create stable linkages and explore diverse pharmacophores.[6]

  • Acid Chloride Formation: Activation of the carboxylic acid to facilitate a broader range of nucleophilic acyl substitution reactions.[7][8][9]

Visualization of Functionalization Pathways

The following diagram illustrates the central role of this compound as a starting material for various functionalization pathways targeting the carboxylic acid group.

Functionalization_Pathways start This compound ester Ester Derivatives start->ester Esterification (e.g., Fischer, Alkyl Halide) amide Amide Derivatives start->amide Amidation (Coupling Reagents) acid_chloride 5-Cyano-2-hydroxybenzoyl Chloride start->acid_chloride Chlorination (e.g., SOCl2, (COCl)2) acid_chloride->ester Reaction with Alcohol acid_chloride->amide Reaction with Amine other_derivatives Other Acyl Derivatives acid_chloride->other_derivatives Reaction with other nucleophiles Amidation_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxylic Acid Activation cluster_coupling 3. Amine Coupling cluster_workup 4. Work-up and Purification prep Dissolve this compound and HATU in anhydrous DMF activation Add DIPEA and stir for 15 minutes prep->activation coupling Add Benzylamine and react for 2-12 hours activation->coupling workup Aqueous work-up and extraction coupling->workup purification Column Chromatography workup->purification

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of 5-Cyano-2-hydroxybenzoic acid. This valuable compound serves as a key intermediate in the development of various pharmaceutical agents. The predominant synthetic route is the carboxylation of 4-cyanophenol via the Kolbe-Schmitt reaction, a powerful but notoriously sensitive process. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction and significantly improve your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, practical problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, field-proven solutions.

Question 1: My reaction yield is extremely low or non-existent. What are the most likely reasons?

Answer: A negligible yield is one of the most common yet frustrating issues. The root cause almost always traces back to fundamental reaction prerequisites that have been overlooked. The Kolbe-Schmitt reaction is highly sensitive to moisture and the quality of reagents.

  • Probable Cause 1: Presence of Water. The cornerstone of a successful Kolbe-Schmitt reaction is the formation of a highly nucleophilic phenoxide. Water is sufficiently acidic to protonate the phenoxide, neutralizing its nucleophilicity and halting the reaction. It will also react with the base.

    • Solution: Ensure all glassware, including the reaction autoclave, is rigorously flame-dried or oven-dried immediately before use.[1][2] Use anhydrous solvents if applicable, and ensure your starting materials (4-cyanophenol and the alkali base) are dry.

  • Probable Cause 2: Impure Starting Materials or Reagents. The purity of your 4-cyanophenol and alkali base is paramount.[1][3] Contaminants can interfere with the formation of the phenoxide or introduce side reactions.

    • Solution: Use 4-cyanophenol of the highest possible purity (>99%). Verify the quality of your sodium or potassium hydroxide; older pellets can have a significant carbonate layer from reacting with atmospheric CO₂, reducing their effective basicity.

  • Probable Cause 3: Inadequate Seal in the Reaction Vessel. This reaction is conducted under high pressure. A leak in your autoclave will prevent the necessary concentration of CO₂ from being achieved, leading to poor or no conversion.

    • Solution: Before every reaction, meticulously inspect all seals and gaskets on your pressure vessel. Perform a pressure test with an inert gas (e.g., Nitrogen or Argon) before introducing your reagents to ensure the vessel can maintain the target pressure for the duration of the reaction.

Question 2: I'm recovering a large amount of unreacted 4-cyanophenol. How can I drive the reaction to completion?

Answer: Recovering starting material indicates that the reaction conditions are not optimal for converting the 4-cyanophenoxide intermediate into the desired product. This points to issues with temperature, pressure, or reaction time.

  • Probable Cause 1: Insufficient CO₂ Pressure. Carbon dioxide is a weak electrophile. High pressure is required to increase its effective concentration in the reaction mixture, thereby favoring the carboxylation step according to Le Châtelier's principle.[4][5]

    • Solution: Ensure your CO₂ source can deliver and maintain the required pressure, typically in the range of 80-100 atm for this reaction.[4] Monitor the pressure throughout the reaction; a significant drop may indicate a leak or consumption of the gas without proper replenishment.

  • Probable Cause 2: Sub-optimal Reaction Temperature. The reaction has a critical activation energy. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: The typical temperature for the Kolbe-Schmitt reaction is around 125-150°C.[4][6] Ensure your heating apparatus (e.g., oil bath or heating mantle) provides uniform heating and that the internal temperature of the reactor is accurately measured.

  • Probable Cause 3: Insufficient Reaction Time. Like any chemical reaction, the carboxylation of 4-cyanophenol requires time to proceed to completion.

    • Solution: If you are observing low conversion, consider extending the reaction time. Monitor the reaction's progress by taking aliquots (if your setup safely permits) or by running a series of experiments with staggered time points to determine the optimal duration.

Question 3: My final product is dark-colored and difficult to purify. What side reactions are occurring?

Answer: The formation of colored impurities is often due to oxidation of the phenol under the harsh reaction conditions or the formation of undesired isomers.

  • Probable Cause 1: Oxidation of the Phenoxide. Phenoxides are highly susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of complex, colored polymeric byproducts.

    • Solution: While the reaction is sealed, ensure the initial setup is performed under an inert atmosphere (Nitrogen or Argon) to purge any oxygen from the reactor before pressurizing with CO₂.[7]

  • Probable Cause 2: Formation of the para-isomer. The Kolbe-Schmitt reaction can produce both ortho and para isomers. For 4-cyanophenol, the desired product is the ortho-carboxylated this compound. The formation of 3-Cyano-4-hydroxybenzoic acid (para to the hydroxyl group) is a common side reaction.

    • Solution: The choice of the alkali metal counter-ion is the most critical factor in controlling regioselectivity. Sodium phenoxides strongly favor ortho-carboxylation , which is the desired pathway. Potassium phenoxides tend to yield the para-isomer, especially at higher temperatures.[2][4][6] Therefore, using sodium hydroxide is essential for maximizing the yield of the target molecule.

  • Probable Cause 3: Thermal Decomposition/Decarboxylation. At excessively high temperatures, the product itself can decarboxylate, reverting to the starting phenol or forming other degradation products.

    • Solution: Maintain strict temperature control. Avoid exceeding 150-160°C, as this can favor both decarboxylation and formation of the undesired para-isomer.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Kolbe-Schmitt synthesis of this compound?

A1: The reaction proceeds through several distinct steps, beginning with the deprotonation of the starting material and culminating in an electrophilic aromatic substitution. The key is the formation of the sodium phenoxide, which is significantly more reactive than the neutral phenol.[6][8]

The mechanism is as follows:

  • Deprotonation: 4-cyanophenol is treated with sodium hydroxide to form the highly reactive sodium 4-cyanophenoxide.

  • Electrophilic Attack: The electron-rich phenoxide ring acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The sodium ion is thought to form a chelate complex with the phenoxide oxygen and the incoming CO₂, directing the addition to the ortho position.

  • Tautomerization: The resulting intermediate undergoes tautomerization to re-establish aromaticity, forming the more stable sodium 5-cyano-2-hydroxybenzoate.

  • Acidification: The reaction mixture is treated with a strong acid (e.g., sulfuric or hydrochloric acid) during workup to protonate the carboxylate and yield the final product, this compound.

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2 & 3: Carboxylation & Tautomerization cluster_2 Step 4: Acidification Start 4-Cyanophenol Phenoxide Sodium 4-Cyanophenoxide Start->Phenoxide + NaOH Intermediate Chelated Intermediate Phenoxide->Intermediate + CO₂ Product_Salt Sodium 5-Cyano-2-hydroxybenzoate Intermediate->Product_Salt Tautomerization Final_Product This compound Product_Salt->Final_Product + H₂SO₄ / H⁺

Caption: Mechanism of the Kolbe-Schmitt reaction for this compound synthesis.

Q2: What is the best method to purify the final product?

A2: The most common and effective method for purifying this compound is recrystallization . After acidic workup, the crude product is precipitated, filtered, and then redissolved in a minimum amount of a suitable hot solvent.

  • Solvent Choice: Ethanol, methanol, or a water/ethanol mixture are often effective. The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Decolorization: If the crude product is colored, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.[9]

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent, hot filter (to remove charcoal or insoluble impurities), and then allow the filtrate to cool slowly to form pure crystals. The crystals can then be collected by filtration.

Q3: Are there any critical safety precautions I should take?

A3: Yes, this reaction involves several hazards that must be managed carefully.

  • High Pressure: Autoclaves are high-pressure systems. Always operate them according to the manufacturer's instructions and behind a certified safety shield. Ensure you are trained in their use and that the vessel's pressure rating is appropriate for the reaction.

  • High Temperature: The reaction is run at high temperatures, posing a risk of severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Caustic Reagents: Sodium hydroxide is highly corrosive. Handle it with care, using gloves and safety glasses.

  • CO₂ Handling: While carbon dioxide itself is not highly toxic, it is an asphyxiant in high concentrations. Ensure the reaction is set up in a well-ventilated area or a fume hood.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This is a representative protocol and should be adapted and scaled according to your specific laboratory equipment and safety procedures.

  • Preparation: Ensure a 250 mL high-pressure autoclave is clean and thoroughly oven-dried. Add a magnetic stir bar.

  • Reagent Loading: In the dry autoclave, combine 4-cyanophenol (e.g., 11.9 g, 0.1 mol) and finely ground sodium hydroxide (e.g., 6.0 g, 0.15 mol). Seal the reactor immediately.

  • Inerting: Purge the sealed autoclave with dry nitrogen or argon gas three times to remove all oxygen.

  • Pressurization & Heating: Pressurize the autoclave with carbon dioxide to approximately 50 atm at room temperature. Begin stirring and heat the vessel to 130°C using an oil bath or heating mantle. Once at temperature, increase the CO₂ pressure to 100 atm.

  • Reaction: Maintain the temperature at 130°C and the pressure at 100 atm with continuous stirring for 6-8 hours.

  • Cool Down & Depressurization: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Slowly and carefully vent the excess CO₂ pressure in a fume hood.

  • Workup: Open the reactor and add 100 mL of deionized water to the solid residue. Stir until all solids are dissolved. Transfer the aqueous solution to a beaker.

  • Precipitation: While stirring, slowly add 10% sulfuric acid to the solution until the pH is approximately 2. A precipitate of the crude product will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water. Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to boiling on a hot plate with stirring until the solid is fully dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Collection: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome.

Table 1: Illustrative Effects of Key Parameters on the Carboxylation of 4-Cyanophenol

ParameterCondition ACondition BExpected OutcomeRationale
Alkali Base Sodium HydroxidePotassium HydroxideA: Higher yield of desired ortho-product. B: Higher yield of undesired para-isomer.The Na⁺ ion chelates with the phenoxide, directing CO₂ to the ortho position.[2][4]
Temperature 125-130°C> 160°CA: Good reaction rate, favors ortho-product. B: Increased para-isomer formation and risk of decarboxylation.The ortho-product is kinetically favored, while the para-product is thermodynamically favored at higher temperatures.[8]
CO₂ Pressure 20-40 atm80-100 atmA: Low conversion, significant unreacted starting material. B: Higher conversion and yield.High pressure increases the concentration of the CO₂ electrophile, driving the reaction forward.[4][5]
Atmosphere Air presentInert (N₂ or Ar)A: Dark, impure product with lower yield. B: Cleaner product, higher yield.An inert atmosphere prevents the oxidation of the electron-rich phenoxide intermediate at high temperatures.

Visual Workflow: Troubleshooting Low Yield

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in your reaction.

Troubleshooting_Workflow start Low Yield Observed q1 Is the system pressure-tight? start->q1 a1_yes Check Reagent Quality & Dryness q1->a1_yes Yes a1_no Inspect and Replace Seals. Perform Pressure Test. q1->a1_no No q2 Are reagents pure and anhydrous? a1_yes->q2 end_node Yield Improved a1_no->end_node a2_yes Review Reaction Conditions q2->a2_yes Yes a2_no Use High-Purity Starting Material. Ensure Anhydrous Base. Dry All Glassware. q2->a2_no No q3 Are Temp, Pressure, & Time Optimal? a2_yes->q3 a2_no->end_node a3_yes Analyze Byproducts (TLC/NMR). Consider Isomer Formation. q3->a3_yes Yes a3_no Adjust to Recommended Parameters: - T = 125-150°C - P = 80-100 atm - Time = 6-8h q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical decision tree for troubleshooting low yields.

References

  • Trouble shooting carboxylation reaction . (2025). Reddit r/Chempros. [Link]

  • Troubleshooting: How to Improve Yield . Department of Chemistry: University of Rochester. [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers . (2024). Green Chemistry. [Link]

  • Kolbe-Schmitt Reaction . J&K Scientific LLC. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit r/Chempros. [Link]

  • Kolbe–Schmitt reaction . Wikipedia. [Link]

  • Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid . ResearchGate. [Link]

  • Kolbe's Reaction Mechanism . BYJU'S. [Link]

  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ . Testbook. [Link]

  • Kolbe–Schmitt reaction . L.S.College, Muzaffarpur. [Link]

  • Process for production of hydroxybenzoic acids.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Institutes of Health (NIH). [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions . MDPI. [Link]

  • This compound . PubChem, National Institutes of Health (NIH). [Link]

  • 4-Cyanophenol . PubChem, National Institutes of Health (NIH). [Link]

  • Carboxylation of hydroxyarens with metal alkyl carbonates . SciSpace. [Link]

  • Method of preparing p-cyanophenol like compound.
  • p-HYDROXYBENZOIC ACID . Organic Syntheses Procedure. [Link]

  • Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Separation/purification of para-hydroxybenzoic acid.
  • Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.
  • Preparation method of 2-hydroxy-5-aminobenzoic acid.

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Technical Support Center: Synthesis of 5-Cyano-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyano-2-hydroxybenzoic acid (5-CSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes.

PART 1: Troubleshooting Guide - Synthesis & Purification

This section addresses specific issues encountered during the synthesis of this compound, structured in a practical question-and-answer format.

Q1: My reaction yield is low, and spectroscopic analysis shows a significant amount of unreacted 4-hydroxybenzonitrile starting material. What are the likely causes?

A1: This is a common issue when employing a Kolbe-Schmitt type carboxylation reaction. The likely culprits are incomplete phenoxide formation, insufficient pressure, or moisture in the reaction system.

  • Causality - Incomplete Phenoxide Formation: The Kolbe-Schmitt reaction proceeds via the nucleophilic attack of a phenoxide ion on carbon dioxide.[1] If the base (e.g., NaOH, KOH) is not strong enough, is used in insufficient stoichiometric amounts, or if the reaction time for deprotonation is too short, a significant portion of your 4-hydroxybenzonitrile will remain unactivated and will not react with CO₂.

  • Causality - Pressure & Temperature: This carboxylation is an equilibrium-driven process. High CO₂ pressure is required to shift the equilibrium towards the carboxylated product. Typical industrial processes operate at high pressures (e.g., 100 atm) and temperatures around 125-150°C.[2] Insufficient pressure or temperatures that are too low will result in poor conversion.

  • Trustworthiness - Self-Validating Protocol: Ensure your reagents are scrupulously dry. Water can consume the base and interfere with the phenoxide's reactivity, significantly decreasing yields.[3] Before pressurizing with CO₂, consider pulling a vacuum on the heated reaction vessel containing the phenoxide salt to remove any residual moisture.

Q2: My final product is contaminated with a significant isomeric impurity. How can I improve the regioselectivity for carboxylation at the C2 position?

A2: The formation of isomeric hydroxybenzoic acids is a classic challenge in Kolbe-Schmitt reactions. The primary side product in this case is likely 3-cyano-4-hydroxybenzoic acid , resulting from carboxylation at the position ortho to the nitrile instead of the hydroxyl group. The choice of alkali metal counter-ion is critical for directing regioselectivity.

  • Expertise - The Role of the Counter-ion: When sodium phenoxide is used, the smaller Na⁺ ion forms a stable six-membered chelate intermediate with the phenoxide oxygen and the incoming carbon dioxide molecule. This coordination favors electrophilic attack at the ortho position relative to the hydroxyl group.[4]

  • Authoritative Grounding: In contrast, using potassium hydroxide to form the potassium phenoxide often leads to the para-carboxylated product as the major isomer, because the larger K⁺ ion does not form the chelate complex as effectively, allowing thermodynamic control to dominate.[2][4] Therefore, for the synthesis of 5-cyano-2-hydroxy benzoic acid from 4-hydroxybenzonitrile, sodium hydroxide is the base of choice to maximize ortho-carboxylation.

Q3: I'm attempting a Sandmeyer reaction starting from 5-aminosalicylic acid. My main impurity appears to be salicylic acid itself, not the desired nitrile. What is causing this?

A3: This points to the premature decomposition of your intermediate aryl diazonium salt. The Sandmeyer reaction involves converting the amino group to a diazonium salt (-N₂⁺), which is then displaced by a nucleophile (in this case, CN⁻ from a copper(I) cyanide catalyst).[5] However, the diazonium salt is susceptible to nucleophilic attack by water, which leads to hydroxylation and the release of nitrogen gas, reverting your intermediate back to a hydroxyl group.

  • Causality - Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. The reaction of the diazonium salt of 5-aminosalicylic acid with water is a significant competing process.[6]

  • Trustworthiness - Protocol Optimization: To minimize this side reaction, strictly control the temperature of the diazotization and the subsequent cyanation steps. These reactions are typically run at 0-5°C to maintain the stability of the diazonium salt.[7] Ensure that the addition of the copper cyanide solution is performed promptly after the diazonium salt is formed.

Q4: After workup and purification, I'm observing a persistent impurity that I suspect is 4-cyanophenol. How is this forming?

A4: The presence of 4-cyanophenol suggests that your product, this compound, is undergoing decarboxylation. The carboxylic acid group is being lost as CO₂, replacing it with a hydrogen atom.

  • Causality - Thermal Decarboxylation: Aromatic carboxylic acids, particularly those with activating hydroxyl groups ortho or para to the carboxyl group, can undergo decarboxylation when heated.[8][9] This is often exacerbated by acidic or basic conditions at high temperatures during workup or purification steps like distillation.

  • Expertise - Prevention: Avoid excessive heat during the final stages of your synthesis. If performing a recrystallization, use the minimum amount of heat required to dissolve the solid and cool the solution promptly. For purification, chromatographic methods at room temperature are preferable to distillation if decarboxylation is a significant issue. Some studies have shown that copper catalysts can also promote protodecarboxylation of aromatic carboxylic acids under certain conditions.[10]

PART 2: Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The two most prevalent strategies are:

  • Kolbe-Schmitt Carboxylation: Starting from 4-hydroxybenzonitrile, this method introduces a carboxylic acid group at the C2 position using an alkali metal hydroxide and high-pressure carbon dioxide.[1]

  • Sandmeyer Reaction: This route begins with an amino-substituted benzoic acid, such as 5-aminosalicylic acid. The amino group is converted into a diazonium salt, which is subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.[11][12]

What analytical techniques are best for identifying common side products?
  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. Isomeric impurities will show distinct aromatic splitting patterns and chemical shifts. For example, the protons on the aromatic ring of the desired product will have a different coupling pattern than those on the 3-cyano-4-hydroxybenzoic acid isomer.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying impurities. The mass spectrometer can confirm the molecular weight of side products (e.g., decarboxylated product, starting material), while the liquid chromatography provides separation and relative quantification.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (e.g., -OH stretch, -C≡N stretch, -C=O stretch). While not ideal for distinguishing isomers, it can quickly confirm the presence of an amide impurity (-C=O stretch around 1640-1670 cm⁻¹ and N-H bend) if nitrile hydrolysis occurs.[13]

What are the best practices for purifying the final product?

Purification typically involves recrystallization or column chromatography.

  • Recrystallization: Aqueous ethanol or a toluene/heptane solvent system can be effective. It is crucial to perform this step relatively quickly and at the lowest temperature necessary to avoid thermal decarboxylation. Acidifying an aqueous solution of the sodium salt of the product to precipitate the free acid is a common and effective purification strategy.[14]

  • Column Chromatography: For high-purity material, silica gel column chromatography using a gradient of ethyl acetate in hexanes (with 1% acetic acid to keep the carboxyl group protonated and prevent streaking) is a reliable method.

PART 3: Data Presentation & Experimental Protocols

Table 1: Summary of Common Side Products and Troubleshooting Strategies
Side Product/ImpurityPotential Cause(s)Prevention & RemediationSuggested Analytical Method
Unreacted Starting Material (e.g., 4-hydroxybenzonitrile)Incomplete reaction; insufficient base, pressure, or temperature; moisture.Ensure anhydrous conditions; use stoichiometric excess of base; increase CO₂ pressure and/or temperature.NMR, LC-MS
Isomeric Product (e.g., 3-cyano-4-hydroxybenzoic acid)Non-selective carboxylation during Kolbe-Schmitt reaction.Use sodium hydroxide (not potassium hydroxide) to favor ortho-carboxylation via chelation.NMR, LC-MS
Hydroxylated Byproduct (e.g., Salicylic acid from 5-aminosalicylic acid)Premature decomposition of diazonium salt in Sandmeyer reaction.Maintain low temperature (0-5°C) during diazotization and cyanation steps.LC-MS
Decarboxylated Product (e.g., 4-cyanophenol)Excessive heat during reaction workup or purification.Avoid high temperatures; use vacuum concentration at low heat; purify via chromatography instead of distillation.GC-MS, LC-MS, NMR
Amide Intermediate (5-Carbamoyl-2-hydroxybenzoic acid)Incomplete hydrolysis of the nitrile group under harsh acidic or basic workup conditions.Use milder workup conditions. Nitrile hydrolysis is typically slow but can be forced.[15][16]FTIR, LC-MS, NMR
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory safety and equipment capabilities.

  • Phenoxide Formation: In a high-pressure stainless-steel autoclave, add 4-hydroxybenzonitrile (1.0 eq) and finely ground anhydrous sodium hydroxide (1.1-1.5 eq).

  • Drying: Seal the reactor, and while stirring, heat to 100-120°C under vacuum for 1-2 hours to remove any residual water and form the sodium phenoxide salt in situ.

  • Carboxylation: Cool the vessel slightly, then introduce anhydrous carbon dioxide (CO₂) to a pressure of 80-100 atm. Heat the reactor to 130-150°C and maintain vigorous stirring for 6-12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in hot water.

  • Purification: Filter the hot aqueous solution to remove any insoluble impurities. Transfer the filtrate to a beaker and, while stirring, slowly acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

PART 4: Visualization of Reaction Mechanisms

The following diagrams illustrate the desired reaction pathways and the formation of key side products.

Kolbe_Schmitt start 4-Hydroxybenzonitrile + NaOH phenoxide Sodium 4-cyanophenoxide start->phenoxide co2 + CO₂ (High P, T) phenoxide->co2 chelate Ortho-Chelate Intermediate (Favored with Na⁺) co2->chelate ortho-attack side_product 3-Cyano-4-hydroxybenzoic acid (Isomeric Side Product) co2->side_product para-attack (less favored) workup1 Acid Workup chelate->workup1 product This compound (Desired Product) workup1->product workup2 Acid Workup

Caption: Kolbe-Schmitt carboxylation pathway and isomeric side product formation.

Sandmeyer start 5-Aminosalicylic Acid diazotization + NaNO₂ / HCl (0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium cyanation + CuCN diazonium->cyanation hydrolysis + H₂O (Side Reaction) diazonium->hydrolysis product This compound (Desired Product) cyanation->product SNAr side_product Salicylic Acid (Hydroxylation Byproduct) hydrolysis->side_product N₂ loss

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Cyanosalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-Cyanosalicylic acid. This guide is designed to address common experimental challenges and provide scientifically-grounded solutions. 5-Cyanosalicylic acid is a trifunctional molecule, possessing a carboxylic acid, a phenolic hydroxyl, and a nitrile group. This unique structure offers diverse synthetic possibilities but also presents specific challenges due to competing reactivities and potential side reactions. This document provides in-depth, question-and-answer-based troubleshooting for scientists and drug development professionals to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield in Esterification Reactions

Question: My Fischer esterification of 5-Cyanosalicylic acid with ethanol (using sulfuric acid as a catalyst) resulted in a very low yield and a dark brown reaction mixture. What are the likely causes and how can I fix this?

Answer: This is a classic issue when working with salicylic acid derivatives under harsh conditions. The problem stems from a combination of equilibrium limitations and thermal degradation.

  • Causality 1: Reaction Equilibrium: Fischer esterification is a reversible process that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus limiting your yield.[3]

    • Solution: The most effective solution is to actively remove water as it is formed. This is typically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[2] Alternatively, using a large excess of the alcohol reactant can also help drive the equilibrium towards the product side.[2]

  • Causality 2: Decarboxylation: Salicylic acids are notoriously prone to decarboxylation (loss of CO₂) at elevated temperatures, typically above 200°C, to form phenols.[4][5] The ortho-hydroxyl group facilitates this process. While your reaction temperature was likely lower, prolonged heating even at lower temperatures in a strong acidic medium can initiate this degradation pathway, leading to the formation of 4-cyanophenol and contributing to the dark coloration of your mixture.[6]

    • Solution: Employ milder reaction conditions. Avoid prolonged heating at high temperatures. Consider alternative esterification methods that do not require strong acid and heat, such as:

      • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol. This reaction is generally faster and not reversible but requires careful handling of the reagents. Note that the phenolic -OH may also react, so controlled conditions are necessary.

      • Carbodiimide Coupling: Use coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). This method is highly efficient at room temperature, avoiding heat-related side reactions.

The flowchart below provides a decision-making process for troubleshooting esterification reactions.

G start Esterification Failed: Low/No Yield q1 Was water actively removed (e.g., Dean-Stark trap)? start->q1 sol1 Implement water removal. Use Dean-Stark trap or excess alcohol. q1->sol1 No q2 Was the reaction temperature high (>150°C) or heating prolonged? q1->q2 Yes sol1->q2 sol2 Potential Decarboxylation. Lower temperature and reduce reaction time. q2->sol2 Yes q3 Consider alternative methods? q2->q3 No sol2->q3 sol3 Use milder, non-equilibrium methods: - Acyl Chloride formation - Carbodiimide coupling (EDC/DCC)

Caption: Troubleshooting workflow for failed esterification.

Issue 2: Failure in Amide Bond Formation

Question: I am attempting to form an amide by reacting 5-Cyanosalicylic acid with benzylamine in DCM, but I only recover my starting materials upon workup. Why is the reaction failing?

Answer: This is a common and fundamental issue rooted in acid-base chemistry. Your starting material is an acid (5-Cyanosalicylic acid), and your reagent is a base (benzylamine).

  • Causality: Acid-Base Neutralization: Before any nucleophilic attack can occur to form the amide bond, an instantaneous acid-base reaction takes place. The carboxylic acid protonates the amine, forming an ammonium salt.[7] This protonated amine is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[8]

    • Solution: There are two primary strategies to overcome this:

      • Activate the Carboxylic Acid: The most common approach is to use a coupling agent (e.g., EDC, DCC, HATU). These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. It is standard practice to also add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base neutralizes the HCl byproduct from EDC coupling or the carboxylic acid itself, ensuring the amine remains in its free, nucleophilic state.

      • Convert to an Acyl Chloride: As with esterification, you can first convert the carboxylic acid to a more reactive acyl chloride using SOCl₂. After removing the excess SOCl₂, the acyl chloride can be dissolved in an appropriate solvent and the amine added, typically along with a base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[8]

Below is a recommended protocol for a robust amidation reaction.

Experimental Protocol: EDC/HOBt Mediated Amidation
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Cyanosalicylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. The HOBt active ester is formed during this step, which improves efficiency and reduces side reactions.

  • Amine Addition: In a separate flask, dissolve the amine (e.g., benzylamine) (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution at 0 °C (ice bath).

  • Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Issue 3: Unwanted Hydrolysis of the Nitrile Group

Question: During my reaction workup under strongly acidic conditions (e.g., refluxing in 6M HCl) to hydrolyze an ester, I noticed the formation of a new, more polar byproduct. Could the nitrile group be reacting?

Answer: Yes, it is highly probable. The nitrile (cyano) group is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[9][10]

  • Causality: Nitrile Hydrolysis:

    • Under acidic conditions , the nitrile is first hydrolyzed to a primary amide (5-carbamoylsalicylic acid) and, with sufficient heat and time, will be further hydrolyzed to a carboxylic acid (5-carboxysalicylic acid).[11][12] The nitrogen is ultimately liberated as an ammonium salt (NH₄Cl).[13]

    • Under basic conditions (e.g., NaOH/H₂O, heat), the nitrile hydrolyzes to a carboxylate salt.[10]

The diagram below illustrates the stepwise hydrolysis pathway.

G cluster_main Hydrolysis of 5-Cyanosalicylic Acid Start 5-Cyanosalicylic Acid (R-C≡N) Amide Amide Intermediate (R-CONH2) Start->Amide H3O+ / Heat (Step 1) Acid Carboxylic Acid Product (R-COOH + NH4+) Amide->Acid H3O+ / Heat (Step 2)

Caption: Nitrile hydrolysis pathway under acidic conditions.

  • Solution & Prevention:

    • Confirmation: To confirm hydrolysis, you can use techniques like IR spectroscopy (look for the disappearance of the sharp nitrile peak around 2230 cm⁻¹ and the appearance of broad carboxylic acid O-H and C=O stretches) or mass spectrometry to identify the new species with a higher mass.

    • Prevention: If nitrile hydrolysis is undesirable, avoid harsh acidic or basic conditions, particularly at elevated temperatures. For tasks like ester hydrolysis, consider using enzymatic methods or milder chemical methods that are selective for the ester group.

Data & Reference Tables

Table 1: Properties of Common Solvents
SolventFormulaBoiling Point (°C)Dielectric ConstantNotes on Use with 5-Cyanosalicylic Acid
Dichloromethane (DCM)CH₂Cl₂39.69.1Good for room temperature reactions (e.g., couplings). Limited solubility for the starting acid.
Tetrahydrofuran (THF)C₄H₈O667.6Good general-purpose solvent, compatible with many reagents. Must be anhydrous for many reactions.
AcetonitrileC₂H₃N8237.5Polar aprotic solvent, good for Sₙ2 reactions. Can be difficult to remove.
Dimethylformamide (DMF)C₃H₇NO15336.7High boiling point, excellent for dissolving polar compounds. Use for stubborn solubility issues. Difficult to remove.
TolueneC₇H₈1112.4Excellent for Dean-Stark water removal in esterifications.[14][15][16]

References

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]

  • Grokipedia. Salicylate decarboxylase. [Link]

  • Dunn, G. E., & Phenyl, K. L. (1950). KINETICS AND MECHANISM OF THE DECARBOXYLATION OF SALICYLIC ACIDS. RSC Publishing. [Link]

  • Clark, L. W. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2910. [Link]

  • Reddit. (2022). Decarboxylation of Salicylic Acid Mechanism. [Link]

  • Chandra, A., et al. (2020). Diverse reactions of nitriles in organic synthesis. ResearchGate. [Link]

  • Wikipedia. Nitrile. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. [Link]

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

  • Filo. (2022). What are possible sources of error in an esterification lab?[Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • PubChem. 5-Chlorosalicylic Acid. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Quora. (2019). What happens when nitriles undergo acid hydrolysis?[Link]

  • Reddit. (2022). Esterification not Working (Separation). [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?[Link]

  • Google Patents.
  • Chemistry Stack Exchange. (2016). Failed esterification of 1-butanol and ethanoic acid. [Link]

  • Rasayan Journal of Chemistry. (2017). 5-SULFOSALICYLIC ACID (5-SSA): AN EFFICIENT ORGANOCATALYST FOR THE SYNTHESIS OF 4-METHYLCOUMARINS VIA PECHMANN CONDENSATION. [Link]

  • ResearchGate. (2011). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. [https://www.researchgate.net/publication/288031350_Solubility_of_5-Amino_Salicylic_Acid_in_Different_Solvents_at_Various_Temperatures]([Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Cyano-2-hydroxybenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the esterification of 5-Cyano-2-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing esters from this challenging substrate. This compound, a salicylic acid derivative, presents a unique set of challenges due to the competing reactivity of its carboxylic acid and phenolic hydroxyl groups, alongside the electronic influence of the electron-withdrawing cyano group.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity in your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the esterification process in a direct question-and-answer format.

Issue 1: Low or No Ester Yield

Question: My esterification reaction has a very low yield or has not worked at all. What are the potential causes and how can I improve it?

Answer: Low yields are the most common issue and can stem from several factors, largely dependent on the chosen esterification method.

For Acid-Catalyzed Methods (e.g., Fischer Esterification):

  • Cause 1: Reaction Equilibrium. Fischer esterification is a reversible process.[1] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution:

      • Use Excess Alcohol: Employ a large excess of the alcohol reactant (10-fold or more), which can also serve as the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[1]

      • Remove Water: Actively remove water as it forms. This can be accomplished by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a dehydrating agent such as molecular sieves to the reaction mixture.[2]

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents before starting the reaction. Any initial water will inhibit the forward reaction.[1]

  • Cause 2: Insufficient Catalyst Activity. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] Insufficient catalysis will result in a slow or stalled reaction.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] Typically, 0.1 to 10 mole % based on the carboxylic acid is effective.[3]

  • Cause 3: Steric Hindrance & Deactivated Substrate. While the cyano group increases the acidity of the carboxylic acid, the phenolic hydroxyl group is a poor nucleophile compared to aliphatic alcohols, making direct esterification challenging under standard Fischer conditions.[4][5]

    • Solution: Increase the reaction temperature and prolong the reaction time (monitor by TLC).[1] However, for sterically hindered alcohols or for this challenging substrate, alternative methods are strongly recommended.

For Coupling Agent-Based Methods (e.g., Steglich Esterification):

  • Cause 1: Inactive Coupling Agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.

    • Solution: Use fresh, high-purity DCC or EDC from a sealed container. Store it under anhydrous conditions.

  • Cause 2: Catalyst (DMAP) Inefficiency. 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as a highly effective acyl transfer agent, accelerating the reaction.[6]

    • Solution: Ensure you are using a catalytic amount (typically 5 mol%) of DMAP.[6] The reaction is often significantly slower or may not proceed efficiently without it.

  • Cause 3: Side Reaction. In the absence of an efficient nucleophile (the alcohol), the activated O-acylisourea intermediate can slowly rearrange to a stable N-acylurea, which will not react further.[6][7]

    • Solution: The addition of DMAP is the primary way to suppress this side reaction by rapidly converting the intermediate to a more reactive acylpyridinium species.[7]

Troubleshooting Low Yield: A Decision Tree

G start Low / No Yield method Which method was used? start->method fischer Fischer (Acid-Catalyzed) method->fischer Acid-Catalyzed coupling Steglich / Mitsunobu (Coupling) method->coupling Coupling Agent check_water Is water being removed? fischer->check_water no_water No check_water->no_water No yes_water Yes check_water->yes_water Yes sol_water Implement water removal: - Dean-Stark apparatus - Molecular sieves - Use excess alcohol as solvent no_water->sol_water check_conditions Consider alternative methods for difficult substrates. Increase reaction time/temp. yes_water->check_conditions check_reagents Are reagents (DCC/EDC, DEAD/DIAD) fresh and anhydrous? coupling->check_reagents no_reagents No / Unsure check_reagents->no_reagents No yes_reagents Yes check_reagents->yes_reagents Yes sol_reagents Use fresh, high-purity reagents. Ensure anhydrous reaction conditions. no_reagents->sol_reagents check_dmap Steglich: Is DMAP being used? yes_reagents->check_dmap no_dmap No check_dmap->no_dmap No yes_dmap Yes check_dmap->yes_dmap Yes sol_dmap Add catalytic DMAP (5 mol%). It is essential for ester formation. no_dmap->sol_dmap check_temp Mitsunobu: Was DEAD/DIAD added slowly at 0°C? yes_dmap->check_temp no_temp No check_temp->no_temp No sol_temp Pre-cool solution to 0°C before slow, dropwise addition of azodicarboxylate. no_temp->sol_temp

Caption: A decision tree for troubleshooting low esterification yields.

Issue 2: Formation of an Unexpected Byproduct

Question: My TLC plate or NMR spectrum shows multiple spots/peaks, suggesting the presence of byproducts. What could they be?

Answer: this compound has multiple reactive sites, making byproduct formation a significant concern.

  • Potential Byproduct 1: O-Alkylated Ester. The phenolic hydroxyl group can be alkylated, especially under conditions that favor its deprotonation. This side reaction is a known issue when esterifying hydroxybenzoic acids.[8]

    • Causality: This is more common in reactions using alkyl halides and a base, but under harsh Fischer conditions, ether formation (from two alcohol molecules) can also occur.[1]

    • Solution: Avoid strongly basic conditions with alkylating agents if you only want to esterify the carboxylic acid. Milder, targeted methods like Steglich or Mitsunobu esterification are highly preferred as they specifically activate the carboxylic acid, not the phenol.

  • Potential Byproduct 2: Self-Esterification/Polymerization. The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of dimers or polyester chains.[1]

    • Causality: This is more likely under conditions that can activate both functional groups, such as high heat and strong acid.

    • Solution: Use a method that proceeds at lower temperatures, such as the Steglich esterification, which is typically run at room temperature.[7]

  • Potential Byproduct 3: N-Acylurea (Steglich Method). As mentioned previously, this is a common byproduct in DCC-mediated couplings if the reaction is slow. It is formed from the rearrangement of the O-acylisourea intermediate.[7]

    • Solution: Use a catalytic amount of DMAP to accelerate the desired reaction with the alcohol.[7]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for this compound?

A1: There is no single "best" method; the optimal choice depends on the specific alcohol being used and the scale of the reaction. However, for a sensitive substrate like this, milder methods are generally superior to the classic Fischer esterification.

MethodConditionsProsConsBest For
Fischer-Speier Strong acid (H₂SO₄), excess alcohol, heat (reflux)[4]Inexpensive reagents, simple setup.Harsh conditions, equilibrium limited, risk of side reactions (O-alkylation, polymerization)[1][8]Simple, non-sensitive primary or secondary alcohols where a large excess can be used.
Steglich DCC or EDC, cat. DMAP, room temp, aprotic solvent[7][9]Very mild conditions, high yields, suitable for acid-sensitive substrates and hindered alcohols[6][9]Reagents are more expensive, byproduct (DCU/EDU) removal necessary.General purpose, especially for valuable or sensitive alcohols and when avoiding harsh conditions is critical.
Mitsunobu Triphenylphosphine (PPh₃), DEAD or DIAD, 0°C to RT[10]Mild, high yields, effective for coupling phenols and hindered alcohols[11][12]Stoichiometric amounts of phosphine oxide byproduct can complicate purification, reagents are toxic.When other methods fail, especially with secondary alcohols or for direct coupling of the phenolic -OH group if desired.

Q2: How do the cyano (-CN) and hydroxyl (-OH) groups affect the reaction?

A2: Both groups have a significant electronic impact.

  • Cyano Group (-CN): As a strong electron-withdrawing group (EWG), the cyano group increases the acidity of the carboxylic acid. This makes the carbonyl carbon more electrophilic, which can potentially increase the rate of the forward reaction in an acid-catalyzed esterification.[1]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a competing nucleophile. While it is less nucleophilic than an aliphatic alcohol, its presence opens pathways for side reactions like O-alkylation and polymerization, especially under harsh conditions.[1][8][13] This makes reaction selectivity a primary concern.

Q3: How should I monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.[1]

  • Setup: Use a solvent system that gives good separation between your starting material (this compound), your alcohol, and the expected ester product. A typical system might be a mixture of ethyl acetate and hexanes.

  • Monitoring: Spot the reaction mixture alongside your starting materials. The consumption of the starting acid and the appearance of a new, typically less polar spot (higher Rf value) for the ester indicates the reaction is proceeding. The reaction is complete when the starting acid spot has disappeared.

Q4: What are the key safety considerations?

A4:

  • Strong Acids (H₂SO₄): Highly corrosive and can cause severe burns. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14]

  • Carbodiimides (DCC/EDC): DCC is a potent skin allergen. Avoid all contact. EDC is a water-soluble irritant. Handle both with care.

  • Mitsunobu Reagents (DEAD/DIAD): These are toxic and potentially explosive, especially DEAD. Handle with extreme caution in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Steglich Esterification (Recommended General Method)

This method is highly recommended for its mild conditions and broad applicability.[7][9]

G cluster_0 Steglich Esterification Workflow prep 1. Preparation - Dry glassware - Dissolve this compound (1 eq.) and alcohol (1.2 eq.) in anhydrous DCM or THF. add_reagents 2. Reagent Addition - Add DMAP (0.05 eq.). - Cool solution to 0°C in an ice bath. prep->add_reagents add_edc 3. Coupling - Add EDC (1.5 eq.) portion-wise. - Stir at 0°C for 30 min, then warm to RT. add_reagents->add_edc monitor 4. Reaction Monitoring - Stir at room temperature for 4-18 hours. - Monitor progress by TLC until starting acid is consumed. add_edc->monitor workup 5. Work-up - Dilute with solvent. - Wash with 1M HCl, then sat. NaHCO₃, then brine. - Dry organic layer over Na₂SO₄. monitor->workup purify 6. Purification - Filter and concentrate solvent. - Purify crude product by column chromatography (silica gel). workup->purify

Caption: Experimental workflow for the Steglich esterification protocol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., Dichloromethane or THF).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Coupling Agent Addition: Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 eq) portion-wise over 15 minutes. If using DCC, dissolve it in a small amount of the reaction solvent and add it dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with the solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Modified Fischer Esterification

This method should be used for simple, unhindered alcohols where cost is a primary concern.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), the desired primary or secondary alcohol (3.0 eq), and an azeotroping solvent such as toluene. Fill the Dean-Stark trap with toluene.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred mixture.[1]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 2-10 hours, monitoring the reaction progress by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography.

References

  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Esterification of phenols.
  • Steglich esterific
  • Fischer–Speier esterific
  • Ester Deriv
  • Esterification of phenolic acids catalyzed by lipases immobilized in organogels.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
  • Mitsunobu reaction. Wikipedia.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Mitsunobu Reaction.
  • Steglich Esterific
  • Steglich esterific
  • Esterific
  • Esterification of hydroxybenzoic acids.

Sources

Technical Support Center: Purification of 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the removal of unreacted 5-Cyano-2-hydroxybenzoic acid. This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying their target compounds from this specific starting material. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address common experimental issues.

Introduction

This compound is a versatile building block in organic synthesis. However, its unique combination of a carboxylic acid, a hydroxyl group, and a nitrile group can present specific challenges during purification. Its polarity and potential for hydrogen bonding can lead to co-elution with products of similar polarity or difficulty in separating it from reaction mixtures. This guide offers practical, field-proven insights and detailed protocols to effectively remove unreacted this compound, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of for purification?

A1: Understanding the physical properties is the first step in designing an effective purification strategy. Key properties include:

PropertyValueSource
Molecular Weight 163.13 g/mol [1]
Melting Point 210 °C[2]
Appearance White to off-white powderGeneral knowledge
pKa Data not readily available, but expect acidic nature due to the carboxylic acid.[1]

Its relatively high melting point suggests thermal stability, which is beneficial for certain purification techniques. The presence of polar functional groups dictates its solubility characteristics.

Q2: In which common organic solvents is this compound soluble?

A2: While specific solubility data for this compound is not extensively published, we can infer its solubility based on its structural analogue, salicylic acid (2-hydroxybenzoic acid), and general principles. It is expected to be:

  • Soluble in polar aprotic solvents like tetrahydrofuran (THF) and 1,4-dioxane.[3]

  • Moderately soluble in alcohols such as methanol and ethanol.[4]

  • Slightly soluble to insoluble in non-polar solvents like hexanes and toluene.

  • Slightly soluble in water, with solubility increasing at higher temperatures.[4][5][6]

A quick solubility test with your specific reaction solvent system is always recommended.

Q3: My product and the unreacted starting material have very similar polarities. What is the best initial approach to separate them?

A3: When dealing with compounds of similar polarity, a multi-pronged approach is often necessary. Start with the simplest technique:

  • Recrystallization: If your product has a significantly different solubility profile than this compound in a particular solvent at different temperatures, recrystallization can be a highly effective first step.[5][7]

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. By washing your organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), you can deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Your product, if it is not acidic, will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the this compound, if you wish to recover it.[8]

If these methods are insufficient, chromatographic techniques should be employed.

Troubleshooting Guides

Issue 1: Recrystallization is not effectively removing the starting material.

Causality: This typically occurs when the product and the starting material have similar solubility profiles in the chosen solvent, or if the concentration of the impurity is very high, leading to co-precipitation.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[9] Experiment with a variety of solvents or solvent mixtures. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Test Solvents: Ethanol/water, isopropanol/water, acetone/hexanes, or ethyl acetate/hexanes are common solvent systems to try.

  • Optimize Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seeding: If your product is slow to crystallize, adding a small seed crystal of the pure product can initiate crystallization.

  • Charcoal Treatment: If your crude product is colored, it may indicate the presence of highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.[9]

Issue 2: Acid-base extraction leads to emulsions or poor separation.

Causality: Emulsions are often formed when the two phases have similar densities or when surfactants are present. Vigorous shaking can also contribute to emulsion formation.

Troubleshooting Steps:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: In some cases, filtering the emulsified layer through a pad of Celite® or glass wool can help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Issue 3: Column chromatography does not provide baseline separation.

Causality: Poor separation on a column can be due to an inappropriate solvent system, overloading the column, or the inherent difficulty in separating compounds with very similar retention factors (Rf).

Troubleshooting Steps:

  • TLC Optimization: Before running a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for your target compound and a clear separation from the starting material spot.

  • Solvent System Modification:

    • For normal phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Small additions of acetic acid or formic acid to the mobile phase can improve the peak shape of acidic compounds by suppressing deprotonation.

    • For reverse-phase chromatography, a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol is used.[10][11]

  • Gradient Elution: If an isocratic (constant solvent composition) elution does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

  • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Do not overload the column; a general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent will need to be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, add the crude product containing unreacted this compound. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[9] If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate an acidic compound from a neutral or basic product.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer (confirm densities of your solvents). Drain the lower organic layer containing your product.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic starting material.

  • Combine and Wash: Combine the organic layers and wash with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of a product from unreacted this compound.

PurificationWorkflow start Crude Product (with this compound) recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity Crystals obtained extraction Perform Acid-Base Extraction extraction->check_purity Separation achieved chromatography Column Chromatography pure_product Pure Product chromatography->pure_product check_purity->extraction Impurity remains check_purity->chromatography Impurity still present check_purity->pure_product Purity acceptable

Caption: Decision workflow for purification.

References

  • Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zarzycki, P. K. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Wikipedia. (n.d.). Sublimation (phase transition). [Link]

  • Royal Society of Chemistry. (2018). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 6.3A: Overview of Sublimation. [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. [Link]

  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles. [Link]

  • ResearchGate. (2020). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. [Link]

  • ResearchGate. (2017). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

  • Grossmont College. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • PubMed Central. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • YouTube. (2024). What Is Sublimation In Organic Chemistry? - Chemistry For Everyone. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • SciELO. (2004). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [Link]

  • Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. [Link]

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. [Link]

  • ACS Publications. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

  • ACS Publications. (1954). Chromatographic separation and identification of organic acids. [Link]

  • MDPI. (2020). Applications of Ionic Liquids in Carboxylic Acids Separation. [Link]

  • ResearchGate. (2020). The solubility of benzoic acid in seven solvents. [Link]

  • Reddit. (2016). Isolation of a Carboxylic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Jehbco Silicones. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Cyano-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the poor solubility of this versatile reagent. Here, we provide field-proven insights, troubleshooting guides for common reactions, and detailed protocols to help you achieve consistent and successful experimental outcomes.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound (also known as 5-cyanosalicylic acid) possesses a rigid aromatic ring substituted with three key functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH), and a cyano (-C≡N) group.[1] This unique structure leads to its limited solubility in many common organic solvents due to several factors:

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups form a tight, stable crystal lattice structure that requires significant energy to disrupt.

  • High Polarity: The combination of the polar cyano group and the hydrogen-bonding moieties results in a molecule with high overall polarity, making it less compatible with non-polar or moderately polar solvents.

  • Planar Structure: The aromatic ring's planarity can contribute to efficient crystal packing, further increasing the lattice energy that must be overcome for dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A: The key is to use polar, aprotic solvents capable of disrupting the strong hydrogen bonding network. Ethers like 1,4-dioxane and tetrahydrofuran (THF) have shown good solvating power for the parent compound, 2-hydroxybenzoic acid.[2] For many reactions, highly polar solvents are the most effective choice.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Notes & Rationale
Dimethylformamide (DMF) C₃H₇NO15338.3Excellent choice. Its high polarity and ability to accept hydrogen bonds effectively solvate the acid.
Dimethyl Sulfoxide (DMSO) C₂H₆OS18947.0Another excellent, highly polar option. Often used for compounds that are difficult to dissolve elsewhere.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO20232.2A high-boiling polar aprotic solvent, useful when elevated temperatures are required to achieve dissolution.
Tetrahydrofuran (THF) C₄H₈O667.6A good starting point for moderate polarity. Often used in reactions with organometallics or hydrides.
1,4-Dioxane C₄H₈O₂1012.2Similar to THF but with a higher boiling point. Good solubility reported for similar hydroxybenzoic acids.[2]
Acetonitrile (ACN) C₂H₃N8236.6A polar aprotic solvent common in HPLC, but can also be an effective reaction solvent.
Data sourced from Common Solvents Used in Organic Chemistry: Table of Properties.[3]

Q2: My reaction is stalling, and I see solid material. How can I improve solubility in-situ?

A: If your reaction conditions permit, there are two primary strategies:

  • Temperature: Gently heating the reaction mixture can significantly increase solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Base-Assisted Dissolution: For reactions where the carboxylic acid is the nucleophile or will be activated (e.g., amidations, esterifications), adding a non-nucleophilic base can deprotonate the acid. The resulting carboxylate salt is an ionic species and is often dramatically more soluble than the neutral acid, especially in polar solvents.

Q3: How does pH affect the solubility of this compound?

A: pH has a profound effect. The carboxylic acid group (pKa ≈ 3-4) and the phenolic hydroxyl group (pKa ≈ 8-9) are both acidic.

  • In acidic to neutral aqueous media (pH < 7): The compound exists primarily in its neutral, poorly soluble form.

  • In basic aqueous media (pH > 8): Both the carboxylic acid and the hydroxyl group will be deprotonated, forming a highly polar dianion which is significantly more soluble in water and other polar protic solvents.[4] This principle is key for extractions and purifications.

Troubleshooting Guide 1: Amidation & Peptide Coupling Reactions

Amide bond formation is one of the most common reactions performed with carboxylic acids. Poor solubility of this compound is a frequent cause of low yields and stalled reactions.

Common Problem: The starting acid fails to dissolve in the reaction solvent (e.g., DCM, THF, ACN), preventing efficient activation by coupling reagents like EDC, HATU, or DCC.

Workflow for Overcoming Solubility in Amidation Reactions

G cluster_start Start: Amidation Setup cluster_solubility Solubility Check cluster_strategy Solubilization Strategy cluster_proceed Reaction start Select Amine & Coupling Agent q1 Is this compound soluble in chosen solvent (e.g., DMF)? start->q1 s1 Strategy 1: Add Base First (1.1 eq. DIPEA or NMM) q1->s1 No p1 Proceed with standard addition of Coupling Agent and Amine. q1->p1 Yes s2 Monitor for full dissolution. Solution should become clear. s1->s2 s3 Add Coupling Agent (e.g., HATU) followed by Amine. s2->s3 p2 Reaction Complete s3->p2 p1->p2

Caption: Decision workflow for amidation reactions.

Detailed Protocol: Base-Assisted Amidation in DMF

This protocol leverages the formation of the highly soluble carboxylate salt to ensure a homogeneous reaction mixture before the coupling agent is introduced.

  • Dissolve the Acid: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir the resulting suspension.

  • Form the Salt: Add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, 1.1 eq) or N-Methylmorpholine (NMM, 1.1 eq), dropwise to the suspension.

    • Causality: The base deprotonates the most acidic proton (the carboxylic acid), forming an ammonium carboxylate salt. This ionic salt readily dissolves in the polar DMF, transforming the slurry into a clear, homogeneous solution.

  • Activate and Couple: Once the solution is homogeneous, add your chosen coupling agent (e.g., HATU, 1.1 eq). Stir for 5-10 minutes to allow for the formation of the active ester.

  • Add Amine: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.

  • Monitor: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Perform a standard aqueous work-up, typically involving dilution with water and extraction with an organic solvent like ethyl acetate. The choice of work-up will depend on the properties of the final amide product.

Troubleshooting Guide 2: Esterification Reactions

Esterification presents a dual challenge, as reactions can occur at either the carboxylic acid or the phenolic hydroxyl group.[5] Solubility issues can hinder both pathways.

Common Problem: Incomplete conversion when reacting this compound with an alkyl halide under basic conditions, due to the starting material not fully dissolving.

Workflow for Optimizing Esterification

G cluster_start Start: Esterification cluster_solubility Solubility & Base Selection cluster_reaction Reaction Execution start Goal: Synthesize Ester q1 Is the acid soluble in a polar aprotic solvent (DMF, Acetone)? start->q1 s1 Select a suitable base (K₂CO₃, Cs₂CO₃) and alkyl halide (e.g., MeI, BnBr). q1->s1 Yes r1 Combine acid, base, and solvent. Heat if necessary to form the salt. s1->r1 r2 Add alkyl halide once dissolved. r1->r2 r3 Monitor reaction by TLC/LC-MS. r2->r3 r4 Work-up and Purify. r3->r4

Sources

Validation & Comparative

A Comparative Guide to HPLC and qNMR for Purity Assessment of 5-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Validation for a Critical Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Cyano-2-hydroxybenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the final drug product is free from potentially harmful impurities. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: the widely adopted High-Performance Liquid Chromatography (HPLC) and the increasingly recognized Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind methodological choices, present a robust HPLC protocol, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.

The Criticality of Purity for this compound

This compound is a substituted aromatic carboxylic acid. Its reactivity, dictated by the carboxyl, hydroxyl, and cyano functional groups, makes it susceptible to the formation of various process-related impurities and degradants. These can include isomers, precursors, and side-reaction products. The presence of such impurities, even at trace levels, can have significant downstream consequences, impacting reaction yields, creating new and uncharacterized impurities in the API, and potentially altering the pharmacological or toxicological profile of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for accurate purity determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in its reversed-phase mode, is the go-to technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For a polar aromatic compound like this compound, a reversed-phase HPLC method with UV detection is a logical and effective choice.

The Rationale Behind the HPLC Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification. For this compound, a stability-indicating method is crucial to separate the main component from any potential degradation products that may form under stress conditions.

  • Column Chemistry: A reversed-phase column, such as a C18 or a biphenyl stationary phase, is ideal. The nonpolar stationary phase retains the aromatic analyte through hydrophobic interactions. A biphenyl phase can offer alternative selectivity for aromatic compounds due to π-π interactions, which can be advantageous in separating closely related isomers.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column. The aqueous phase is typically acidified with formic acid or phosphoric acid. This is critical for several reasons:

    • Suppressing Ionization: this compound is an acidic compound. By lowering the pH of the mobile phase well below the pKa of the carboxylic acid group, we ensure that the analyte is in its neutral, protonated form. This leads to consistent retention and improved peak shape, as ionized compounds can exhibit poor retention and tailing on reversed-phase columns.

    • Improving Peak Shape: An acidic mobile phase helps to minimize interactions between the analyte and any residual free silanol groups on the silica-based stationary phase, further enhancing peak symmetry.

  • Detection: A UV detector is the most common choice for chromophoric compounds like this compound. The wavelength should be set at the absorption maximum of the analyte to ensure the highest sensitivity. A photodiode array (PDA) detector is even more powerful, as it can acquire the entire UV spectrum of each peak, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: A Stability-Indicating HPLC Method

This protocol outlines a robust reversed-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (or as determined by UV scan of the reference standard).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed as per ICH guidelines Q1A(R2)[1][2]. This involves subjecting the sample to stress conditions to intentionally degrade it. The goal is to achieve 5-20% degradation to demonstrate that the method can separate the intact drug from its degradation products[3].

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

After exposure, the stressed samples are diluted to the target concentration and analyzed by the HPLC method. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main peak of this compound.

Comparative Analysis: HPLC vs. qNMR

While HPLC is a powerful tool, it is not without its limitations. Quantitative NMR (qNMR) has emerged as a valuable alternative, offering a fundamentally different approach to purity determination.

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Physical separation based on partitioning between a mobile and stationary phase, followed by UV detection.Intrinsic quantitative property where the signal area is directly proportional to the number of nuclei.
Reference Standard Requires a highly pure, well-characterized reference standard of the same compound for quantification.Can use a certified internal standard of a different, structurally unrelated compound.[4]
Selectivity High, but can be challenging to resolve all impurities, especially isomers, in a single run.Excellent for distinguishing between isomers and structurally similar compounds based on unique proton signals.
Quantification Relative quantification based on peak area percentage or against a reference standard.Absolute quantification is possible with a certified internal standard.[5]
Sample Throughput Moderate, with typical run times of 20-30 minutes per sample.Can be faster for simple samples, but requires longer acquisition times for high precision.
Sample Consumption Low, typically in the microliter range.Higher, requires several milligrams of sample dissolved in a deuterated solvent.
Destructive Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.
Information Provided Purity, presence of impurities, and retention time.Purity, structural confirmation, and identification of impurities if their signals are resolved.
Causality in Method Selection: When to Choose HPLC vs. qNMR

The choice between HPLC and qNMR is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific analytical challenge and the stage of drug development.

  • Choose HPLC when:

    • Routine quality control of multiple batches is required, and a well-established method is in place.

    • Trace-level impurities need to be detected and quantified, as HPLC often offers lower limits of detection.

    • A reference standard of the analyte is readily available and affordable.

    • The primary goal is to obtain a "fingerprint" chromatogram for batch-to-batch comparison.

  • Choose qNMR when:

    • A primary, reference standard-independent method for purity assignment is needed.[6]

    • The purity of a novel compound or a new batch of a reference standard needs to be certified.

    • Structural confirmation and quantification are desired from a single experiment.

    • HPLC methods show limitations in resolving critical impurities, such as isomers.

    • A non-destructive method is preferred to conserve valuable material.

Alternative Purity Assessment Technique: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another high-resolution separation technique that can be employed for the purity assessment of small molecules like this compound. CZE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule.

Advantages of CE:

  • High Efficiency and Resolution: CE can provide a very high number of theoretical plates, often exceeding that of HPLC, leading to excellent separation of closely related compounds.

  • Low Sample and Reagent Consumption: Only nanoliter volumes of sample are injected, and the consumption of buffer is minimal.

  • Orthogonal Selectivity: The separation mechanism in CE is different from that of reversed-phase HPLC, making it a valuable orthogonal technique for method validation and cross-verification of purity results.

Considerations for CE:

  • Sensitivity: While sensitive, UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Robustness: CE methods can sometimes be less robust than HPLC methods and more susceptible to matrix effects.

A CZE method for this compound would typically involve a fused-silica capillary and a buffer system with a pH that ensures the analyte is in its ionized form. This provides an alternative and complementary approach to HPLC for a comprehensive purity profile.

Visualizing the Workflow

To better understand the practical application of the discussed HPLC method, the following workflow diagram illustrates the key steps involved in the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Weigh & Dissolve Reference Standard hplc_system HPLC System Setup (Column, Gradient, etc.) prep_standard->hplc_system prep_sample Weigh & Dissolve Sample prep_sample->hplc_system prep_mobile_phase Prepare Mobile Phases (A & B) prep_mobile_phase->hplc_system inject_standard Inject Standard (System Suitability) hplc_system->inject_standard inject_sample Inject Sample inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: HPLC Purity Assessment Workflow for this compound.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While reversed-phase HPLC with UV detection remains the industry standard due to its robustness, sensitivity, and high resolving power, it is essential for scientists to understand the rationale behind method development and to validate the method's stability-indicating capabilities through forced degradation studies.

Furthermore, the emergence of powerful alternative techniques like qNMR provides a valuable orthogonal approach for purity assignment, especially for reference standard characterization and in cases where HPLC methods fall short. Capillary electrophoresis also offers a complementary high-resolution separation technique. The judicious selection of the analytical technique, based on a thorough understanding of their respective strengths and weaknesses, is a hallmark of a proficient analytical scientist and is fundamental to the principles of Quality by Design (QbD) in pharmaceutical development. This comparative guide serves as a foundational resource to empower researchers in making informed decisions for the robust purity analysis of this important pharmaceutical intermediate.

References

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (URL not available)
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 44(1), 29-47. [Link]

  • Mat-Desa, W. N. H., & Yusuf, K. (2015). Simultaneous determination of p-hydroxybenzoic acid, 2-phenoxyethanol, methyl-p-hydroxybenzoate, ethyl-p-hydroxybenzoate, propyl-p-hydroxybenzoate, iso-butyl-p-hydroxybenzoate, and n-butyl-p-hydroxybenzoate in senselle lubricant formulation by HPLC. ResearchGate. [Link]

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A Comparative Guide to the Structural Validation of 5-Cyano-2-hydroxybenzoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For derivatives of 5-Cyano-2-hydroxybenzoic acid, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, technically-focused comparison of the NMR spectral features of this compound and its derivatives, supported by experimental data and protocols. We will explore the causal relationships between molecular structure and spectral output, offering a framework for confident validation.

The Imperative of Structural Integrity in Drug Discovery

This compound, also known as 5-cyanosalicylic acid, and its analogues are important building blocks in the synthesis of various heterocyclic compounds.[1] The precise arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional conformation and, consequently, its biological activity. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a robust and validated analytical methodology is not just a regulatory requirement but a scientific necessity.

Foundational Principles: Decoding the NMR Spectra of Substituted Benzoic Acids

Nuclear Magnetic Resonance spectroscopy provides a detailed picture of a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ), measured in parts per million (ppm).

For a substituted benzene ring, the chemical shifts of the aromatic protons are highly sensitive to the electronic nature of the substituents.[2] Electron-withdrawing groups, such as the cyano (-CN) and carboxylic acid (-COOH) groups, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the hydroxyl (-OH) group, shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

In addition to chemical shifts, the splitting pattern of proton signals, arising from spin-spin coupling with neighboring protons, provides crucial information about the substitution pattern. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei. For aromatic systems, ortho coupling (³J) is typically in the range of 6.0-9.0 Hz, meta coupling (⁴J) is smaller (1.0-3.0 Hz), and para coupling (⁵J) is often negligible (0-1.0 Hz).[2]

A Validated Workflow for Structural Elucidation

The process of validating the structure of a this compound derivative by NMR follows a logical and self-validating sequence of steps. This workflow ensures that the final structural assignment is supported by a comprehensive set of corroborating data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Structure Validation prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) with TMS acq_1d Acquire 1D Spectra: ¹H NMR & ¹³C NMR prep->acq_1d acq_2d Acquire 2D Spectra: COSY & HSQC/HMBC (if necessary) acq_1d->acq_2d Initial analysis suggests structural ambiguity analyze_1h Analyze ¹H NMR: Chemical shifts, integration, multiplicities acq_1d->analyze_1h analyze_13c Analyze ¹³C NMR: Chemical shifts acq_1d->analyze_13c analyze_2d Analyze 2D NMR: Correlate coupled nuclei acq_2d->analyze_2d analyze_1h->analyze_2d assign Assign all signals to specific nuclei analyze_1h->assign analyze_13c->analyze_2d analyze_13c->assign analyze_2d->assign compare Compare with predicted spectra or known analogues assign->compare confirm Confirm proposed structure compare->confirm

Caption: Workflow for NMR-based structural validation.
Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for acquiring high-resolution spectra of this compound derivatives.

1. Sample Preparation:

  • Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds due to its ability to dissolve polar aromatic acids and to allow for the observation of exchangeable protons (e.g., -OH and -COOH).

  • Procedure:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition:

  • Rationale: A combination of 1D and 2D NMR experiments provides a comprehensive dataset for structural analysis. A higher field strength spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for complex aromatic systems.[3]

  • Parameters (example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: -2 to 16 ppm.

      • Acquisition time: ~4 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 16-64 (depending on sample concentration).

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: 0 to 220 ppm.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • 2D COSY (Correlation Spectroscopy):

      • Identifies protons that are spin-spin coupled.

    • 2D HSQC (Heteronuclear Single Quantum Coherence):

      • Correlates protons with their directly attached carbons.

Comparative Analysis: this compound vs. a Phenylprop-2-enoyl Derivative

To illustrate the process of structural validation, we will compare the NMR spectral features of the parent compound, this compound, with a more complex derivative, 5-{[2-cyano-3-phenylprop-2-enoyl]amino}-2-hydroxybenzoic acid. Due to the lack of publicly available experimental spectra for the parent compound, we will use predicted values based on established principles, which is a common approach in the absence of experimental data. For the derivative, we will use experimental data from the literature.[2]

Structure A: this compound (Predicted Data)

Structure B: 5-{[2-cyano-3-phenylprop-2-enoyl]amino}-2-hydroxybenzoic acid (Experimental Data)[2]

Table 1: Comparative ¹H NMR Data (in DMSO-d₆)

Proton AssignmentStructure A (Predicted δ, ppm)Structure B (Experimental δ, ppm)[2]Rationale for Chemical Shift Differences
H-3~7.1-7.36.81-6.88 (dd)The amide substituent at C-5 in Structure B has a weaker electronic effect on H-3 compared to the cyano group, leading to a slight upfield shift.
H-4~7.9-8.17.79-7.82 (dd)The amide group at C-5 in Structure B is electron-donating by resonance, which slightly shields H-4 compared to the parent compound.
H-6~8.2-8.48.16 (d)H-6 is ortho to the electron-withdrawing cyano group in Structure A, leading to a significant downfield shift. In Structure B, it is ortho to the amide group, which is also deshielding, but the overall electronic environment is different.
-OH~11-12 (broad)10.39 (s, NH), -OH likely broad and overlappingThe phenolic proton is acidic and its chemical shift is concentration and temperature dependent. In Structure B, the amide proton (-NH) is also observed as a singlet.
-COOH~13-14 (broad)Not explicitly reported, but expected >12 ppmThe carboxylic acid proton is highly deshielded and often appears as a broad singlet.
Other ProtonsN/A7.50 (t, 2H, Ar), 8.07-8.10 (dd, 2H, Ar), 8.29 (s, 1H, C=CH)These signals are characteristic of the phenylprop-2-enoyl moiety in Structure B and are absent in Structure A.

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentStructure A (Predicted δ, ppm)Structure B (Experimental δ, ppm)[2]Rationale for Chemical Shift Differences
C-1~115-120113.16The carbon bearing the carboxylic acid group is influenced by the substituents on the ring.
C-2~160-165158.34The carbon attached to the hydroxyl group is significantly deshielded.
C-3~118-122117.74
C-4~140-145129.06
C-5~105-110116.58The carbon attached to the cyano group in Structure A is expected at a lower field than the carbon attached to the amide in Structure B.
C-6~135-140122.72
-CN~115-120116.93The nitrile carbon has a characteristic chemical shift.
-COOH~170-175172.01The carboxylic acid carbonyl carbon is highly deshielded.
Other CarbonsN/A107.26, 117.15, 129.21, 130.27, 133.23, 133.32, 150.00, 160.67, 163.50These signals correspond to the carbons of the phenylprop-2-enoyl group in Structure B.
Conclusion: A Multi-faceted Approach to Structural Certainty

References

  • Soujanya, C., & Madhavi, K. (2018). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]

  • APPENDIX 2 - MIT OpenCourseWare. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. MIT. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Researcher's Guide to Evaluating the Biological Activity of 5-Cyano-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological potential of novel 5-Cyano-2-hydroxybenzoic acid derivatives. As a scaffold, this class of compounds holds significant promise due to its structural similarity to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). The introduction of a cyano group at the 5-position can significantly alter the molecule's electronic properties and steric hindrance, potentially leading to novel biological activities. This guide will delve into the rationale and detailed methodologies for evaluating three key areas of biological activity: anti-inflammatory, anticancer, and antimicrobial effects.

Section 1: Anti-Inflammatory Activity Assessment via Cyclooxygenase-2 (COX-2) Inhibition

The Scientific Rationale

Inflammation is a complex biological response, and at its core are enzymes known as cyclooxygenases (COX). There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation, making it a prime target for anti-inflammatory drugs.[1] By selectively inhibiting COX-2, it is possible to reduce inflammation with a potentially improved safety profile compared to non-selective NSAIDs. Given the structural resemblance of this compound to salicylic acid, a known COX inhibitor, evaluating the inhibitory potential of its derivatives against COX-2 is a logical first step in characterizing their anti-inflammatory properties.

Experimental Workflow: COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tris-HCl buffer - Hematin solution - COX-2 enzyme solution - Test compounds & control (e.g., Celecoxib) prep_plate Prepare 96-well plate prep_reagents->prep_plate add_reagents Add to wells: 1. Tris-HCl buffer 2. Hematin 3. COX-2 enzyme prep_plate->add_reagents add_inhibitor Add test compound or control add_reagents->add_inhibitor pre_incubate Pre-incubate for 10 min at RT add_inhibitor->pre_incubate initiate_reaction Initiate reaction with: - TMPD - Arachidonic acid pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 590 nm initiate_reaction->measure_absorbance calc_velocity Calculate initial reaction velocity measure_absorbance->calc_velocity calc_inhibition Calculate percentage inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Culture cancer cells seed_plate Seed cells in 96-well plate prep_cells->seed_plate add_compounds Add test compounds at various concentrations seed_plate->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calc_viability Calculate cell viability (%) measure_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

[2] Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. [3] * Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [2] * Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [3] * Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Comparative Data Presentation
DerivativeCancer Cell LineIC50 (µM) after 48h Treatment
Compound A MCF-7 (Breast)15.6 ± 1.8
Compound B MCF-7 (Breast)42.3 ± 3.5
Compound C MCF-7 (Breast)8.1 ± 0.9
Doxorubicin (Control) MCF-7 (Breast)0.5 ± 0.06

Section 3: Antimicrobial Activity Assessment via Broth Microdilution

The Scientific Rationale

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [5]The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism after a defined incubation period. This assay provides quantitative data on the antimicrobial potency of the test compounds and is essential for evaluating their potential as new antimicrobial agents.

Experimental Workflow: Broth Microdilution Method

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_compounds_plate Add compound dilutions to wells prep_compounds->add_compounds_plate prep_inoculum Prepare standardized bacterial inoculum add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum prep_plate Prepare 96-well microtiter plate add_broth Add broth to all wells prep_plate->add_broth add_broth->add_compounds_plate add_compounds_plate->add_inoculum incubate_plate Incubate plate for 16-20 hours add_inoculum->incubate_plate read_results Visually inspect for turbidity incubate_plate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Sources

A Senior Application Scientist's Guide to the Performance of Porous Carbons Derived from Hydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals exploring advanced materials, this guide provides a comprehensive technical comparison of porous carbons derived from the three isomers of hydroxybenzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. We will delve into the nuanced relationship between the precursor's molecular structure and the final performance of the porous carbon in critical applications such as CO2 capture, energy storage, and purification processes.

While direct, side-by-side comparative studies on porous carbons from these specific isomers are not extensively available in current literature, this guide will provide a robust framework for such a comparison. We will explore the underlying scientific principles, detail rigorous experimental protocols for synthesis and evaluation, and present a theoretical comparison based on the known chemical properties of the precursor isomers.

Introduction: The Significance of Precursor Chemistry in Porous Carbon Performance

Porous carbons are a class of materials characterized by their high specific surface area and well-developed porosity, making them exceptional candidates for a wide range of applications. The choice of precursor material is a critical determinant of the final properties of the porous carbon, including its pore structure, surface chemistry, and, consequently, its performance.

Hydroxybenzoic acids, with their aromatic ring and oxygen-containing functional groups, are excellent precursors for producing functionalized porous carbons. The position of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group in the three isomers—ortho (2-), meta (3-), and para (4-)—is hypothesized to significantly influence the carbonization and activation processes, leading to distinct material properties.

The Isomers:

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The close proximity of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding. This interaction can affect its thermal decomposition behavior.

  • 3-Hydroxybenzoic Acid: The meta-positioning of the functional groups results in a different electronic distribution and reactivity compared to the other two isomers.

  • 4-Hydroxybenzoic Acid: With the functional groups at opposite ends of the aromatic ring, this isomer has a more linear and symmetric structure, which can influence the packing and cross-linking during carbonization.

This guide will illuminate how these subtle structural differences can be leveraged to tailor the performance of porous carbons for specific applications.

Performance Comparison: A Framework for Evaluation

In the absence of direct comparative experimental data from a single study, we present a framework for evaluating the performance of porous carbons derived from each hydroxybenzoic acid isomer. This section outlines the key performance indicators for three major applications: CO2 capture, supercapacitors, and dye adsorption. Researchers can use the detailed protocols in Section 4 to generate this comparative data.

Physicochemical Properties

A thorough comparison begins with characterizing the fundamental properties of the porous carbons.

Table 1: Key Physicochemical Properties of Porous Carbons

Property2-HBA Carbon (Expected)3-HBA Carbon (Expected)4-HBA Carbon (Expected)
Specific Surface Area (SSA) (m²/g) HighVery HighHigh
Total Pore Volume (cm³/g) Moderate to HighHighModerate to High
Micropore Volume (cm³/g) SignificantSignificantSignificant
Mesopore Volume (cm³/g) ModerateModerateModerate
Surface Oxygen Content (at.%) HighModerateModerate

Note: The "Expected" values are qualitative predictions based on the precursor structures and general knowledge of carbon activation. Experimental verification is required.

Application-Specific Performance Metrics

Table 2: Performance Metrics for Target Applications

ApplicationKey Performance Indicator2-HBA Carbon (Hypothetical)3-HBA Carbon (Hypothetical)4-HBA Carbon (Hypothetical)
CO₂ Capture CO₂ Uptake (mmol/g) at 25°C, 1 bar3.5 - 4.54.0 - 5.03.8 - 4.8
Supercapacitors Specific Capacitance (F/g) at 1 A/g250 - 300280 - 330260 - 310
Dye Adsorption Max. Adsorption Capacity (mg/g) for Methylene Blue400 - 500450 - 550420 - 520

Disclaimer: The values presented in Table 2 are hypothetical and for illustrative purposes only. They represent typical ranges for high-performance porous carbons and are intended to guide researchers in their comparative analysis.

The Underlying Science: From Precursor Isomer to Porous Carbon Properties

The journey from a hydroxybenzoic acid molecule to a high-performance porous carbon involves two key stages: carbonization and activation. The isomeric structure of the precursor plays a pivotal role in both.

Carbonization

During carbonization, the precursor is heated in an inert atmosphere to produce a carbon-rich char. The different thermal stabilities and decomposition pathways of the hydroxybenzoic acid isomers will likely lead to chars with varying degrees of cross-linking and initial porosity. For instance, the intramolecular hydrogen bonding in 2-hydroxybenzoic acid may lead to a different polymerization and char structure compared to the intermolecular interactions that dominate in the 3- and 4-isomers.

Chemical Activation

Chemical activation, typically with potassium hydroxide (KOH), is a crucial step to develop the porous structure.[1] KOH activation involves several reactions that etch the carbon framework, creating a network of micropores and mesopores.[2] The reactivity of the char from each isomer towards KOH may differ, influencing the final pore size distribution and specific surface area. It is a process that can lead to carbons with very high specific surface areas, often exceeding 3000 m²/g.[1]

The general mechanism of KOH activation can be summarized as follows:

6KOH + 2C → 2K + 3H₂ + 2K₂CO₃

The metallic potassium produced can intercalate into the carbon lattice, expanding it and creating new pores upon its removal. The potassium carbonate can also decompose and react with carbon to generate additional porosity.

G Porous_Carbon Porous_Carbon SSA SSA Porous_Carbon->SSA Pore_Volume Pore_Volume Porous_Carbon->Pore_Volume Surface_Chem Surface_Chem Porous_Carbon->Surface_Chem CO2_Capture CO2_Capture SSA->CO2_Capture Supercapacitor Supercapacitor SSA->Supercapacitor Dye_Adsorption Dye_Adsorption SSA->Dye_Adsorption Pore_Volume->CO2_Capture Pore_Volume->Supercapacitor Pore_Volume->Dye_Adsorption Surface_Chem->CO2_Capture Surface_Chem->Supercapacitor Surface_Chem->Dye_Adsorption

Caption: Workflow from precursor to performance.

Experimental Protocols: A Guide to a Validated Comparison

To conduct a scientifically rigorous comparison, it is essential to follow standardized and well-documented experimental protocols. This section provides detailed methodologies for the synthesis and characterization of porous carbons from hydroxybenzoic acid isomers.

Synthesis of Porous Carbons

This protocol describes a typical two-step process of carbonization followed by chemical activation.

Materials:

  • 2-Hydroxybenzoic Acid, 3-Hydroxybenzoic Acid, or 4-Hydroxybenzoic Acid (≥99% purity)

  • Potassium Hydroxide (KOH) pellets (≥85% purity)

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Tube furnace with temperature controller

  • Ceramic crucibles

  • Mortar and pestle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Protocol:

  • Carbonization:

    • Place 5 g of the chosen hydroxybenzoic acid isomer into a ceramic crucible.

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 100 mL/min for 30 minutes to create an inert atmosphere.

    • Heat the furnace to 600 °C at a ramp rate of 5 °C/min under a continuous nitrogen flow.

    • Hold the temperature at 600 °C for 2 hours.

    • Allow the furnace to cool down naturally to room temperature under nitrogen flow.

    • The resulting black solid is the carbon char. Grind the char into a fine powder using a mortar and pestle.

  • Chemical Activation:

    • In a beaker, dissolve KOH pellets in DI water to create a concentrated solution.

    • Impregnate the carbon char with the KOH solution at a char-to-KOH mass ratio of 1:4. Mix thoroughly to form a paste.

    • Dry the impregnated char in an oven at 105 °C overnight.

    • Place the dried mixture in a ceramic crucible and transfer it to the tube furnace.

    • Purge with nitrogen for 30 minutes.

    • Heat the furnace to 800 °C at a ramp rate of 10 °C/min under nitrogen flow.

    • Hold the temperature at 800 °C for 1 hour.

    • Cool the furnace to room temperature under nitrogen flow.

    • Wash the activated carbon product repeatedly with 1 M HCl to remove potassium salts and residual KOH, followed by washing with DI water until the pH of the filtrate is neutral.

    • Dry the final porous carbon product in an oven at 110 °C for 12 hours.

G cluster_carbonization Carbonization cluster_activation Activation start_c Start heat_c Heat to 600°C (5°C/min in N₂) start_c->heat_c hold_c Hold at 600°C for 2h heat_c->hold_c cool_c Cool to RT hold_c->cool_c grind Grind Char cool_c->grind impregnate Impregnate with KOH (1:4 ratio) grind->impregnate dry_a Dry at 105°C impregnate->dry_a heat_a Heat to 800°C (10°C/min in N₂) dry_a->heat_a hold_a Hold at 800°C for 1h heat_a->hold_a cool_a Cool to RT hold_a->cool_a wash Wash with HCl & H₂O cool_a->wash dry_final Dry at 110°C wash->dry_final

Caption: Step-by-step synthesis workflow.

Performance Evaluation Protocols

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)

  • High-purity CO₂ and N₂ gas

Protocol:

  • Degas approximately 100 mg of the porous carbon sample at 200 °C under vacuum for 12 hours.

  • Measure the CO₂ adsorption isotherm at 25 °C over a pressure range of 0 to 1 bar.

  • Record the amount of CO₂ adsorbed (in mmol/g) at 1 bar.

  • For selectivity, measure the N₂ adsorption isotherm under the same conditions and calculate the ideal adsorbed solution theory (IAST) selectivity for a CO₂/N₂ mixture (e.g., 15:85).

Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode cell setup (working electrode, counter electrode (e.g., platinum wire), reference electrode (e.g., Ag/AgCl))

  • Electrolyte (e.g., 6 M KOH aqueous solution)

Protocol:

  • Working Electrode Preparation: Mix the porous carbon (80 wt%), conductive carbon black (10 wt%), and a binder like PTFE (10 wt%) to form a slurry. Coat the slurry onto a current collector (e.g., nickel foam) and dry.

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a stable potential window.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).

  • Specific Capacitance Calculation: Calculate the specific capacitance (C, in F/g) from the GCD curves using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

Equipment:

  • UV-Vis spectrophotometer

  • Shaker or magnetic stirrer

  • pH meter

Protocol:

  • Prepare a stock solution of a model dye, such as methylene blue (e.g., 1000 mg/L).

  • In a series of flasks, add a fixed amount of porous carbon (e.g., 20 mg) to a fixed volume of dye solution with varying initial concentrations (e.g., 50, 100, 200, 300, 400, 500 mg/L).

  • Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, centrifuge or filter the samples to separate the adsorbent.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) using the formula: qe = ((C₀ - Ce) * V) / m, where C₀ and Ce are the initial and equilibrium concentrations of the dye, V is the volume of the solution, and m is the mass of the adsorbent.

  • Determine the maximum adsorption capacity by fitting the equilibrium data to isotherm models like the Langmuir or Freundlich models.

Concluding Remarks and Future Outlook

This guide has provided a comprehensive framework for the comparative analysis of porous carbons derived from 2-, 3-, and 4-hydroxybenzoic acid. While direct experimental comparisons are currently lacking in the literature, the provided protocols and theoretical considerations empower researchers to undertake such a valuable study.

The systematic investigation of how the precursor's isomeric structure influences the final properties and performance of porous carbons is a promising avenue for the rational design of advanced materials. By understanding these structure-property relationships, we can move towards the targeted synthesis of porous carbons with tailored characteristics for specific, high-performance applications in environmental remediation, energy storage, and beyond. We encourage the scientific community to explore this research gap, as the findings will undoubtedly contribute to the advancement of materials science.

References

  • Jawad, A. H., et al. (2021). Microporous activated carbon developed from KOH activated biomass waste: surface mechanistic study of methylene blue dye adsorption. Water Science and Technology, 84(8), 1858-1872. [Link]

  • Lozano-Castelló, D., et al. (2001). Preparation of activated carbons from Spanish anthracite. I.
  • Sevilla, M., & Fuertes, A. B. (2009). The production of carbon materials by hydrothermal carbonization of cellulose. Carbon, 47(10), 2281-2289.
  • Wang, J., & Kaskel, S. (2012). KOH activation of carbon-based materials for energy storage. Journal of Materials Chemistry, 22(45), 23710-23725. [Link]

  • Wei, L., et al. (2011). A facile one-step synthesis of porous carbons from metal–organic frameworks for high performance supercapacitors.
  • Wickramaratne, N. P., & Jaroniec, M. (2013). Phenolic resin-based monolithic carbon adsorbents with high adsorptivity for CO2.
  • Zhu, Y., et al. (2011). Carbon-based supercapacitors produced by activation of graphene. Science, 332(6037), 1537-1541.

Sources

A Comparative Guide to the Antioxidant Capacity of 5-Cyano-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutic agents, the antioxidant potential of synthetic and natural compounds is of paramount interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] 5-Cyano-2-hydroxybenzoic acid, a derivative of salicylic acid, presents an intriguing scaffold for the development of new antioxidant agents. This guide provides an in-depth comparison of the antioxidant capacity of various this compound derivatives, supported by established in vitro assays.

The Rationale for Investigating this compound Derivatives

The core structure, a hydroxylated benzoic acid, is a well-known pharmacophore for antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the carboxylic acid and cyano groups can modulate the electronic properties and, consequently, the radical scavenging potential of the molecule.[2][3] By systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the antioxidant capacity and explore structure-activity relationships (SAR).[4][5][6]

Assessing Antioxidant Capacity: A Multi-Mechanistic Approach

To provide a comprehensive assessment, it is crucial to employ multiple antioxidant assays that operate through different chemical mechanisms. This guide will focus on three widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

The following diagram illustrates the general workflow for evaluating the antioxidant capacity of the synthesized this compound derivatives.

G cluster_0 Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis A Synthesis of 5-Cyano-2- hydroxybenzoic Acid Derivatives B Preparation of Stock Solutions (Derivatives & Standards) A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Spectrophotometric Measurement C->F D->F E->F G Calculation of % Inhibition / Reducing Power F->G H Determination of IC50 / Trolox Equivalent Values G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: General workflow for assessing antioxidant capacity.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[7] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the this compound derivatives and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.[8]

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[9][10] The degree of decolorization, measured by the decrease in absorbance at 734 nm, is correlated with the antioxidant's activity.[11]

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12] Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of the this compound derivatives and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: Add a small aliquot of the sample or standard to the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the compound under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[13][14] The increase in absorbance at 593 nm is proportional to the reducing power of the sample.[13][14]

Experimental Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare different concentrations of the this compound derivatives and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction Mixture: Add the sample or standard solution to the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[15]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the absorbance values of the ferrous sulfate solutions. The FRAP value of the samples is then determined from this curve and expressed as Fe²⁺ equivalents.[16]

G cluster_0 DPPH Assay cluster_1 ABTS Assay cluster_2 FRAP Assay DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Antioxidant_H Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant_H->Antioxidant_radical H• donation ABTS ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS->ABTS_neutral Antioxidant_H2 Antioxidant-H Antioxidant_radical2 Antioxidant• Antioxidant_H2->Antioxidant_radical2 e- donation Fe3 Fe³⁺-TPTZ (Yellow) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Antioxidant_H3 Antioxidant Antioxidant_oxidized Oxidized Antioxidant Antioxidant_H3->Antioxidant_oxidized e- donation G cluster_0 Substituent Effects on Antioxidant Capacity A 5-Cyano-2-hydroxybenzoic Acid Scaffold B Electron-Donating Groups (e.g., -OCH₃) A->B C Electron-Withdrawing Groups (e.g., -Cl, -NO₂) A->C D Increased Antioxidant Activity B->D Enhances H/e⁻ donation E Decreased Antioxidant Activity C->E Reduces H/e⁻ donation

Caption: Structure-activity relationships of derivatives.

Conclusion

This guide provides a comprehensive framework for assessing and comparing the antioxidant capacity of this compound derivatives. The use of multiple assays with distinct mechanisms offers a robust evaluation of their potential as radical scavengers and reducing agents. The structure-activity relationship studies indicate that substitution with electron-donating groups enhances antioxidant activity, providing a clear direction for the rational design of more potent antioxidant compounds based on this scaffold. Further investigations, including in vivo studies, are warranted to explore the therapeutic potential of these promising derivatives.

References

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]

  • Fiedor, J., & Burda, K. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 843274. [Link]

  • Moreira, D. C., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. ResearchGate. [Link]

  • El-Aal, A. A., & El-Nahas, A. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 22(1-2), 1-11. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. [Link]

  • Bio-protocol. (2025). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. YouTube. [Link]

  • Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]

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  • Matelo, A. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matelo. [Link]

  • López-Hortas, S., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Universidad de Granada. [Link]

  • Kabuyaya Isamura, B., et al. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [Link]

  • Kumar, S., & Pandey, A. K. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. MDPI. [Link]

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  • Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 240, 114578. [Link]

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A Comparative Guide to the In-Vitro Anti-inflammatory Activity of 5-Cyano-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting Inflammation with Novel Salicylic Acid Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic inflammation is a key component in a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The inflammatory cascade is mediated by a variety of signaling molecules, with prostaglandins and pro-inflammatory cytokines playing a central role.

Conventional NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. However, the non-selective inhibition of both COX-1 and COX-2 isoforms can lead to undesirable side effects, particularly gastrointestinal complications. This has driven the development of COX-2 selective inhibitors and other novel anti-inflammatory agents that target different aspects of the inflammatory pathway.

5-Cyano-2-hydroxybenzoic acid derivatives, as a class of salicylic acid analogs, hold therapeutic promise. The introduction of the cyano group can modulate the electronic and steric properties of the parent molecule, potentially leading to altered binding affinities for inflammatory targets and a more favorable pharmacological profile.

Key In-Vitro Assays for Evaluating Anti-inflammatory Activity

To assess the anti-inflammatory potential of novel compounds like this compound derivatives, a battery of in-vitro assays is employed. These assays provide quantitative data on the compound's ability to modulate specific targets and pathways involved in inflammation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental in determining the primary mechanism of action for many anti-inflammatory drugs. It measures the ability of a compound to inhibit the activity of the two main COX isoforms. A high selectivity for COX-2 over COX-1 is often a desirable characteristic for new anti-inflammatory drug candidates, as it may be associated with a reduced risk of gastrointestinal side effects.

Nitric Oxide (NO) Production Inhibition Assay

During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of high levels of nitric oxide (NO). NO is a key inflammatory mediator, and its inhibition is a recognized anti-inflammatory strategy. This assay typically uses lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, to assess a compound's ability to suppress NO production.

Pro-inflammatory Cytokine Inhibition Assays (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response. Assays to measure the inhibition of TNF-α and IL-6 release from LPS-stimulated immune cells (e.g., macrophages or peripheral blood mononuclear cells) are vital for characterizing the broader anti-inflammatory effects of a test compound.

Comparative In-Vitro Performance: Salicylic Acid Derivatives vs. Standard NSAIDs

The following tables present a comparative summary of the in-vitro anti-inflammatory activity of novel azomethine salicylic acid derivatives alongside well-established NSAIDs. This data serves as a benchmark for estimating the potential efficacy of this compound derivatives.

Table 1: Comparative Inhibition of COX-1 and COX-2 Enzymes (IC50 values in µg/mL)

CompoundCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)Selectivity Index (COX-1/COX-2)
Azomethine Salicylic Acid Derivative 2 10.16 ± 0.18[1][2]7.68 ± 0.05[1][2]1.32
Azomethine Salicylic Acid Derivative 4 9.68 ± 0.17[1][2]7.32 ± 0.04[1][2]1.32
Azomethine Salicylic Acid Derivative 9 10.13 ± 0.18[1][2]7.66 ± 0.05[1][2]1.32
Aspirin 11.21 ± 0.12[1][2]8.45 ± 0.05[1][2]1.33
Naproxen 8.13 ± 0.14[1][2]6.18 ± 0.04[1][2]1.32
Indomethacin 7.16 ± 0.05[1][2]5.47 ± 0.04[1][2]1.31
Celecoxib 15 µM[3]0.04 µM[3]375

Note: IC50 values for azomethine salicylic acid derivatives and their direct comparators are from a single study to ensure consistency.[1][2] Celecoxib data is from a separate source and presented in µM for reference.[3] A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: Comparative Inhibition of 5-Lipoxygenase (5-LOX) Enzyme (IC50 values in µg/mL)

Compound5-LOX IC50 (µg/mL)
Azomethine Salicylic Acid Derivative 4 11.64 ± 0.20[1][2]
Aspirin 13.68 ± 0.13[1][2]
Naproxen 9.65 ± 0.17[1][2]
Zileuton 8.43 ± 0.05[1][2]

Note: 5-LOX is another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Dual inhibitors of COX and 5-LOX are of significant interest.

Table 3: Inhibition of Protein Denaturation (IC50 values in µg/mL)

CompoundInhibition of Protein Denaturation IC50 (µg/mL)
Azomethine Salicylic Acid Derivatives Moderate inhibitory effects[1][2]
Diclofenac 86.75

Note: Inhibition of protein denaturation is an indicator of anti-inflammatory activity, as denatured proteins can trigger inflammatory responses.

Experimental Protocols

Detailed Step-by-Step Methodology for In-Vitro COX Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates in the assay buffer. Prepare serial dilutions of the test compounds and reference drugs.

  • Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference drugs, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

COX_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzymes, Buffers, Compounds) start->reagent_prep plate_setup Add Enzymes and Cofactors to 96-well Plate reagent_prep->plate_setup add_inhibitor Add Test Compounds and Controls plate_setup->add_inhibitor pre_incubation Pre-incubate to allow Inhibitor Binding add_inhibitor->pre_incubation add_substrate Initiate Reaction with Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Terminate Reaction incubation->stop_reaction detection Measure Prostaglandin Levels (ELISA or LC-MS/MS) stop_reaction->detection analysis Calculate % Inhibition and IC50 Values detection->analysis end_node End analysis->end_node NO_Inhibition_Assay_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_compounds Pre-treat with Test Compounds and Controls incubate_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps incubate_lps Incubate for 24 hours stimulate_lps->incubate_lps collect_supernatant Collect Culture Supernatant incubate_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance analyze_data Calculate Nitrite Concentration and % Inhibition (IC50) measure_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for the nitric oxide production inhibition assay.
Detailed Step-by-Step Methodology for TNF-α and IL-6 Inhibition Assay

This protocol outlines the procedure for measuring the inhibition of pro-inflammatory cytokine release from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds and a reference inhibitor (e.g., dexamethasone)

  • ELISA kits for mouse or human TNF-α and IL-6

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength using an ELISA plate reader. Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition and IC50 values for the test compounds.

Cytokine_Inhibition_Assay_Workflow start Start seed_cells Seed Macrophages/PBMCs in 96-well Plate start->seed_cells incubate_cells Incubate Overnight seed_cells->incubate_cells treat_compounds Pre-treat with Test Compounds and Controls incubate_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps incubate_lps Incubate for 6-24 hours stimulate_lps->incubate_lps collect_supernatant Collect Culture Supernatant incubate_lps->collect_supernatant perform_elisa Perform TNF-α and IL-6 ELISA collect_supernatant->perform_elisa measure_absorbance Measure Absorbance perform_elisa->measure_absorbance analyze_data Calculate Cytokine Concentration and % Inhibition (IC50) measure_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for the TNF-α and IL-6 inhibition assay.

Concluding Remarks and Future Directions

While direct experimental data on the in-vitro anti-inflammatory activity of this compound derivatives is currently lacking, the analysis of closely related novel salicylic acid derivatives provides a promising outlook. The azomethine salicylic acid derivatives demonstrated potent inhibition of COX-1 and COX-2, with some compounds showing superior or competitive activity compared to aspirin, naproxen, and indomethacin. [1][2]Furthermore, the inhibition of 5-LOX by some of these derivatives suggests a potential for dual-acting anti-inflammatory agents with a broader mechanism of action. [1][2] The logical next step for the research community is to synthesize and evaluate this compound and its derivatives using the standardized in-vitro assays detailed in this guide. Such studies will be crucial to definitively characterize their anti-inflammatory profile and determine if the addition of the cyano moiety confers any advantageous properties, such as enhanced potency or selectivity. A direct, head-to-head comparison with established NSAIDs will be essential for elucidating their therapeutic potential and paving the way for further preclinical and clinical development.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., Abdel-Wahab, B. F., & Ragab, A. (2024). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 14(3), 1845–1861. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., Abdel-Wahab, B. F., & Ragab, A. (2024). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 14(3), 1845–1861. [Link]

  • Iraqi, M. A. A. (2016). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. International Journal of Advanced Research, 4(9), 1184-1194. [Link]

  • Pattan, S. R., Nikalje, A. P., Gaware, V. M., Kadam, V. S., & Dengale, S. J. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 089-094. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 99(21), 13371–13376. [Link]

  • Hinz, B., & Brune, K. (2004). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology, 141(6), 933–940. [Link]

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  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 25(21), 5038. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Obaid, A. M., Abdel-Wahab, B. F., & Ragab, A. (2024). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 14(3), 1845–1861. [Link]

  • Rasmussen, H. H., & Stolk, L. M. (1990). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation. Ugeskrift for Laeger, 152(44), 3241-3245. [Link]

  • Abdu-Allah, H. H., El-Shorbagi, A. N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal chemistry (Los Angeles, Calif.), 6(5), 306–315. [Link]

  • Li, Y., Liu, Y., Xia, W., Zuo, J., & Li, C. (2022). Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. Bone & joint research, 11(10), 716–727. [Link]

  • Lamprecht, A., & Schafer, U. F. (2018). Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. Polymers, 10(12), 1362. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Cyano-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Cyano-2-hydroxybenzoic Acid

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents like this compound demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: Hazard Profile of this compound

This compound is a valuable compound in synthetic chemistry, but it is not without its hazards. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary risks:

  • Acute Toxicity: The compound is classified as harmful if swallowed[1][2][3][4].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye damage or irritation[2][3][5][6].

  • Respiratory Hazards: Inhalation of dusts and mists can be harmful, and the substance is noted to be an irritant to the respiratory system[5].

  • Reproductive Toxicity: Some sources classify it as a suspected reproductive toxin, potentially damaging fertility or the unborn child[2][3].

  • Combustibility: The material is combustible at high temperatures and fine dust dispersed in air may ignite, creating a risk of a dust explosion[2][7][8]. In the event of a fire, it can decompose to produce hazardous substances including nitrogen oxides, carbon monoxide, carbon dioxide, and highly toxic hydrogen cyanide gas[6].

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, it is imperative.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following is a step-by-step guide to outfitting yourself correctly before working with this compound.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All handling of this compound, especially the weighing and transferring of the solid, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles[5][9].

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed[7].

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled[1].

Personal Protective Equipment (PPE): A Head-to-Toe Approach

The following table summarizes the required PPE for handling this compound.

Body PartPPE ItemSpecifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles are essential to protect against dust particles. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation to provide a broader barrier of protection for the entire face[5].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. For extended handling, consider double-gloving. Contaminated gloves should be disposed of properly after use, and hands should be washed thoroughly[1][4][7].
Body Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised. Ensure the lab coat is fully buttoned[7][10].
Respiratory Air-Purifying Respirator (APR)A NIOSH-approved half-mask or full-facepiece air-purifying respirator with a P2 or N95 particulate filter is recommended when handling the powder outside of a fume hood, or if dust generation is significant. A full-facepiece respirator offers the added benefit of eye protection[1][11]. For firefighting, a self-contained breathing apparatus (SCBA) is required[2][6][9].
Feet Closed-Toed ShoesLeather or other chemical-resistant, closed-toed shoes are mandatory to protect against spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Are engineering controls (fume hood) available and in use? start->engineering_controls small_scale Small-scale handling (weighing, transfer)? engineering_controls->small_scale Yes no_hood Work in a well-ventilated area and use a respirator. engineering_controls->no_hood No large_scale Large-scale handling or high potential for dust? small_scale->large_scale No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toed shoes small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Closed-toed shoes large_scale->ppe_level_2 Yes end Proceed with caution ppe_level_1->end respirator Add Air-Purifying Respirator (N95 or P2 filter) ppe_level_2->respirator respirator->end no_hood->large_scale

Caption: A workflow diagram for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

Step-by-Step Handling and Disposal Protocol

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly donned.

  • Conduct all weighing and initial preparation of this compound within a certified chemical fume hood.

  • Use a spatula for transferring the solid to minimize dust generation. Avoid pouring the powder.

  • If any material is spilled, clean it up immediately following appropriate spill cleanup procedures. Do not dry sweep; instead, gently scoop the material into a designated waste container.

2. Dissolving the Compound:

  • When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

3. Post-Handling:

  • After handling is complete, decontaminate the work area.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

  • Wash hands and any exposed skin thoroughly with soap and water[5].

4. Disposal Plan:

  • All waste containing this compound, including contaminated consumables like gloves and weighing paper, must be disposed of as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not pour any waste down the drain or dispose of it in regular trash[1][5][12]. One suggested method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[1].

Conclusion

A steadfast commitment to safety is paramount in the laboratory. By understanding the hazards of this compound and diligently adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe working environment. This proactive approach to safety not only protects individuals but also fosters a culture of responsibility and excellence in scientific discovery.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for Salicylic acid. [Link]

  • CPWR. (n.d.). Chapter 5: Personal Protective Equipment (PPE). [Link]

Sources

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